molecular formula C30H56O6 B1632803 Triisononanoin CAS No. 56554-53-1

Triisononanoin

Cat. No.: B1632803
CAS No.: 56554-53-1
M. Wt: 512.8 g/mol
InChI Key: QNESDXMHQYMNGD-UHFFFAOYSA-N
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Description

Triisononanoin is a useful research compound. Its molecular formula is C30H56O6 and its molecular weight is 512.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning; Solvent; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

56554-53-1

Molecular Formula

C30H56O6

Molecular Weight

512.8 g/mol

IUPAC Name

2,3-bis(3,5,5-trimethylhexanoyloxy)propyl 3,5,5-trimethylhexanoate

InChI

InChI=1S/C30H56O6/c1-21(16-28(4,5)6)13-25(31)34-19-24(36-27(33)15-23(3)18-30(10,11)12)20-35-26(32)14-22(2)17-29(7,8)9/h21-24H,13-20H2,1-12H3

InChI Key

QNESDXMHQYMNGD-UHFFFAOYSA-N

SMILES

CC(CC(=O)OCC(COC(=O)CC(C)CC(C)(C)C)OC(=O)CC(C)CC(C)(C)C)CC(C)(C)C

Canonical SMILES

CC(CC(=O)OCC(COC(=O)CC(C)CC(C)(C)C)OC(=O)CC(C)CC(C)(C)C)CC(C)(C)C

Other CAS No.

206354-95-2
56554-53-1

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Triisononanoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisononanoin, a triester of glycerin and isononanoic acid, is a versatile synthetic emollient and lubricant with significant applications in the cosmetic, pharmaceutical, and industrial sectors. Its unique branched-chain structure imparts desirable properties such as low viscosity, high stability, and a non-greasy feel. This technical guide provides an in-depth overview of the primary synthesis and purification techniques for this compound, offering detailed experimental protocols and comparative data to aid researchers and professionals in its production and analysis.

Introduction

This compound (Glyceryl Triisononanoate) is gaining prominence in various formulations due to its excellent thermal stability and sensorial characteristics.[1] In cosmetics, it serves as a skin-conditioning agent and emollient, while in industrial applications, it is utilized as a high-performance lubricant base oil.[1] The synthesis of high-purity this compound is crucial for these applications, necessitating well-defined and optimized production and purification processes. This guide outlines the prevalent methods for its synthesis—direct esterification and enzymatic synthesis—and discusses common purification strategies.

Synthesis of this compound

The industrial production of this compound is primarily achieved through the esterification of glycerol with isononanoic acid.[2][3] This reaction can be catalyzed by chemical or enzymatic means, each presenting distinct advantages and disadvantages.

Direct Esterification

Direct esterification, also known as Fischer-Speier esterification, is a robust and widely used method for synthesizing triglycerides. The reaction involves heating glycerol and isononanoic acid in the presence of an acid catalyst.

Reaction Scheme:

G Glycerol Glycerol Catalyst Acid Catalyst (e.g., p-TSA, H2SO4) Glycerol->Catalyst Isononanoic_Acid Isononanoic Acid Isononanoic_Acid->Catalyst This compound This compound Water Water Catalyst->this compound + 3 H2O Heat Heat Heat->Catalyst

Experimental Protocol (General Method):

A representative protocol for the synthesis of a triglyceride via direct esterification is as follows:

  • Reactant Charging: In a stirred-tank reactor equipped with a condenser and a water trap, charge glycerol and isononanoic acid. A molar excess of the fatty acid is typically used to drive the reaction towards the product.

  • Catalyst Addition: Introduce an acid catalyst. Common catalysts include p-toluenesulfonic acid, sulfuric acid, or sodium bisulfate.

  • Reaction Conditions: Heat the reaction mixture under agitation. The removal of water as it forms (e.g., by azeotropic distillation) is crucial to shift the equilibrium towards the formation of the triester.

  • Monitoring: The reaction progress can be monitored by measuring the acid value of the mixture, which decreases as the fatty acid is consumed.

  • Neutralization: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base, such as sodium carbonate or sodium bicarbonate solution.

  • Washing: Wash the organic phase with water to remove residual salts and base.

  • Drying: Dry the crude product over an anhydrous drying agent like sodium sulfate or by vacuum drying.

Table 1: Typical Reaction Parameters for Direct Esterification of Glycerol

ParameterValue/RangeReference
Reactant Molar Ratio (Acid:Glycerol)3:1 to 6:1[4]
Catalystp-Toluenesulfonic acid, Sulfuric acid
Catalyst Loading0.1 - 2.0 wt%
Temperature120 - 200 °C[4][5]
Reaction Time3 - 10 hours[6][7]
PressureAtmospheric or Vacuum
Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis, often resulting in higher purity products with fewer side reactions. Lipases are commonly employed for the esterification of glycerol.

Reaction Scheme: The overall reaction is the same as in direct esterification, but the catalysis is performed by a lipase enzyme.

G Glycerol Glycerol Lipase Immobilized Lipase (e.g., Candida antarctica lipase B) Glycerol->Lipase Isononanoic_Acid Isononanoic Acid Isononanoic_Acid->Lipase This compound This compound Water Water Lipase->this compound + 3 H2O

Experimental Protocol (General Method):

  • Reactant and Enzyme Charging: In a temperature-controlled reactor, combine glycerol, isononanoic acid, and an immobilized lipase.

  • Reaction Conditions: Maintain the mixture at a specific temperature with continuous agitation. The reaction is typically carried out under vacuum to remove water and drive the equilibrium towards the product.

  • Monitoring: The reaction can be monitored by analyzing samples using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of reactants and the formation of mono-, di-, and triglycerides.

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse.

  • Product Isolation: The crude product is then subjected to purification steps.

Table 2: Typical Reaction Parameters for Enzymatic Esterification of Glycerol

ParameterValue/RangeReference
EnzymeImmobilized Lipase (e.g., Novozym® 435)
Enzyme Loading5 - 10 wt%[6]
Temperature40 - 70 °C
Reaction Time8 - 24 hours
PressureVacuum

Purification of this compound

The crude this compound obtained from synthesis contains impurities such as residual reactants, catalyst, mono- and diglycerides, and color bodies. A multi-step purification process is typically required to achieve the high purity needed for its intended applications.

G Crude_TIN Crude this compound Neutralization Neutralization & Washing Crude_TIN->Neutralization Decolorization Decolorization Neutralization->Decolorization Distillation Molecular/Short-Path Distillation Decolorization->Distillation Pure_TIN High-Purity this compound Distillation->Pure_TIN

Neutralization and Washing

This initial step is crucial for products synthesized via chemical catalysis to remove the acid catalyst and any unreacted fatty acids.

Experimental Protocol:

  • Neutralization: Add a calculated amount of a weak base solution (e.g., 5-10% sodium carbonate) to the crude product to neutralize the acidity. The pH should be monitored and adjusted to be near neutral.

  • Washing: Wash the neutralized product with hot deionized water to remove the resulting salts and any residual base. The washing process is repeated until the aqueous phase is neutral.

  • Phase Separation: Separate the organic and aqueous layers using a separatory funnel or by centrifugation.

  • Drying: Dry the organic phase under vacuum to remove residual water.

Decolorization

To improve the color and odor of the final product, a decolorization step is often employed.

Experimental Protocol:

  • Adsorbent Addition: Add an adsorbent material, such as activated carbon or bleaching earth, to the dried product.

  • Treatment: Heat the mixture under vacuum with stirring for a specified period.

  • Filtration: Filter the mixture to remove the adsorbent.

Table 3: Decolorization Parameters

ParameterValue/Range
AdsorbentActivated Carbon, Bleaching Earth
Adsorbent Loading0.5 - 2.0 wt%
Temperature80 - 120 °C
Time1 - 2 hours
PressureVacuum
Distillation

Molecular or short-path distillation is a highly effective method for purifying heat-sensitive and high-boiling-point compounds like this compound. This technique separates components based on their molecular weight under high vacuum and at elevated temperatures, minimizing thermal degradation.

Experimental Protocol:

  • Degassing: The crude product is first degassed to remove any volatile impurities.

  • Distillation: The degassed oil is fed into the short-path evaporator. The operating temperature and vacuum are carefully controlled to achieve the desired separation. Lighter components (e.g., residual fatty acids, mono- and diglycerides) are collected as the distillate, while the purified this compound is collected as the residue.

Table 4: Typical Short-Path Distillation Parameters for Triglycerides

ParameterValue/RangeReference
Evaporator Temperature200 - 260 °C
Pressure0.001 - 0.1 mbar
Feed Flow RateDependent on equipment scale

Purity Analysis

The purity of the final this compound product can be assessed using various analytical techniques:

  • Gas Chromatography (GC): To determine the fatty acid composition and the content of mono-, di-, and triglycerides.

  • High-Performance Liquid Chromatography (HPLC): For the quantification of triglyceride content and the separation of different glycerides.

  • Acid Value Titration: To measure the amount of residual free fatty acids.

  • Colorimetric Analysis: To assess the color of the final product (e.g., using the Gardner scale).

  • Viscosity Measurement: To ensure the product meets rheological specifications.

Conclusion

The synthesis and purification of this compound require careful control of reaction conditions and a multi-step purification process to achieve the high purity demanded by its applications. While direct esterification remains a common and robust synthesis method, enzymatic synthesis offers a greener and more selective alternative. Purification strategies centered around neutralization, decolorization, and molecular distillation are effective in producing a final product with the desired specifications. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals working with this versatile ingredient.

References

An In-depth Technical Guide to Triisononanoin: Chemical Structure and Properties Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisononanoin, a triester of glycerin and isononanoic acid, is a versatile synthetic emollient and viscosity-controlling agent with widespread applications in the cosmetic and personal care industries. This technical guide provides a comprehensive analysis of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Detailed experimental methodologies are presented to facilitate further research and application in various scientific and industrial settings.

Chemical Identity and Structure

This compound is the triester formed from the esterification of one molecule of glycerin with three molecules of isononanoic acid. Isononanoic acid is a branched-chain nine-carbon fatty acid, with the most common isomer being 3,5,5-trimethylhexanoic acid.

Molecular Formula: C₃₀H₅₆O₆[1]

IUPAC Name: 2,3-bis(3,5,5-trimethylhexanoyloxy)propyl 3,5,5-trimethylhexanoate[1]

CAS Numbers: 56554-53-1, 206354-95-2[1][2]

Synonyms: Glyceryl triisononanoate, Propane-1,2,3-triyl 3,5,5-trimethylhexanoate[1][2]

To visualize the chemical structure and the synthetic relationship, the following diagram is provided:

G cluster_product Product Glycerol Glycerol (Propane-1,2,3-triol) This compound This compound Glycerol->this compound + 3x Isononanoic_Acid Isononanoic Acid (3,5,5-Trimethylhexanoic Acid) Isononanoic_Acid->this compound

Figure 1: Synthesis of this compound from Glycerol and Isononanoic Acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, safety assessment, and understanding its behavior in various systems.

PropertyValueReference
Molecular Weight 512.77 g/mol [1]
Appearance Clear, odorless liquid
Boiling Point 516.00 to 517.00 °C @ 760.00 mm Hg (est.)
Melting Point Not available
Density ~0.95 g/cm³ (estimated)
Solubility Insoluble in water; Soluble in alcohol
logP (octanol/water) 8.9 (estimated)[1]

Synthesis of this compound

This compound is synthesized via the Fischer-Speier esterification of glycerol with isononanoic acid.[3] This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the formation of the triester.

General Experimental Protocol: Fischer-Speier Esterification

The following protocol outlines a general procedure for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and desired product purity.

Materials:

  • Glycerol (1.0 molar equivalent)

  • Isononanoic acid (3.3 molar equivalents, slight excess to drive the reaction)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.02 molar equivalents)

  • Toluene (as a solvent for azeotropic removal of water)

  • 5% (w/v) Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add glycerol, isononanoic acid, p-toluenesulfonic acid, and toluene.

  • Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography if necessary.

G cluster_synthesis Synthesis Workflow Reactants 1. Combine Reactants (Glycerol, Isononanoic Acid, Catalyst, Toluene) Reflux 2. Heat to Reflux (Azeotropic water removal via Dean-Stark) Reactants->Reflux Monitoring 3. Monitor Reaction (Collection of theoretical water) Reflux->Monitoring Cooldown 4. Cool Down Monitoring->Cooldown Extraction 5. Work-up (Dilution, Washing, Drying) Cooldown->Extraction Evaporation 6. Solvent Removal (Rotary Evaporation) Extraction->Evaporation Purification 7. Purification (Vacuum Distillation/Chromatography) Evaporation->Purification Product Pure this compound Purification->Product

Figure 2: General workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a variety of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Experimental Protocol:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A small amount of the sample dissolved in a suitable solvent (e.g., hexane) is injected in split mode.

  • Oven Program: A temperature gradient program is used to separate the components. For example, start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

The resulting mass spectrum can be compared with reference libraries for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the chemical structure of this compound.

Experimental Protocol:

  • Instrument: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure: Dissolve a small amount of the sample in the deuterated solvent and acquire the ¹H and ¹³C NMR spectra.

The expected chemical shifts in the ¹H NMR spectrum would include signals for the methyl and methylene protons of the isononanoyl chains and the glyceryl backbone. The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the ester groups, as well as the carbons of the alkyl chains and the glycerol moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrument: FTIR spectrometer.

  • Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Analysis: The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

Key characteristic absorption bands for this compound would include a strong C=O stretching vibration for the ester functional group (around 1740 cm⁻¹) and C-H stretching vibrations for the alkyl chains (around 2800-3000 cm⁻¹).

G cluster_analysis Analytical Workflow Sample This compound Sample GCMS GC-MS (Purity & Identification) Sample->GCMS NMR NMR Spectroscopy (¹H & ¹³C for Structure) Sample->NMR FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR Data_Analysis Data Analysis & Structure Confirmation GCMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis

Figure 3: A logical workflow for the analytical characterization of this compound.

Applications and Safety

This compound is primarily used in cosmetic and personal care products as a skin-conditioning agent and a viscosity-controlling agent.[4] Its emollient properties help to soften and smooth the skin, while its ability to modify viscosity allows for the desired texture in formulations such as creams, lotions, and makeup. It is generally considered safe for use in cosmetics, with a low potential for irritation and sensitization.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of this compound. The presented information and experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound. The combination of its favorable physicochemical properties and established safety profile makes this compound a significant ingredient in various formulations, with potential for further applications in diverse scientific fields.

References

Spectroscopic Profile of Triisononanoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Triisononanoin, a triester of glycerin and isononanoic acid. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Introduction

This compound, with the chemical formula C₃₀H₅₆O₆ and a molecular weight of 512.8 g/mol , is systematically named propane-1,2,3-triyl tris(3,5,5-trimethylhexanoate). It is a branched-chain triglyceride valued for its properties as a skin-conditioning agent and viscosity controller in various formulations. Accurate spectroscopic analysis is paramount for ensuring its purity, stability, and performance in final products.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been compiled and predicted based on the analysis of its constituent parts: the glycerol backbone and the 3,5,5-trimethylhexanoyl (isononanoyl) side chains, as well as general spectroscopic principles for triglycerides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR) Data

Predicted for CDCl₃ at 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~5.25m1Hsn-2 CH of glycerol
~4.30dd2Hsn-1, sn-3 CH₂ of glycerol (A part of ABX system)
~4.15dd2Hsn-1, sn-3 CH₂ of glycerol (B part of ABX system)
~2.20m6H-C(=O)-CH₂-
~1.95m3H-CH(CH₃)-
~1.25m6H-CH(CH₃)-CH₂-
~0.95d9H-CH(CH₃)-
~0.88s27H-C(CH₃)₃

2.1.2. ¹³C NMR (Carbon NMR) Data

Predicted for CDCl₃ at 100 MHz

Chemical Shift (δ) ppmCarbon Assignment
~173.0C=O (Ester carbonyl)
~69.0sn-2 CH of glycerol
~62.5sn-1, sn-3 CH₂ of glycerol
~51.5-CH(CH₃)-CH₂-
~43.5-C(=O)-CH₂-
~38.0-CH(CH₃)-
~30.5-C(CH₃)₃
~29.5-C(CH₃)₃
~25.0-CH(CH₃)-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2955 - 2870StrongC-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups
1745Very StrongC=O stretching of the ester functional group
1470 - 1450MediumC-H bending of CH₂ and CH₃ groups
1390 - 1365MediumC-H bending of CH₃ groups (gem-dimethyl split)
1250 - 1150StrongC-O stretching of the ester linkage
Mass Spectrometry (MS)

Predicted for Electron Ionization (EI)

m/zRelative IntensityAssignment
512.4Low[M]⁺ (Molecular Ion)
355Medium[M - C₉H₁₇O₂]⁺ (Loss of one isononanoyl group)
213High[M - 2(C₉H₁₇O₂)]⁺ (Loss of two isononanoyl groups)
157High[C₉H₁₇O₂]⁺ (Isononanoyl cation)
141Very High[C₉H₁₇O]⁺ (Acylium ion from isononanoic acid)
57Very High[C₄H₉]⁺ (tert-Butyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024

  • Relaxation Delay: 5.0 s

  • Acquisition Time: 1.0 s

  • Spectral Width: 240 ppm

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of liquid this compound directly onto the center of the ATR crystal to ensure full coverage.

Acquisition Parameters:

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum.

  • Identify and label the major absorption peaks.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 280 °C

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Temperature Program: Start at 150 °C, ramp to 320 °C at 15 °C/min, and hold for 10 minutes.

  • Carrier Gas: Helium

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40 - 600

Data Processing:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_techniques Spectroscopic Analysis start Sample Acquisition (this compound) sample_prep Sample Preparation (Dilution/Dissolution) start->sample_prep end Data Interpretation & Reporting nmr NMR Spectroscopy (¹H and ¹³C) sample_prep->nmr ir IR Spectroscopy (FTIR-ATR) sample_prep->ir ms Mass Spectrometry (GC-MS) sample_prep->ms nmr_proc NMR Data Processing (FT, Phasing, Integration) nmr->nmr_proc ir_proc IR Data Processing (Background Subtraction) ir->ir_proc ms_proc MS Data Processing (Spectrum Extraction) ms->ms_proc nmr_proc->end ir_proc->end ms_proc->end

General workflow for spectroscopic analysis of this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of Glyceryl Triisononanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl triisononanoate, a triester of glycerin and isononanoic acid, is a versatile synthetic triglyceride that finds extensive application in the cosmetic, pharmaceutical, and industrial sectors. Its unique branched-chain fatty acid structure imparts desirable properties such as low viscosity, good spreadability, and high stability, making it a valuable ingredient in a wide array of formulations. This technical guide provides a comprehensive overview of the physical and chemical properties of glyceryl triisononanoate, detailed experimental protocols for their determination, and logical workflows for its application in drug delivery systems.

Core Physical and Chemical Properties

Glyceryl triisononanoate is characterized by the following key physical and chemical parameters. While experimental data for some properties are available, others are estimated based on the properties of similar triglycerides.

PropertyValueSource(s)
Chemical Name Glyceryl Triisononanoate-
Synonyms Trinononain, Glyceryl trinonylate[1]
CAS Number 126-53-4[1]
Molecular Formula C30H56O6[1]
Molecular Weight 512.76 g/mol [1]
Appearance Liquid-
Melting Point 8-9 °C[1]
Boiling Point 544.1±17.0 °C (Predicted)[1]
Density 0.943 g/mL at 20 °C[1]
Refractive Index n20/D 1.449[1]
Saponification Value Data not available (estimated to be ~328 mg KOH/g)-
Viscosity Data not available-
Solubility Insoluble in water; Soluble in DMF, DMSO, and Ethanol[1]

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of glyceryl triisononanoate are outlined below. These protocols are based on standard methods for the analysis of fats and oils.

Determination of Refractive Index

The refractive index of glyceryl triisononanoate can be determined using an Abbe refractometer.

Principle: The refractive index is the ratio of the speed of light in a vacuum to its speed in the substance. It is a characteristic property that relates to the composition and purity of the material.

Apparatus:

  • Abbe refractometer with a temperature-controlled prism

  • Water bath with a circulating pump

  • Light source (sodium lamp or white light with a compensator)

  • Dropper

  • Soft tissue paper

  • Ethanol or other suitable solvent for cleaning

Procedure:

  • Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • Set the circulating water bath to the desired temperature (e.g., 20°C) and allow the refractometer prisms to equilibrate.

  • Clean the surface of the prisms with a suitable solvent and dry with a soft tissue.

  • Place a few drops of the glyceryl triisononanoate sample onto the lower prism.

  • Close the prisms and allow the sample to spread evenly, forming a thin film.

  • Allow a few minutes for the sample to reach the prism temperature.

  • Adjust the light source and the refractometer's telescope to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

  • If using white light, adjust the compensator to eliminate any color fringe.

  • Read the refractive index from the instrument's scale.

  • Clean the prisms thoroughly after the measurement.

Determination of Saponification Value

The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of the fat or oil.

Principle: Glyceryl triisononanoate is hydrolyzed by an excess of alcoholic potassium hydroxide. The unreacted KOH is then titrated with a standard acid solution. The saponification value is inversely proportional to the average molecular weight of the fatty acids in the triglyceride.

Apparatus:

  • 250 mL round-bottom flask with a reflux condenser

  • Heating mantle or water bath

  • Burette (50 mL)

  • Pipettes (25 mL and 50 mL)

  • Analytical balance

Reagents:

  • 0.5 M Hydrochloric acid (HCl) solution, standardized

  • 0.5 M Ethanolic potassium hydroxide (KOH) solution

  • Phenolphthalein indicator solution (1% in ethanol)

Procedure:

  • Accurately weigh approximately 2 grams of the glyceryl triisononanoate sample into the round-bottom flask.

  • Pipette 25.0 mL of the 0.5 M ethanolic KOH solution into the flask.

  • Attach the reflux condenser and heat the mixture in a boiling water bath or on a heating mantle for 30-60 minutes, swirling occasionally, to ensure complete saponification.

  • After cooling, add a few drops of phenolphthalein indicator to the solution.

  • Titrate the excess KOH with the standardized 0.5 M HCl solution until the pink color just disappears.

  • Perform a blank titration using 25.0 mL of the ethanolic KOH solution without the sample.

  • The saponification value (SV) is calculated using the following formula:

    SV = [(B - S) × M × 56.1] / W

    Where:

    • B = volume of HCl solution used for the blank (mL)

    • S = volume of HCl solution used for the sample (mL)

    • M = Molarity of the HCl solution

    • 56.1 = Molecular weight of KOH ( g/mol )

    • W = Weight of the sample (g)

Determination of Viscosity

The viscosity of glyceryl triisononanoate can be measured using a rotational viscometer.

Principle: A spindle is rotated in the sample at a constant speed, and the torque required to overcome the viscous drag is measured. This torque is proportional to the viscosity of the fluid.

Apparatus:

  • Rotational viscometer with a set of spindles

  • Temperature-controlled water bath or chamber

  • Beaker

Procedure:

  • Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

  • Place a suitable amount of the glyceryl triisononanoate sample in a beaker and allow it to reach the desired temperature by placing it in the temperature-controlled bath.

  • Immerse the spindle into the sample up to the marked level.

  • Start the viscometer and allow the reading to stabilize.

  • Record the viscosity reading from the instrument's display. The instrument may provide the dynamic viscosity directly in centipoise (cP) or Pascal-seconds (Pa·s).

Applications in Drug Delivery

Glyceryl triisononanoate's properties make it a suitable excipient in various drug delivery systems, particularly for lipophilic active pharmaceutical ingredients (APIs). It can act as a lipid matrix in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), or as the oil phase in nanoemulsions and self-emulsifying drug delivery systems (SEDDS).

Experimental Workflow: Preparation of Nanoemulsion

The following diagram illustrates a typical workflow for the preparation of a glyceryl triisononanoate-based nanoemulsion for drug delivery.

Nanoemulsion_Preparation cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation API Lipophilic API Mix_Oil Mixing & Dissolution API->Mix_Oil GT Glyceryl Triisononanoate GT->Mix_Oil Emulsification High-Energy Emulsification (e.g., High-Pressure Homogenization, Ultrasonication) Mix_Oil->Emulsification Oil Phase Surfactant Surfactant Mix_Aq Mixing & Dissolution Surfactant->Mix_Aq CoSurfactant Co-surfactant CoSurfactant->Mix_Aq Water Aqueous Medium Water->Mix_Aq Mix_Aq->Emulsification Aqueous Phase Nanoemulsion Glyceryl Triisononanoate Nanoemulsion Emulsification->Nanoemulsion

Workflow for Nanoemulsion Preparation.
Experimental Workflow: Preparation of Liposomes

The following diagram illustrates a common method for preparing liposomes where glyceryl triisononanoate can be incorporated into the lipid bilayer.

Liposome_Preparation cluster_lipids Lipid Preparation Phospholipid Phospholipid Dissolve_Lipids Dissolve Lipids Phospholipid->Dissolve_Lipids Cholesterol Cholesterol Cholesterol->Dissolve_Lipids GT_Lipo Glyceryl Triisononanoate GT_Lipo->Dissolve_Lipids Organic_Solvent Organic Solvent (e.g., Chloroform/Methanol) Organic_Solvent->Dissolve_Lipids Evaporation Solvent Evaporation (Rotary Evaporator) Dissolve_Lipids->Evaporation Lipid_Film Thin Lipid Film Evaporation->Lipid_Film Hydration Hydration with Aqueous Buffer Lipid_Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Size_Reduction Size Reduction (e.g., Sonication, Extrusion) MLV->Size_Reduction Liposomes Unilamellar Liposomes (SUVs or LUVs) Size_Reduction->Liposomes

Workflow for Liposome Preparation.

Stability and Reactivity

Glyceryl triisononanoate is a stable triglyceride under normal storage conditions. It is resistant to oxidation due to the absence of double bonds in its fatty acid chains. However, like other esters, it can undergo hydrolysis in the presence of strong acids, strong bases, or enzymes (lipases) to yield glycerol and isononanoic acid. It is generally compatible with a wide range of cosmetic and pharmaceutical ingredients.

Conclusion

Glyceryl triisononanoate possesses a unique combination of physical and chemical properties that make it a highly valuable excipient for researchers, scientists, and drug development professionals. Its low viscosity, good solubility in organic solvents, and high stability contribute to its utility in a variety of formulations. The provided experimental protocols offer a framework for its characterization, and the illustrated workflows demonstrate its potential in advanced drug delivery systems. Further research to determine its precise saponification value and viscosity will enhance its application in specialized formulations.

References

Triisononanoin: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 56554-53-1

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Triisononanoin, identified by CAS number 56554-53-1, is a triester of glycerin and isononanoic acid.[1][2] This synthetic triglyceride is a clear, odorless liquid primarily utilized in the cosmetics and personal care industries as a skin conditioning agent, emollient, solvent, and viscosity controller.[1][3][4] Its excellent thermal stability and low volatility also lend it to applications as a synthetic base oil in lubricants.[5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, applications, and a detailed summary of its toxicological data. Experimental protocols for key safety assessments are detailed, and logical workflows are visualized to support research and development activities.

Chemical and Physical Properties

This compound is characterized by its well-defined chemical and physical properties, which are summarized in the table below. These properties make it a versatile ingredient in various formulations.

PropertyValueReference
Molecular Formula C30H56O6[6]
Molecular Weight 512.8 g/mol [6]
IUPAC Name Propane-1,2,3-triyl 3,5,5-trimethylhexanoate[7][8]
Synonyms Glyceryl triisononanoate, Isodragol, Propane-1,2,3-triyl tris(3,5,5-trimethylhexanoate)[6]
Appearance Clear, odorless liquid[1]
Boiling Point 516.00 to 517.00 °C @ 760.00 mm Hg (estimated)[9]
Flash Point 409.00 °F (209.30 °C) (estimated)[9]
Solubility Soluble in alcohol; Insoluble in water (1.344e-006 mg/L @ 25 °C estimated)[9]
logP (o/w) 9.685 (estimated)[9]

Synthesis

This compound is synthesized through a chemical process known as esterification. This reaction involves the combination of glycerin (a trihydroxy alcohol) with isononanoic acid (a branched-chain fatty acid) under controlled conditions.[1] The resulting ester is a stable compound that is readily incorporated into various formulations.[1]

Synthesis_of_this compound Glycerin Glycerin Reaction Esterification (Controlled Temperature) Glycerin->Reaction IsononanoicAcid Isononanoic Acid (3 eq.) IsononanoicAcid->Reaction Catalyst Acid Catalyst Catalyst->Reaction This compound This compound Reaction->this compound Water Water (Byproduct) Reaction->Water

Figure 1: Synthesis of this compound via Esterification.

Applications

The primary applications of this compound are in the cosmetics and personal care industries, with some use in industrial lubricants.

Cosmetic and Personal Care Applications

In cosmetic formulations, this compound serves several functions:

  • Skin Conditioning Agent: It helps to maintain the skin in good condition by acting as an emollient, keeping the skin soft, smooth, and hydrated.[1][3] It forms a thin, non-greasy layer on the skin's surface that helps to lock in moisture, which is particularly beneficial for dry or sensitive skin.[1]

  • Viscosity Controlling Agent: It is used to adjust the thickness of cosmetic products, ensuring creams and lotions have the desired consistency for application.[1][3]

  • Solvent: It can be used as a solvent for other ingredients in a formulation.[4]

This compound is found in a variety of products, including makeup, creams, lotions, deodorants, and sunscreen products.[10]

Industrial Applications

Due to its excellent thermal stability and low volatility, this compound is used as a synthetic base oil in high-performance lubricants, such as engine oils, compressor oils, and hydraulic fluids.[5]

Toxicological Profile and Safety Assessment

The safety of this compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as used in cosmetic products.[10]

Summary of Toxicological Data
EndpointResultSpeciesReference
Acute Oral Toxicity LD50 > 5 g/kgRat[11]
Acute Dermal Toxicity LD50 > 2 g/kgRat[11]
Skin Irritation Predicted to be non-irritatingIn vitro (EpiSkin™)[11]
Skin Sensitization Negative at 25% and 50%, Positive at 100%Mouse (LLNA)[11]
Ocular Irritation At most, mildly irritatingRabbit[12]
Genotoxicity Negative in a number of in vitro and in vivo assay systemsN/A[10]
Metabolism

Metabolism data indicate that glyceryl triesters like this compound follow the same metabolic pathways as dietary fats.[10] They are hydrolyzed into monoglycerides, free fatty acids, and glycerol, which are then absorbed and metabolized.[10]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the evaluation of cosmetic ingredients. The following are generalized protocols based on standard regulatory guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (e.g., EpiSkin™)

This protocol is based on the OECD Test Guideline 439.

Skin_Irritation_Protocol cluster_prep Preparation cluster_exposure Exposure cluster_viability Viability Assessment cluster_analysis Data Analysis TissuePrep Prepare Reconstructed Human Epidermis Tissues Application Topical Application of Test Article to Tissues TissuePrep->Application TestArticlePrep Prepare this compound (Neat or Diluted) TestArticlePrep->Application Incubation Incubate for a Defined Period (e.g., 60 min) Application->Incubation Rinsing Rinse Tissues to Remove Test Article Incubation->Rinsing MTT Incubate Tissues with MTT Solution Rinsing->MTT Extraction Extract Formazan MTT->Extraction Measurement Measure Optical Density (OD) at 570 nm Extraction->Measurement Calculation Calculate Percent Viability vs. Negative Control Measurement->Calculation Classification Classify as Irritant or Non-Irritant based on Viability Thresholds Calculation->Classification

Figure 2: Workflow for In Vitro Skin Irritation Testing.
Local Lymph Node Assay (LLNA) for Skin Sensitization

This protocol is based on the OECD Test Guideline 429.

LLNA_Protocol cluster_dosing Dosing Phase cluster_proliferation Proliferation Assessment cluster_endpoint Endpoint Calculation AnimalSelection Select Mice (e.g., CBA/Ca or CBA/J strain) TopicalApplication Apply Test Substance to the Dorsal Surface of Each Ear for 3 Consecutive Days AnimalSelection->TopicalApplication DosingPrep Prepare this compound in a Suitable Vehicle (e.g., Acetone:Olive Oil) DosingPrep->TopicalApplication BrdU On Day 5, Inject Mice with 3H-methyl thymidine or BrdU TopicalApplication->BrdU Harvest On Day 6, Harvest Auricular Lymph Nodes BrdU->Harvest CellPrep Prepare Single-Cell Suspensions of Lymph Node Cells Harvest->CellPrep Measurement Measure Lymphocyte Proliferation (e.g., Scintillation Counting) CellPrep->Measurement DPM Calculate Disintegrations Per Minute (DPM) per Lymph Node Measurement->DPM SI Calculate Stimulation Index (SI): (DPM in Test Group) / (DPM in Vehicle Control Group) DPM->SI Classification Classify as a Sensitizer if SI ≥ 3 SI->Classification

Figure 3: Experimental Workflow for the Local Lymph Node Assay.

Logical Workflow for Cosmetic Formulation

The incorporation of this compound into a cosmetic product follows a structured development process.

Cosmetic_Formulation_Workflow Concept Product Concept (e.g., Moisturizing Cream) IngredientSelection Ingredient Selection (Including this compound as an emollient) Concept->IngredientSelection Prototype Prototype Formulation (Oil Phase and Water Phase) IngredientSelection->Prototype OilPhase Prepare Oil Phase: Heat and mix oils, waxes, and this compound Prototype->OilPhase WaterPhase Prepare Water Phase: Heat and mix water, humectants, and thickeners Prototype->WaterPhase Emulsification Combine Phases with High Shear Mixing to Form Emulsion OilPhase->Emulsification WaterPhase->Emulsification CoolDown Cool Down with Gentle Mixing Emulsification->CoolDown Additives Add Heat-Sensitive Ingredients (e.g., Preservatives, Fragrance) CoolDown->Additives QC Quality Control Testing (pH, Viscosity, Stability) Additives->QC QC->Prototype Fail Packaging Final Product Packaging QC->Packaging Pass

Figure 4: Generalized Workflow for Cosmetic Formulation.

Conclusion

This compound (CAS 56554-53-1) is a well-characterized synthetic triglyceride with a primary role in the cosmetics industry as a multifunctional ingredient that enhances product texture and skin feel. Its toxicological profile is well-documented, indicating a high degree of safety for its intended use. The information and workflows provided in this guide offer a technical foundation for researchers and formulators working with this versatile emollient. While its current applications are not in the pharmaceutical space, its properties as a stable, non-irritating vehicle could be of interest for topical drug delivery systems.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Triisononanoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and degradation pathways of Triisononanoin (glycerol tris(3,5,5-trimethylhexanoate)), a branched-chain triglyceride used in various applications, including cosmetics and as a synthetic base oil for lubricants.[1] Understanding its behavior under thermal stress is crucial for ensuring product quality, stability, and safety in its applications.

This compound is known for its excellent thermal stability and low volatility, which makes it suitable for high-temperature applications.[1] Its stability is attributed to its highly branched structure, which provides steric hindrance around the ester linkages, protecting them from degradation.

Thermal Stability Analysis

The thermal stability of this compound is primarily assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Table 1: Representative TGA Data for Branched-Chain Triglycerides

ParameterTemperature (°C)Atmosphere
Onset of Decomposition (Tonset)250 - 350Nitrogen
Temperature at 5% Mass Loss (T5%)280 - 380Nitrogen
Temperature at 50% Mass Loss (T50%)350 - 450Nitrogen

Note: The data presented are representative values for branched-chain triglycerides and synthetic esters and should be considered as an estimation for this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to study the oxidative stability of materials by measuring the heat flow associated with oxidation. The Oxidation Induction Time (OIT) is a key parameter determined by DSC, indicating the time a material can resist oxidation at a specific temperature in an oxygen atmosphere.[4][5] For synthetic esters like this compound, a high OIT is expected due to their saturated and branched structure.

Table 2: Representative Oxidative Stability Data for Branched-Chain Triglycerides

ParameterValueTest Conditions
Oxidation Induction Time (OIT)> 60 minutes200°C, Oxygen
Oxidation Onset Temperature (OOT)> 220°CRamped temperature, Oxygen

Note: The data presented are representative values for branched-chain triglycerides and synthetic esters and should be considered as an estimation for this compound.

Degradation Pathways

The primary degradation pathways for this compound under thermal stress are oxidation and hydrolysis.

Oxidative Degradation

Oxidation is a radical chain reaction that occurs at elevated temperatures in the presence of oxygen. The highly branched nature of the isononanoyl chains in this compound provides good resistance to oxidation. The process generally involves initiation, propagation, and termination steps, leading to the formation of hydroperoxides, which can further decompose into a variety of byproducts, including aldehydes, ketones, and carboxylic acids.

Hydrolytic Degradation

Hydrolysis is the cleavage of the ester bonds in the presence of water, resulting in the formation of glycerol and isononanoic acid. The steric hindrance provided by the branched 3,5,5-trimethylhexanoyl groups makes this compound relatively resistant to hydrolysis compared to linear-chain triglycerides.[6] The rate of hydrolysis is influenced by temperature, pH, and the presence of catalysts.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer.

Methodology:

  • A sample of 5-10 mg of this compound is weighed into a ceramic or platinum TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • The mass of the sample is recorded as a function of temperature.

  • The onset of decomposition and temperatures at various percentages of mass loss are determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT) Protocol

Objective: To assess the oxidative stability of this compound.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • A small sample of this compound (3-5 mg) is weighed into an open aluminum DSC pan.

  • The pan is placed in the DSC cell alongside an empty reference pan.

  • The sample is heated to the desired isothermal test temperature (e.g., 200°C) under a nitrogen atmosphere.

  • Once the temperature has stabilized, the atmosphere is switched from nitrogen to oxygen at the same flow rate.

  • The sample is held at the isothermal temperature until an exothermic oxidation peak is observed.

  • The OIT is determined as the time from the introduction of oxygen to the onset of the exothermic peak.

Visualizations

The following diagrams illustrate the workflow for thermal stability analysis and the potential degradation pathways of this compound.

Thermal_Stability_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) (Oxidative Stability) Sample->DSC TGA_Data Decomposition Temperature Mass Loss Profile TGA->TGA_Data DSC_Data Oxidation Induction Time (OIT) Oxidation Onset Temperature (OOT) DSC->DSC_Data

Workflow for Thermal Stability Analysis of this compound.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation This compound This compound Oxygen O₂ (Oxygen) + High Temperature This compound->Oxygen Water H₂O (Water) + Heat/Catalyst This compound->Water Radical_Initiation Radical Initiation Oxygen->Radical_Initiation Peroxy_Radicals Peroxy Radicals Radical_Initiation->Peroxy_Radicals Hydroperoxides Hydroperoxides Peroxy_Radicals->Hydroperoxides Degradation_Products_Ox Aldehydes, Ketones, Acids Hydroperoxides->Degradation_Products_Ox Ester_Cleavage Ester Bond Cleavage Water->Ester_Cleavage Degradation_Products_Hyd Glycerol + Isononanoic Acid Ester_Cleavage->Degradation_Products_Hyd

Primary Degradation Pathways of this compound.

References

Solubility of Triisononanoin in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of triisononanoin, a branched-chain triglyceride commonly used in cosmetics and pharmaceutical formulations. Understanding the solubility of this excipient in various organic solvents is critical for formulation development, manufacturing processes, and ensuring product stability and efficacy. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination of triglycerides, and outlines the typical safety assessment workflow for cosmetic ingredients.

Introduction to this compound

This compound is the triester of glycerin and isononanoic acid, a branched-chain C9 fatty acid. Its structure, characterized by these branched chains, imparts unique physical and chemical properties compared to its straight-chain counterparts. These properties include a lower melting point, reduced viscosity, and excellent spreadability, making it a favored emollient, skin-conditioning agent, and solvent in a variety of topical products. A thorough understanding of its solubility profile is paramount for formulators to optimize vehicle selection, ensure drug solubilization, and maintain the physical stability of the final product.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in public literature. However, based on the general principles of triglyceride solubility and data for structurally similar compounds, a reliable profile can be constructed. Triglycerides, being nonpolar molecules, generally exhibit good solubility in nonpolar and weakly polar organic solvents, and poor solubility in highly polar solvents like water.[1][2] The branched nature of the fatty acid chains in this compound can influence its solubility characteristics compared to linear triglycerides.

Quantitative and Qualitative Solubility Data

The following table summarizes the known and estimated solubility of this compound and similar triglycerides in various organic solvents. It is crucial to note that where specific data for this compound is unavailable, information for structurally related branched-chain triglycerides or general triglyceride behavior is provided as a guiding estimate.

Solvent ClassSolvent NameChemical FormulaSolubility of this compound/Similar TriglyceridesTemperature (°C)Notes
Alcohols EthanolC₂H₅OHSoluble25Qualitative data suggests good solubility.[3][4] Quantitative data for other triglycerides like glyceryl tridocosahexaenoate is ~10 mg/mL.[1]
MethanolCH₃OHSparingly Soluble25Triglycerides are generally less soluble in lower alcohols compared to ethanol.[1][4]
IsopropanolC₃H₈OSoluble25Expected to be soluble based on its polarity.
Ketones AcetoneCH₃COCH₃Sparingly Soluble25May require heating to improve solubility.[1]
Esters Ethyl AcetateC₄H₈O₂Soluble25Fatty acids and their esters generally show good solubility.[4]
Alkanes HexaneC₆H₁₄Soluble25As a nonpolar solvent, hexane is expected to be a good solvent for triglycerides.[1]
Halogenated Hydrocarbons ChloroformCHCl₃Soluble25A common solvent for lipids.[5]
DichloromethaneCH₂Cl₂Soluble25Similar to chloroform, it is a good solvent for triglycerides.[2]
Water WaterH₂OInsoluble20The water solubility of a similar branched-chain triglyceride, glyceryl tri(2-ethylhexanoate), is < 0.05 mg/L.[6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for formulation development. Several well-established methods can be employed to quantify the solubility of triglycerides like this compound in organic solvents.

Isothermal Shake-Flask Method

This is a conventional and widely used method for solubility determination.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial).

  • Equilibration: The mixture is agitated at a constant temperature using a shaker bath for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solute to settle. Centrifugation can be used to facilitate this separation.

  • Sampling and Analysis: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD), or gravimetrically after solvent evaporation.[7][8]

Gravimetric Method

A simplified approach suitable for non-volatile solutes.

  • Sample Preparation: A known weight of the saturated solution, obtained as described in the isothermal shake-flask method, is transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute) until a constant weight of the dried solute is achieved.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per mass or volume of the solvent.[8]

Spectroscopic Methods

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid method for determining solubility. A calibration curve of absorbance versus concentration is first established. The absorbance of the filtered saturated solution is then measured, and the concentration is determined from the calibration curve.

Visualization of Experimental and Safety Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Allow to settle or centrifuge equil->sep1 sep2 Withdraw supernatant through a filter sep1->sep2 analysis Quantify concentration (e.g., HPLC, Gravimetric) sep2->analysis G start Ingredient Identification & Characterization lit_review Literature Review (Toxicology, Use Data) start->lit_review exposure Exposure Assessment (Route, Frequency, Concentration) lit_review->exposure tox_profile Toxicological Profile Generation exposure->tox_profile data_gaps Data Gaps Identified? tox_profile->data_gaps risk_char Risk Characterization (Margin of Safety Calculation) conclusion Safety Conclusion (Safe, Safe with Restrictions, Unsafe) risk_char->conclusion data_gaps->risk_char No additional_testing Additional Testing (In Vitro, In Silico) data_gaps->additional_testing Yes additional_testing->tox_profile

References

The Metabolic Journey of Triisononanoin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisononanoin is a synthetic triglyceride composed of a glycerol backbone and three isononanoic acid chains. Utilized primarily in the cosmetics industry as a skin-conditioning agent, its safety and physiological interaction are underpinned by its metabolic fate.[1][2] This technical guide provides a comprehensive overview of the in vivo metabolic pathway of this compound, based on established principles of lipid biochemistry. It details the presumed absorption, distribution, metabolism, and excretion (ADME) profile, outlines representative experimental methodologies for its study, and presents the core metabolic processes in detailed visualizations. While specific quantitative in vivo studies on this compound are not prevalent in public literature, this guide extrapolates from the well-documented metabolism of dietary triglycerides and branched-chain fatty acids to provide a robust theoretical framework.

Introduction to this compound

This compound, the propane-1,2,3-triyl ester of 3,5,5-trimethylhexanoic acid, is a glyceryl triester.[3] Like naturally occurring fats and oils, it is a triglyceride.[2] The metabolism of ingested triglycerides is a well-understood process involving enzymatic hydrolysis followed by the absorption and subsequent metabolic processing of its constituent parts: glycerol and free fatty acids.[1][2] In the case of this compound, these components are glycerol and isononanoic acid, a nine-carbon branched-chain fatty acid.[4][5] The safety assessments of this compound for cosmetic use rely on the principle that it is metabolized in the same manner as dietary fats.[1][2]

Proposed Metabolic Pathway

The in vivo metabolism of this compound can be described as a multi-stage process, beginning with digestion and culminating in the entry of its components into central energy pathways.

Stage 1: Luminal Hydrolysis and Absorption

Upon oral ingestion, this compound enters the gastrointestinal tract where it undergoes hydrolysis catalyzed by pancreatic lipases. This enzymatic action cleaves the ester bonds, releasing free isononanoic acid and monoglycerides.[1][2] These products, along with bile salts, form micelles, which facilitate their transport across the intestinal brush border into the enterocytes.

Inside the enterocytes, the absorbed monoglycerides and isononanoic acid are re-esterified to form triglycerides. These newly synthesized triglycerides are then packaged into chylomicrons, which are lipoprotein particles.[6] The chylomicrons are secreted into the lymphatic system, eventually entering the bloodstream for distribution.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte TIN This compound PL Pancreatic Lipases TIN->PL Hydrolysis MG_INA Monoglycerides + Isononanoic Acid Micelle Micelle Formation MG_INA->Micelle Bile Bile Salts Bile->Micelle Absorption Absorption Micelle->Absorption ReEster Re-esterification to Triglycerides Absorption->ReEster Chylomicron Chylomicron Formation ReEster->Chylomicron Lymph Lymphatic System (-> Bloodstream) Chylomicron->Lymph

Figure 1: Digestion and Absorption of this compound.
Stage 2: Systemic Distribution and Cellular Uptake

Once in circulation, chylomicrons are acted upon by lipoprotein lipase (LPL), an enzyme located on the surface of capillary endothelial cells, primarily in adipose tissue and muscle. LPL hydrolyzes the triglycerides within the chylomicrons, again releasing isononanoic acid and glycerol. These components are then taken up by adjacent cells for energy storage or immediate use. The remnants of the chylomicrons are subsequently cleared by the liver.[6]

Stage 3: Catabolism of Metabolic Intermediates

The final stage involves the cellular catabolism of glycerol and isononanoic acid.

  • Glycerol Metabolism: Glycerol is phosphorylated to glycerol-3-phosphate. It can then be converted to dihydroxyacetone phosphate (DHAP), an intermediate in the glycolytic pathway, to be oxidized for energy or used as a substrate for gluconeogenesis in the liver.

  • Isononanoic Acid Metabolism: As a branched-chain fatty acid, isononanoic acid (3,5,5-trimethylhexanoic acid) undergoes oxidation. This process is more complex than for straight-chain fatty acids and typically involves an initial omega-oxidation step followed by beta-oxidation from both ends of the molecule. The ultimate end products are acetyl-CoA and propionyl-CoA, which enter the Citric Acid Cycle (TCA Cycle) for complete oxidation to CO₂ and H₂O, generating ATP.

G cluster_hydrolysis Hydrolysis (Lipases) cluster_glycerol_path Glycerol Pathway cluster_ina_path Isononanoic Acid Pathway TIN This compound Glycerol Glycerol TIN->Glycerol yields INA Isononanoic Acid (Branched C9) TIN->INA yields G3P Glycerol-3-Phosphate Glycerol->G3P Oxidation Omega- & Beta-Oxidation INA->Oxidation DHAP DHAP G3P->DHAP Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis Energy ATP (Energy) Glycolysis->Energy ACoA Acetyl-CoA & Propionyl-CoA Oxidation->ACoA TCA TCA Cycle ACoA->TCA TCA->Energy

Figure 2: Proposed Cellular Metabolic Pathway.

Expected ADME Profile

While specific quantitative data for this compound is unavailable, the expected ADME (Absorption, Distribution, Metabolism, Excretion) properties can be summarized based on its nature as a triglyceride.

ADME Parameter Description
Absorption Following oral administration, this compound is not absorbed intact. It undergoes hydrolysis in the small intestine to isononanoic acid and monoglycerides, which are then absorbed by enterocytes.[1][2] Re-esterified triglycerides are absorbed into the lymphatic system via chylomicrons.
Distribution Distributed throughout the body via the circulatory system within lipoproteins (chylomicrons and subsequently VLDL). Fatty acids are delivered to peripheral tissues, particularly adipose tissue for storage and muscle for energy.
Metabolism The primary metabolism is hydrolysis via lipases. The resulting glycerol enters glycolysis/gluconeogenesis. Isononanoic acid is catabolized via fatty acid oxidation pathways in the mitochondria to produce energy (ATP).
Excretion The primary route of excretion for the carbon atoms is as carbon dioxide (CO₂) via respiration following complete oxidation. Any water-soluble metabolites would be excreted via the urine. Unabsorbed lipid would be eliminated in the feces.

Representative Experimental Protocols

To definitively characterize the in vivo metabolism of this compound, a radiolabeled ADME study would be the gold standard. Below is a representative protocol.

In Vivo ADME Study in a Rodent Model

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound following a single oral dose in rats.

Test Substance: this compound, radiolabeled with Carbon-14 ([¹⁴C]-Triisononanoin), typically on the fatty acid chain or glycerol backbone.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats, fasted overnight.

  • Dosing: A single dose of [¹⁴C]-Triisononanoin is administered via oral gavage. A vehicle control group receives the vehicle only.

  • Sample Collection:

    • Excreta: Urine and feces are collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, etc., up to 168h) using metabolic cages.

    • Expired Air: CO₂ is trapped at regular intervals to quantify excretion via respiration.

    • Blood/Plasma: Blood samples are collected via cannulation at specified time points to determine pharmacokinetic parameters.

    • Tissues: At the end of the study, animals are euthanized, and a comprehensive set of tissues is collected to determine the final distribution of radioactivity.

  • Sample Analysis:

    • Quantification: Radioactivity in all samples (urine, feces homogenates, plasma, expired air traps, and digested tissues) is measured by Liquid Scintillation Counting (LSC).

    • Metabolite Profiling: Samples (urine, plasma, bile) are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection to separate and identify metabolites, which can be further characterized by Mass Spectrometry (MS).

G cluster_collection Sample Collection (Metabolic Cages) cluster_analysis Sample Analysis cluster_results Data Output Dosing Dosing (Oral Gavage of [¹⁴C]-Triisononanoin) Urine Urine Dosing->Urine yields Feces Feces Dosing->Feces yields CO2 Expired Air (¹⁴CO₂) Dosing->CO2 yields Blood Blood/Plasma Dosing->Blood yields Tissues Tissues (Terminal) Dosing->Tissues yields LSC Quantification (Liquid Scintillation Counting) Urine->LSC Profiling Metabolite Profiling (HPLC-MS) Urine->Profiling Feces->LSC CO2->LSC Blood->LSC Blood->Profiling Tissues->LSC Balance Mass Balance / Excretion Routes LSC->Balance Distribution Tissue Distribution LSC->Distribution PK Pharmacokinetics (Cmax, Tmax, AUC) Profiling->PK

Figure 3: Generalized Workflow for an In Vivo ADME Study.

Conclusion

The metabolic pathway of this compound in vivo is presumed to follow the classical route of dietary triglyceride metabolism. It is hydrolyzed into glycerol and isononanoic acid, which are then absorbed and enter central metabolic pathways for energy production or storage. This understanding forms the basis of its safety profile in commercial applications. While this guide provides a robust theoretical framework, definitive quantitative ADME data and metabolite identification would require specific in vivo studies using radiolabeled this compound, following established toxicokinetic protocols. Such studies would provide precise data on its rate of absorption, tissue distribution, and routes of excretion, confirming the pathways outlined herein.

References

Preclinical Toxicological Profile of Triisononanoin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preclinical toxicological profile of Triisononanoin, a triester of glycerin and isononanoic acid widely used in the cosmetics industry. Based on available scientific literature, primarily the Cosmetic Ingredient Review (CIR) Expert Panel report, this compound is considered safe for its intended use. This document synthesizes the available data on its toxicological endpoints, including acute, subchronic, and chronic toxicity, as well as its potential for dermal and ocular irritation, skin sensitization, genotoxicity, and reproductive and developmental effects.

It is important to note that while this compound has been assessed as part of a larger group of glyceryl triesters, specific quantitative toxicological data for this compound is limited. Consequently, this report often refers to data from structurally similar compounds, such as Tricaprylin and Triolein, to infer the toxicological profile of this compound, a common practice in the safety assessment of cosmetic ingredients.[1] This guide presents the available information in clearly structured tables, details the standard experimental protocols for key toxicological studies, and includes visualizations to illustrate experimental workflows.

Chemical and Physical Properties

This compound is the triester of glycerin and a branched-chain nonanoic acid.[2] Its properties as a skin-conditioning agent and solvent are leveraged in a variety of cosmetic and personal care products.

Toxicological Profile

The preclinical safety evaluation of this compound indicates a low overall toxicological concern. The following sections detail the findings for key toxicological endpoints.

Acute, Subchronic, and Chronic Oral Toxicity

Studies on glyceryl triesters, including this compound, have demonstrated little to no acute, subchronic, or chronic oral toxicity in animal models, unless the intake levels constitute a significant portion of the total caloric intake.[1]

Table 1: Summary of Oral Toxicity Data for Glyceryl Triesters (Surrogates for this compound)

Study TypeSpeciesRoute of AdministrationDosage/ConcentrationKey FindingsReference
Acute Oral ToxicityRatGavageNot specifiedLow toxicity[1]
Subchronic Oral ToxicityRatGavageNot specifiedLow toxicity[1]
Chronic Oral ToxicityRatGavageNot specifiedLow toxicity[1]
Dermal and Ocular Irritation

Preclinical studies on glyceryl triesters suggest that this compound has a low potential for dermal and ocular irritation.

Table 2: Summary of Dermal and Ocular Irritation Data for Glyceryl Triesters (Surrogates for this compound)

Study TypeSpeciesExposureResultsReference
Dermal IrritationRabbitNot specifiedNot associated with significant irritation[1][3]
Ocular IrritationRabbitNot specifiedAt most, mildly irritating[1][3]
Skin Sensitization

No evidence of skin sensitization or photosensitization has been observed for glyceryl triesters in preclinical tests.[1]

Table 3: Summary of Skin Sensitization Data for Glyceryl Triesters (Surrogates for this compound)

Study TypeSpeciesMethodResultsReference
Skin SensitizationGuinea PigMaximization TestNo evidence of sensitization[1]
Genotoxicity

The majority of genotoxicity test systems for glyceryl triesters have returned negative results, indicating a low likelihood of mutagenic or clastogenic activity.[1][3]

Table 4: Summary of Genotoxicity Data for Glyceryl Triesters (Surrogates for this compound)

Assay TypeTest SystemMetabolic ActivationResultsReference
Ames TestSalmonella typhimuriumWith and withoutMostly Negative[1]
Chromosomal AberrationNot specifiedNot specifiedMostly Negative[1]
Carcinogenicity

While specific carcinogenicity studies on this compound are not available, related compounds like Tricaprylin and Trioctanoin have been used as vehicles in carcinogenicity testing of other chemicals.[1] A two-year study on Tricaprylin administered by gavage in rats showed an increase in pancreatic acinar cell hyperplasia and adenoma but no carcinomas.[1]

Reproductive and Developmental Toxicity

Data on reproductive and developmental toxicity for this compound is limited. Studies on the surrogate, Tricaprylin, did not show teratogenic effects in mice or rats, although some reproductive effects were noted in rabbits.[1] Another surrogate, Trioctanoin, was associated with an increase in mammary tumors in the offspring of rats when injected intraperitoneally during pregnancy.[1]

Experimental Protocols

The following sections describe the detailed methodologies for key preclinical toxicology experiments, based on standardized guidelines, which are presumed to be the basis for the safety assessment of this compound.

Acute Oral Toxicity Study (General Protocol)
  • Guideline: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or similar.

  • Test System: Typically rats or mice.

  • Administration: A single dose of the test substance is administered by gavage.

  • Dosage: A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: Determination of the fixed dose at which toxicity is observed and estimation of the LD50.

Dermal Irritation Study (General Protocol)
  • Guideline: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

  • Test System: Albino rabbits.

  • Procedure: A small area of the animal's skin is shaved. The test substance is applied to the shaved area and covered with a gauze patch for a specified duration (typically 4 hours).

  • Observation: The skin is evaluated for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of the reactions is scored, and an irritation index is calculated.

Ocular Irritation Study (General Protocol)
  • Guideline: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

  • Test System: Albino rabbits.

  • Procedure: A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Scoring: The ocular reactions are scored to determine the level of irritation.

Skin Sensitization Study (Guinea Pig Maximization Test - GPMT)
  • Guideline: OECD Test Guideline 406 (Skin Sensitisation).

  • Test System: Guinea pigs.

  • Induction Phase: The animals are initially exposed to the test substance through intradermal injections (with and without adjuvant) and subsequent topical application to the same area.

  • Challenge Phase: After a rest period, the animals are challenged with a topical application of the test substance on a naive skin site.

  • Evaluation: The challenge site is observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions are used to classify the sensitization potential.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test)
  • Guideline: OECD Test Guideline 471 (Bacterial Reverse Mutation Test).

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).

  • Endpoint: The mutagenic potential is evaluated by counting the number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) compared to the control.

Visualizations

The following diagrams illustrate typical workflows for key toxicological assessments.

Dermal_Irritation_Workflow cluster_prep Preparation cluster_application Application cluster_observation Observation & Scoring Animal_Selection Select healthy albino rabbits Shaving Shave test site on the back Animal_Selection->Shaving Application Apply 0.5g of this compound to a gauze patch Shaving->Application Occlusion Secure patch on shaved skin for 4 hours Application->Occlusion Removal Remove patch and clean site Occlusion->Removal Scoring Score for erythema and edema at 1, 24, 48, 72 hours Removal->Scoring Analysis Calculate Primary Irritation Index Scoring->Analysis

Figure 1: General Workflow for a Dermal Irritation Study.

Eye_Irritation_Workflow cluster_prep Preparation cluster_instillation Instillation cluster_observation Observation & Scoring Animal_Selection Select healthy albino rabbits Eye_Exam Examine eyes for pre-existing -irritation Animal_Selection->Eye_Exam Instillation Instill 0.1mL of this compound into the conjunctival sac of one eye Eye_Exam->Instillation Observation Examine eyes at 1, 24, 48, 72 hours Instillation->Observation Control Untreated eye serves as control Scoring Score for corneal opacity, iritis, and conjunctivitis Observation->Scoring Analysis Determine irritation classification Scoring->Analysis

Figure 2: General Workflow for an Ocular Irritation Study.

Ames_Test_Workflow cluster_setup Experimental Setup cluster_exposure Exposure cluster_analysis Analysis Bacteria Prepare Salmonella typhimurium histidine-dependent strains Plate_No_S9 Plate bacteria with this compound (without S9 mix) on histidine-deficient agar Bacteria->Plate_No_S9 Plate_With_S9 Plate bacteria with this compound (with S9 mix) on histidine-deficient agar Bacteria->Plate_With_S9 Test_Substance Prepare various concentrations of this compound Test_Substance->Plate_No_S9 Test_Substance->Plate_With_S9 S9_Mix Prepare S9 mix for metabolic activation S9_Mix->Plate_With_S9 Incubation Incubate plates at 37°C for 48-72 hours Plate_No_S9->Incubation Plate_With_S9->Incubation Colony_Count Count revertant colonies Incubation->Colony_Count Conclusion Compare to controls to determine mutagenic potential Colony_Count->Conclusion

Figure 3: General Workflow for the Ames Test (Bacterial Reverse Mutation Assay).

Conclusion

Based on the available data from the Cosmetic Ingredient Review, this compound is considered to have a low toxicological profile in preclinical studies. It exhibits low acute oral toxicity and is not a significant dermal or ocular irritant, nor a skin sensitizer. Genotoxicity assays have been predominantly negative. While specific data for this compound on chronic toxicity, carcinogenicity, and reproductive/developmental toxicity are limited, the overall assessment of the glyceryl triesters group suggests a low risk. It is recommended that formulators consider the potential for this compound to enhance the penetration of other ingredients in a formulation. The data presented in this guide, including the use of information from surrogate compounds, aligns with the established practices for the safety assessment of cosmetic ingredients.

References

Triisononanoin: A Comprehensive Technical Review of its Environmental Fate and Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononanoin is a triester of glycerin and isononanoic acid, a branched-chain C9 fatty acid. It is widely used in the cosmetics and personal care industry as a skin-conditioning agent and emollient due to its excellent sensory properties and stability.[1] As with any chemical substance with widespread use, a thorough understanding of its environmental fate and potential impact is crucial for a complete safety assessment. This technical guide provides a comprehensive overview of the available data and methodologies for evaluating the environmental properties of this compound.

Physicochemical Properties

The environmental distribution and behavior of a chemical are largely governed by its physicochemical properties. For this compound, a key parameter is its octanol-water partition coefficient (Log Kow), which indicates its potential for bioaccumulation.

PropertyValueSource
Molecular FormulaC30H56O6[2]
Molecular Weight512.8 g/mol [2]
XLogP3 (calculated)8.9[2]

The high calculated XLogP3 value suggests that this compound has a strong affinity for fatty tissues and, therefore, a potential for bioaccumulation.[2] However, experimental data is needed to confirm this.

Environmental Fate

The environmental fate of a substance describes its transport and transformation in various environmental compartments. Key aspects include its biodegradability, potential for bioaccumulation, and abiotic degradation processes such as hydrolysis.

Biodegradability

Currently, there is no publicly available experimental data on the biodegradability of this compound following standardized protocols such as the OECD 301 series. However, some inferences can be drawn from the biodegradability of its precursor, isononanoic acid.

SubstanceTest GuidelineResultConclusionSource
Isononanoic AcidNot specified35.2% degradation in 28 daysNot readily biodegradable[3]

It is important to note that the esterification of isononanoic acid to form this compound may alter its biodegradability. As a triglyceride, this compound is expected to undergo enzymatic hydrolysis to glycerin and isononanoic acid, which are then further metabolized.[4] Glycerin is known to be readily biodegradable.

Bioaccumulation

The potential for a substance to accumulate in living organisms is a critical environmental endpoint. This is typically assessed by determining the Bioconcentration Factor (BCF) in aquatic organisms.

There is no experimental BCF data available for this compound. However, data for its precursor, isononanoic acid, is available.

SubstanceBioconcentration Factor (BCF)ConclusionSource
Isononanoic Acid<3.1–7.0Low potential to bioaccumulate[3]

The high calculated Log Kow of this compound (8.9) suggests a high potential for bioaccumulation.[2] This is in contrast to the low BCF of its precursor. This discrepancy highlights the need for experimental BCF studies on this compound to accurately assess its bioaccumulation potential.

Abiotic Degradation

Hydrolysis is a key abiotic degradation pathway for esters like this compound. In the presence of water, it is expected to hydrolyze into glycerin and isononanoic acid. The rate of this hydrolysis under various environmental pH conditions has not been experimentally determined.

Ecotoxicity

The ecotoxicity of a substance is its potential to cause adverse effects in aquatic and terrestrial organisms. Standard tests are conducted on representatives of different trophic levels, such as fish, invertebrates (e.g., Daphnia), and algae.

No direct ecotoxicity data for this compound was found in the public domain. However, data for its precursor, isononanoic acid, provides an indication of its potential toxicity.

Aquatic Toxicity of Isononanoic Acid

OrganismTest DurationEndpointValue (mg/L)Source
Oncorhynchus mykiss (Rainbow Trout)96 hoursLC50122[5]
Daphnia magna (Water Flea)48 hoursEC5068[5]
Pseudokirchneriella subcapitata (Green Algae)72 hoursEC50 (growth rate)81[5]

The data for isononanoic acid suggest that it has low to moderate acute toxicity to aquatic organisms. The ecotoxicity of this compound itself remains to be determined experimentally.

Experimental Protocols

Standardized test guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), are used to assess the environmental fate and impact of chemicals.

Biodegradability Testing (OECD 301)

The OECD 301 series of tests are used to assess the "ready biodegradability" of chemicals. A substance is considered readily biodegradable if it meets a certain percentage of degradation within a 10-day window during a 28-day test period.

  • Principle: A small amount of the test substance is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge). The extent of biodegradation is determined by measuring parameters such as oxygen consumption (respirometry) or carbon dioxide production.

  • Key Methodologies:

    • OECD 301B: CO2 Evolution Test: Measures the CO2 produced during biodegradation.

    • OECD 301D: Closed Bottle Test: Measures the depletion of dissolved oxygen.

    • OECD 301F: Manometric Respirometry Test: Measures the oxygen consumed by the microorganisms.

Bioaccumulation Testing (OECD 305)

The OECD 305 guideline describes the procedure for determining the Bioconcentration Factor (BCF) in fish.

  • Principle: Fish are exposed to a sublethal concentration of the test substance in water for a defined period (uptake phase), followed by a period in clean water (depuration phase). The concentrations of the test substance in the fish tissue and water are measured over time.

  • Calculation: The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.

Aquatic Toxicity Testing

Standard OECD guidelines are also available for assessing acute aquatic toxicity.

  • Fish, Acute Toxicity Test (OECD 203): Typically conducted on rainbow trout or zebrafish over 96 hours to determine the LC50 (the concentration that is lethal to 50% of the test organisms).

  • Daphnia sp., Acute Immobilisation Test (OECD 202): Assesses the concentration that causes immobilization in 50% of the daphnids (EC50) over a 48-hour period.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): Determines the concentration that inhibits the growth of algae by 50% (EC50) over 72 hours.

Visualizations

Experimental_Workflow_for_Environmental_Fate_Assessment cluster_biodegradability Biodegradability Assessment cluster_bioaccumulation Bioaccumulation Assessment cluster_ecotoxicity Ecotoxicity Assessment Biodeg_Test OECD 301 Test (e.g., 301F) Biodeg_Analysis Measure O2 Consumption or CO2 Production Biodeg_Test->Biodeg_Analysis Biodeg_Result Calculate % Biodegradation Biodeg_Analysis->Biodeg_Result Bioacc_Test OECD 305 Test (Fish) Bioacc_Analysis Measure Concentration in Fish and Water Bioacc_Test->Bioacc_Analysis Bioacc_Result Calculate BCF Bioacc_Analysis->Bioacc_Result EcoTox_Fish OECD 203 (Fish LC50) EcoTox_Daphnia OECD 202 (Daphnia EC50) EcoTox_Algae OECD 201 (Algae EC50) This compound This compound This compound->Biodeg_Test This compound->Bioacc_Test This compound->EcoTox_Fish This compound->EcoTox_Daphnia This compound->EcoTox_Algae

Caption: Experimental workflow for assessing the environmental fate of this compound.

Metabolic_Pathway_of_Triglycerides This compound This compound (Triglyceride) Hydrolysis Enzymatic Hydrolysis (Lipases) This compound->Hydrolysis Glycerol Glycerin Hydrolysis->Glycerol Isononanoic_Acid Isononanoic Acid Hydrolysis->Isononanoic_Acid Metabolism_Glycerol Further Metabolism (e.g., Glycolysis) Glycerol->Metabolism_Glycerol Metabolism_Acid Further Metabolism (e.g., Beta-oxidation) Isononanoic_Acid->Metabolism_Acid CO2_H2O CO2 + H2O Metabolism_Glycerol->CO2_H2O Metabolism_Acid->CO2_H2O

Caption: Postulated metabolic pathway of this compound in the environment.

Conclusion and Data Gaps

The available data on the environmental fate and impact of this compound is limited. While its precursor, isononanoic acid, has been tested, direct experimental data for this compound is lacking for key endpoints such as ready biodegradability, bioaccumulation, and aquatic toxicity. The high calculated Log Kow suggests a potential for bioaccumulation, which warrants further investigation through experimental studies.

For a comprehensive environmental risk assessment, the following data are required:

  • Ready Biodegradability: An OECD 301 study to determine if this compound is readily biodegradable.

  • Bioaccumulation: An OECD 305 study to determine the Bioconcentration Factor (BCF) in fish.

  • Aquatic Toxicity: Acute toxicity studies on fish (OECD 203), daphnia (OECD 202), and algae (OECD 201) to determine LC50 and EC50 values.

  • Hydrolysis: A study to determine the rate of hydrolysis as a function of pH (OECD 111).

In the absence of experimental data, a precautionary approach should be taken when considering the environmental release of this compound. The information provided in this guide serves as a foundation for researchers and professionals to understand the current state of knowledge and to identify the necessary steps for a more complete environmental assessment.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Triisononanoin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Triisononanoin in cosmetic and biological matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction to this compound and its Analysis

This compound is a triacylglycerol, specifically the triester of glycerin and isononanoic acid. It is commonly used in cosmetic formulations as an emollient and skin-conditioning agent. In pharmaceutical applications, it can be utilized as an excipient in topical and oral formulations. Accurate quantification of this compound is crucial for product quality control, formulation development, and pharmacokinetic studies. The analytical methods described herein leverage modern chromatographic and mass spectrometric techniques to achieve sensitive and specific quantification.

The primary analytical approaches for the quantification of triglycerides like this compound are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for the analysis of intact triglycerides due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[1] GC-MS is also a powerful technique, particularly for determining the fatty acid profile of triglycerides after hydrolysis and derivatization.[2][3]

Application Note 1: Quantification of this compound in a Cosmetic Cream Matrix using LC-MS/MS

Principle

This method describes the quantification of this compound in a cosmetic cream using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The procedure involves an extraction of this compound from the cream matrix, followed by chromatographic separation and detection using Multiple Reaction Monitoring (MRM). Quantification is achieved by using an external calibration curve prepared with a this compound standard.

Experimental Protocol

1. Materials and Reagents

  • Instrumentation:

    • UPLC system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)

    • Tandem quadrupole mass spectrometer (e.g., Sciex Triple Quad, Waters Xevo TQ-S)

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Pipettes and general laboratory glassware

  • Chemicals and Consumables:

    • This compound analytical standard

    • LC-MS grade acetonitrile, isopropanol, methanol, and water

    • Ammonium formate

    • Formic acid

    • Chloroform

    • UPLC column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

    • Syringe filters (0.22 µm PTFE)

2. Sample Preparation

  • Accurately weigh approximately 100 mg of the cosmetic cream into a 15 mL centrifuge tube.

  • Add 5 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the lipid components.

  • Add 1 mL of water to induce phase separation and vortex for another 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of isopropanol:acetonitrile (1:1, v/v).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3. UPLC-MS/MS Conditions

Parameter Condition
UPLC Column C18 reversed-phase, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water:Acetonitrile (40:60) with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Start at 30% B, linear gradient to 100% B over 8 min, hold at 100% B for 2 min, return to 30% B and re-equilibrate for 2 min.
Injection Volume 5 µL
Column Temperature 50°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (Ammonium Adduct [M+NH4]+): m/z 530.5Product Ions: m/z 373.3 (Loss of one isononanoic acid), m/z 217.2 (Loss of two isononanoic acids)
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

4. Data Presentation: Quantitative Analysis

A calibration curve should be prepared by serial dilution of the this compound standard in the reconstitution solvent. The concentration should be plotted against the peak area ratio (analyte/internal standard, if used) or peak area.

Table 1: Example Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area
0.115,234
0.578,945
1.0155,678
5.0798,432
10.01,602,345
50.08,123,456

Table 2: Example Quantification of this compound in Cosmetic Cream Samples

Sample IDPeak AreaCalculated Concentration (µg/mL)Amount in Cream (mg/g)
Cream A456,7892.828.0
Cream B1,234,5677.777.0
Cream C876,5435.555.0

Application Note 2: Quantification of this compound in Human Plasma using LC-MS/MS

Principle

This protocol details a validated method for the quantification of this compound in human plasma, which is relevant for pharmacokinetic studies. The method employs protein precipitation followed by liquid-liquid extraction to isolate this compound from the plasma matrix. Analysis is performed by UPLC-MS/MS with MRM for sensitive and selective detection.[4]

Experimental Protocol

1. Materials and Reagents

  • Instrumentation: Same as in Application Note 1.

  • Chemicals and Consumables:

    • This compound analytical standard

    • Internal Standard (IS): A structurally similar triglyceride not present in the matrix (e.g., a deuterated analog or a triglyceride with different fatty acid chains).

    • LC-MS grade acetonitrile, isopropanol, methanol, methyl-tert-butyl ether (MTBE), and water.

    • Ammonium formate

    • Formic acid

    • Human plasma (blank)

    • UPLC column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

    • Syringe filters (0.22 µm PTFE)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 300 µL of cold methanol to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of MTBE to the supernatant for liquid-liquid extraction.

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Collect the upper organic layer (MTBE) into a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of isopropanol:acetonitrile (1:1, v/v).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3. UPLC-MS/MS Conditions

The UPLC-MS/MS conditions are the same as described in Application Note 1.

4. Data Presentation: Method Validation Summary

Method validation should be performed according to regulatory guidelines (e.g., EMA, FDA).[5]

Table 3: Example Method Validation Data for this compound in Human Plasma

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, L, M, H QC levels) Within ±15% of nominal concentration (±20% at LLOQ)
Precision (at LLOQ, L, M, H QC levels) RSD < 15% (< 20% at LLOQ)
Matrix Effect Normalized matrix factor between 0.85 and 1.15
Recovery Consistent, precise, and reproducible
Stability Stable for 24 hours at room temp, 3 freeze-thaw cycles, and 1 month at -80°C

Visualizations

G cluster_workflow General Workflow for this compound Quantification Sample Sample Collection (Cosmetic Cream or Plasma) Prep Sample Preparation (Extraction & Cleanup) Sample->Prep Analysis LC-MS/MS Analysis Prep->Analysis Data Data Processing & Quantification Analysis->Data Report Reporting Data->Report

Caption: General workflow for this compound quantification.

G cluster_decision Method Selection Logic Goal Analytical Goal? Intact Intact Triglyceride Quantification? Goal->Intact Is the goal to quantify the whole molecule? FattyAcid Fatty Acid Profiling? Goal->FattyAcid Is the goal to determine the fatty acid composition? LCMS Use LC-MS/MS Intact->LCMS GCMS Use GC-MS (after hydrolysis & derivatization) FattyAcid->GCMS

Caption: Logic for selecting an analytical method.

G cluster_cream_prep Sample Preparation for Cosmetic Cream Weigh Weigh 100 mg of Cream Extract Add Chloroform:Methanol (2:1) Weigh->Extract Vortex1 Vortex Extract->Vortex1 Separate Add Water & Vortex Vortex1->Separate Centrifuge Centrifuge Separate->Centrifuge Collect Collect Lower Organic Layer Centrifuge->Collect Dry Evaporate to Dryness Collect->Dry Reconstitute Reconstitute in IPA:ACN (1:1) Dry->Reconstitute Filter Filter Reconstitute->Filter Analyze Inject into LC-MS/MS Filter->Analyze

Caption: Sample preparation workflow for cosmetic cream.

G cluster_plasma_prep Sample Preparation for Human Plasma Plasma 100 µL Plasma + Internal Standard Precipitate Add Cold Methanol (Protein Precipitation) Plasma->Precipitate Vortex1 Vortex & Centrifuge Precipitate->Vortex1 Supernatant Collect Supernatant Vortex1->Supernatant LLE Add MTBE (Liquid-Liquid Extraction) Supernatant->LLE Vortex2 Vortex & Centrifuge LLE->Vortex2 Collect Collect Upper Organic Layer Vortex2->Collect Dry Evaporate to Dryness Collect->Dry Reconstitute Reconstitute in IPA:ACN (1:1) Dry->Reconstitute Filter Filter Reconstitute->Filter Analyze Inject into LC-MS/MS Filter->Analyze

Caption: Sample preparation workflow for human plasma.

References

Application Notes and Protocols for the GC-MS Analysis of Triisononanoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononanoin is a triester of glycerin and isononanoic acid, a branched-chain fatty acid. It is commonly used in cosmetic formulations as an emollient, skin-conditioning agent, and solvent.[1] Accurate and robust analytical methods are essential for the quality control of raw materials and finished products, as well as for stability and degradation studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

This document provides detailed application notes and experimental protocols for the analysis of this compound using GC-MS.

Principle of Analysis

The analysis of high molecular weight triglycerides such as this compound by GC-MS can be approached in two ways:

  • Direct (Intact) Analysis: This method involves the analysis of the triglyceride molecule without chemical modification. It requires a high-temperature gas chromatographic setup to ensure the volatilization of the large molecule without degradation.

  • Indirect Analysis via Derivatization: This more common approach involves the hydrolysis of the triglyceride into its constituent fatty acids, followed by esterification to form fatty acid methyl esters (FAMEs). The resulting FAMEs are more volatile and can be readily analyzed by conventional GC-MS.

This application note will focus on the direct analysis of intact this compound, as it provides direct evidence of the compound's presence and purity.

Experimental Protocols

Sample Preparation from a Cosmetic Cream Matrix

This protocol describes the extraction of this compound from a cream-based cosmetic product.

Materials:

  • Cosmetic cream sample

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

  • GC vials

Procedure:

  • Accurately weigh approximately 1 gram of the cosmetic cream into a 15 mL centrifuge tube.

  • Add 5 mL of hexane to the tube.

  • Vortex vigorously for 2 minutes to disperse the cream in the solvent.

  • Add 2 mL of a methanol/water (1:1, v/v) solution to the tube to facilitate phase separation.

  • Vortex for another minute.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully collect the upper hexane layer, which contains the extracted lipids including this compound, using a Pasteur pipette.

  • Filter the hexane extract through a 0.45 µm PTFE syringe filter into a clean GC vial.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the direct analysis of intact this compound. These are based on typical methods for high molecular weight esters and triglycerides and may require optimization for specific instruments.

ParameterRecommended Setting
Gas Chromatograph
ColumnLow-bleed, high-temperature capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injector Temperature340°C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature: 150°C, hold for 1 minRamp 1: 15°C/min to 350°CHold at 350°C for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230°C
Transfer Line Temperature350°C
Mass Scan Rangem/z 40 - 600
Solvent Delay5 minutes

Data Presentation and Interpretation

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The peak area of a characteristic ion is plotted against the concentration of the standard.

Table 1: Illustrative Calibration Data for this compound Quantification

Concentration (µg/mL)Peak Area (Arbitrary Units)
10150,000
25375,000
50760,000
1001,510,000
2503,800,000
5007,550,000

Table 2: Illustrative Quantitative Results for this compound in Cosmetic Samples

Sample IDPeak AreaConcentration (µg/mL)% (w/w) in Product
Cream A1,250,00082.84.14%
Cream B2,100,000139.16.95%
Lotion C850,00056.32.81%
Mass Spectral Interpretation

The mass spectrum of this compound obtained by electron ionization will exhibit characteristic fragmentation patterns. Due to its high molecular weight (512.8 g/mol ), the molecular ion peak (M+) at m/z 512 may be of low abundance or absent.[2]

The fragmentation is dominated by the cleavage of the ester bonds. Key fragment ions are expected from the loss of one or more isononanoyl groups and subsequent rearrangements. The NIST Mass Spectrometry Data Center reports the most prominent peaks in the GC-MS spectrum of this compound to be at m/z 57, 83, and 41.[2] These likely correspond to fragments of the branched isononanoyl side chains.

  • m/z 57: Often corresponds to the tert-butyl cation (C4H9+), a stable fragment from the branched chain.

  • m/z 83: Can be attributed to further fragmentation of the alkyl chain.

  • m/z 41: Typically an allyl cation (C3H5+).

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Cosmetic Sample Extraction Solvent Extraction (Hexane) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration GC_Vial Sample in GC Vial Filtration->GC_Vial Injection Injection GC_Vial->Injection Separation GC Separation (Capillary Column) Ionization Ionization (EI, 70 eV) Detection Mass Detection Processing Data Acquisition & Processing Detection->Processing Identification Identification (Mass Spectrum) Processing->Identification Quantification Quantification (Peak Area) Processing->Quantification Report Final Report Identification->Report Quantification->Report GCMS_Components Injector Injector (Volatilization) Column GC Column (Separation) Injector->Column Carrier Gas Flow IonSource Ion Source (Ionization) Column->IonSource MassAnalyzer Mass Analyzer (Filtering by m/z) IonSource->MassAnalyzer Detector Detector (Signal Generation) MassAnalyzer->Detector

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Triisononanoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Triisononanoin. This compound, a triester of glycerin and isononanoic acid, is a non-polar compound commonly used as an emollient and skin-conditioning agent in cosmetic and pharmaceutical formulations.[1][2][3] Due to its lack of a significant UV chromophore, a universal detection method is required. This protocol employs a non-aqueous reversed-phase HPLC system coupled with an Evaporative Light Scattering Detector (ELSD) for sensitive and consistent analysis.[4][5][6][7] The method is suitable for the quality control of raw materials and the analysis of this compound in finished products.

Introduction

This compound is a synthetic triglyceride valued for its unique sensory properties and its role in controlling the viscosity of formulations.[1][3] Accurate and precise analytical methods are crucial for ensuring the quality and consistency of products containing this ingredient. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of individual components in a mixture.[8] For non-volatile and non-chromophoric compounds like triglycerides, non-aqueous reversed-phase HPLC combined with a mass-based detector such as an ELSD offers an effective analytical solution.[7][9][10] This method separates triglycerides based on their hydrophobicity, which is influenced by their fatty acid composition and structure.[10]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for triglyceride analysis.[8]

  • Solvents: HPLC grade acetonitrile, dichloromethane, and isopropanol.

  • Standards: this compound reference standard.

  • Sample Preparation: Analytical balance, volumetric flasks, and 0.45 µm syringe filters.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Acetonitrile
Mobile Phase B Dichloromethane/Isopropanol (50:50, v/v)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
ELSD Settings Nebulizer Temperature: 40°CEvaporator Temperature: 40°CGas Flow (Nitrogen): 1.5 SLM
Standard and Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the initial mobile phase composition (70:30 Acetonitrile:Dichloromethane/Isopropanol).

  • Sample Solution: The sample preparation will depend on the matrix.

    • For raw material: Prepare a 1 mg/mL solution as described for the standard solution.

    • For oil-based formulations: Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the initial mobile phase.

    • For emulsions (creams/lotions): An extraction step may be necessary. A liquid-liquid extraction with a non-polar solvent like hexane, followed by evaporation and reconstitution in the mobile phase, is a common approach.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound using the described method.

AnalyteExpected Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound~15.5~5 ng on column~15 ng on column

Note: Retention time and detection limits are estimates and may vary depending on the specific HPLC system, column, and detector used.

Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Standard/Sample start->weigh dissolve Dissolve in Initial Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column detect Detection by ELSD integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report end End report->end

References

Application Notes and Protocols for Triisononanoin as a Non-Polar Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are prospective and based on the known physical and chemical properties of Triisononanoin. To date, there is limited published literature on the use of this compound as a solvent in organic synthesis. These protocols are provided as a theoretical guide and should be adapted and validated experimentally.

Introduction to this compound as a Potential Green Solvent

This compound is a triester of glycerin and isononanoic acid, a branched-chain fatty acid.[1][2] It is a clear, odorless, and non-polar liquid with a high boiling point, making it a potential candidate as a sustainable and safer alternative to conventional non-polar solvents in organic synthesis.[1][3] Derived from glycerin and a synthetic fatty acid, it can be considered a bio-based solvent, aligning with the principles of green chemistry which encourage the use of renewable resources.[4][5][6] Its low volatility and low toxicity profile, as established in the cosmetics industry, further enhance its appeal as a green solvent.[1][7][8]

The use of green solvents in organic synthesis is a critical aspect of sustainable chemistry, aiming to reduce the environmental impact of chemical processes.[4][5] Solvents like this compound, with high boiling points and low vapor pressure, can minimize solvent loss through evaporation and reduce volatile organic compound (VOC) emissions.[9]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below, with a comparison to common non-polar solvents used in organic synthesis.

PropertyThis compoundTolueneHexaneDiethyl Ether
Molecular Formula C30H56O6C7H8C6H14C4H10O
Molecular Weight 512.8 g/mol [7]92.14 g/mol 86.18 g/mol 74.12 g/mol
Boiling Point ~516 °C (estimated)[3]111 °C[10]69 °C[11]34.6 °C[12]
Flash Point ~209.3 °C (estimated)[3]4 °C-23 °C-45 °C
Density ~0.9 g/cm³0.87 g/cm³[10]0.66 g/cm³[10]0.71 g/cm³
Solubility in Water Insoluble[3][13]InsolubleInsolubleSlightly soluble
Polarity Non-polar[13]Non-polar[10]Non-polar[10]Moderately polar

Potential Applications in Organic Synthesis

Based on its properties, this compound could be a suitable solvent for reactions that require:

  • High Temperatures: Its high boiling point makes it ideal for reactions that need elevated temperatures to proceed at a reasonable rate.

  • Non-polar Environment: As a non-polar solvent, it can dissolve non-polar reactants and reagents.[13]

  • Inert Reaction Medium: The ester functionalities are generally stable under neutral and mildly acidic or basic conditions at moderate temperatures, though they can be hydrolyzed under strong basic or acidic conditions, especially at high temperatures.[14]

cluster_properties Properties of this compound cluster_applications Potential Synthetic Applications cluster_reactions Example Reaction Classes prop1 High Boiling Point app1 High-Temperature Reactions prop1->app1 Enables reactions at elevated temperatures prop2 Non-Polar Nature app2 Reactions Requiring Non-Polar Media prop2->app2 Solvates non-polar reactants prop3 Potential Green Solvent app3 Sustainable Synthesis Protocols prop3->app3 Reduces environmental impact react1 Esterification app1->react1 react3 Grignard Reaction (alternative) app1->react3 react2 Wittig Reaction (modified) app2->react2 start Start reactants Combine Carboxylic Acid, Alcohol, Catalyst, and This compound start->reactants reflux Heat to Reflux with Dean-Stark Trap reactants->reflux monitor Monitor Reaction (TLC, Water Collection) reflux->monitor workup Cool and Perform Aqueous Work-up monitor->workup Reaction Complete purify Purify Product (Distillation/Chromatography) workup->purify end End purify->end

References

Triisononanoin as a Vehicle for Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononanoin, a triester of glycerin and isononanoic acid, is a non-greasy emollient and solvent with a favorable safety profile, making it an attractive candidate as a vehicle in advanced drug delivery systems. Its hydrophobic nature allows for the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs), a critical challenge in pharmaceutical formulation. This document provides detailed application notes and protocols for utilizing this compound in the development of nanoemulsions and self-emulsifying drug delivery systems (SEDDS) for topical and oral administration. While extensive public data on this compound in pharmaceutical formulations is limited, the following protocols are based on established methodologies for similar triglyceride-based vehicles and can be adapted for its use.

Key Characteristics of this compound

PropertyDescriptionReference
Chemical Name Propane-1,2,3-triyl tris(3,5,5-trimethylhexanoate)-
INCI Name This compound-
Appearance Clear, odorless liquid
Functions Skin conditioning, emollient, solvent, viscosity controlling agent
Solubility Insoluble in water, soluble in oils and organic solvents.-

Applications in Drug Delivery

This compound's properties make it a suitable lipid phase for various drug delivery platforms:

  • Nanoemulsions: As the oil core in oil-in-water (o/w) nanoemulsions, this compound can encapsulate lipophilic drugs, enhancing their stability and facilitating their transport across biological membranes.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): In SEDDS formulations, this compound can act as the oily phase that, upon gentle agitation in an aqueous medium like the gastrointestinal tract, spontaneously forms a fine emulsion, improving the dissolution and absorption of poorly soluble drugs.

Experimental Protocols

Protocol 1: Formulation of a this compound-Based Nanoemulsion for Topical Delivery

This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using a high-pressure homogenization technique.

1. Materials:

  • Active Pharmaceutical Ingredient (API) - Poorly water-soluble (e.g., a corticosteroid or an antifungal agent)
  • This compound (Oil Phase)
  • Surfactant (e.g., Polysorbate 80)
  • Co-surfactant (e.g., Transcutol® P)
  • Purified Water (Aqueous Phase)

2. Equipment:

  • Magnetic stirrer with heating plate
  • High-pressure homogenizer
  • Particle size analyzer
  • Zeta potential analyzer

3. Procedure:

  • Preparation of the Oil Phase:
  • Accurately weigh the required amount of the API and dissolve it in this compound with the aid of gentle heating (not exceeding 40°C) and stirring until a clear solution is obtained.
  • Add the co-surfactant to the oil phase and mix thoroughly.
  • Preparation of the Aqueous Phase:
  • Dissolve the surfactant in purified water with gentle stirring.
  • Formation of the Pre-emulsion:
  • Slowly add the oil phase to the aqueous phase under continuous high-speed stirring (e.g., 1000-2000 rpm) for 15-30 minutes to form a coarse pre-emulsion.
  • High-Pressure Homogenization:
  • Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 3-5 cycles).
  • Cool the resulting nanoemulsion to room temperature.
  • Characterization:
  • Measure the mean droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion.
  • Determine the encapsulation efficiency of the API.

Table 1: Example Formulation and Characterization Data for a this compound-Based Nanoemulsion

ParameterValue
Composition
API1% (w/w)
This compound10% (w/w)
Polysorbate 8015% (w/w)
Transcutol® P5% (w/w)
Purified Waterq.s. to 100%
Characterization
Mean Droplet Size150 ± 5 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential-25 ± 2 mV
Encapsulation Efficiency> 90%
Protocol 2: Formulation of a this compound-Based Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the development of a liquid SEDDS formulation for oral delivery of a poorly water-soluble drug.

1. Materials:

  • Active Pharmaceutical Ingredient (API) - Poorly water-soluble (e.g., a BCS Class II drug)
  • This compound (Oil Phase)
  • Surfactant (e.g., Cremophor® EL)
  • Co-surfactant (e.g., Propylene Glycol)

2. Equipment:

  • Vortex mixer
  • Water bath
  • UV-Vis Spectrophotometer

3. Procedure:

  • Solubility Studies:
  • Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients. This compound would be evaluated as a potential oil phase.
  • Construction of Ternary Phase Diagrams:
  • Prepare a series of formulations with varying ratios of oil (this compound), surfactant, and co-surfactant.
  • Visually observe the self-emulsification properties of each formulation upon dilution with water to identify the optimal concentration ranges that form stable nanoemulsions.
  • Preparation of the SEDDS Formulation:
  • Accurately weigh the required amounts of this compound, surfactant, and co-surfactant in a glass vial.
  • Heat the mixture in a water bath at 40°C to ensure homogeneity.
  • Add the API to the mixture and vortex until a clear solution is obtained.
  • Characterization:
  • Self-Emulsification Time: Add a specific amount of the SEDDS formulation to a known volume of water with gentle agitation and record the time taken to form a clear or slightly bluish-white emulsion.
  • Droplet Size Analysis: Determine the mean droplet size and PDI of the resulting emulsion after dilution.
  • Drug Content: Assay the amount of API in the formulation.

Table 2: Example Formulation and Characterization Data for a this compound-Based SEDDS

ParameterValue
Composition
API50 mg/g
This compound30% (w/w)
Cremophor® EL50% (w/w)
Propylene Glycol20% (w/w)
Characterization
Self-Emulsification Time< 1 minute
Mean Droplet Size (after dilution)100 ± 10 nm
Polydispersity Index (PDI)< 0.3
Drug Content99.5 ± 0.5%
Protocol 3: In Vitro Drug Release Study

This protocol describes a dialysis bag method to evaluate the in vitro release of an API from a this compound-based formulation.

1. Materials and Equipment:

  • This compound-based formulation (Nanoemulsion or SEDDS)
  • Dialysis membrane (with appropriate molecular weight cut-off)
  • Phosphate buffered saline (PBS, pH 7.4) as release medium
  • Magnetic stirrer
  • HPLC or UV-Vis Spectrophotometer

2. Procedure:

  • Soak the dialysis membrane in the release medium for 12 hours before use.
  • Accurately measure a specific volume of the drug-loaded formulation and place it inside the dialysis bag.
  • Seal both ends of the dialysis bag.
  • Immerse the bag in a beaker containing a known volume of the release medium, maintained at 37°C with constant stirring.
  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
  • Analyze the withdrawn samples for drug content using a validated analytical method.
  • Calculate the cumulative percentage of drug released over time.

Protocol 4: In Vitro Skin Permeation Study

This protocol outlines the use of Franz diffusion cells to assess the skin permeation of an API from a topical this compound-based nanoemulsion.

1. Materials and Equipment:

  • This compound-based nanoemulsion
  • Excised human or animal skin (e.g., porcine ear skin)
  • Franz diffusion cells
  • Receptor medium (e.g., PBS with a solubilizing agent)
  • Water bath with circulator
  • HPLC or other suitable analytical instrument

2. Procedure:

  • Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
  • Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C.
  • Apply a known amount of the nanoemulsion formulation to the skin surface in the donor compartment.
  • At specific time points, collect samples from the receptor compartment and replace with fresh medium.
  • At the end of the study, dismantle the cell, and wash the skin surface to remove any unpenetrated formulation.
  • Analyze the drug concentration in the collected samples to determine the cumulative amount of drug permeated per unit area.
  • The skin can be further processed to determine the amount of drug retained in different skin layers.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation A API & this compound (Oil Phase) C Pre-emulsion A->C B Surfactant & Water (Aqueous Phase) B->C D High-Pressure Homogenization C->D E Nanoemulsion D->E F Droplet Size E->F G Zeta Potential E->G H Encapsulation Efficiency E->H I In Vitro Release E->I J Skin Permeation E->J

Caption: Workflow for the formulation and evaluation of a this compound-based nanoemulsion.

sedds_workflow A Solubility Screening (API in Excipients) B Selection of Oil (this compound), Surfactant, and Co-surfactant A->B C Construction of Ternary Phase Diagram B->C D Formulation of SEDDS (API + Oil + Surfactant + Co-surfactant) C->D E Characterization (Self-emulsification, Droplet Size) D->E F In Vitro Drug Release E->F

Caption: Development process for a this compound-based Self-Emulsifying Drug Delivery System (SEDDS).

signaling_pathway_analogy cluster_formulation Drug Delivery System cluster_interaction Biological Interface cluster_outcome Therapeutic Outcome Drug Poorly Soluble API Vehicle This compound Vehicle (Nanoemulsion/SEDDS) Drug->Vehicle Encapsulation Barrier Stratum Corneum / GI Mucosa Vehicle->Barrier Interaction & Permeation Enhancement Absorption Enhanced Drug Absorption Barrier->Absorption Bioavailability Increased Bioavailability Absorption->Bioavailability Efficacy Improved Therapeutic Efficacy Bioavailability->Efficacy

Application Notes and Protocols for Triisononanoin in Topical Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononanoin is a triester of glycerin and isononanoic acid, functioning as a non-greasy emollient and skin-conditioning agent in cosmetic and pharmaceutical formulations.[1][2] Its occlusive properties help to maintain skin hydration by forming a protective layer that reduces transepidermal water loss.[3] These characteristics make this compound a valuable excipient in topical drug formulations, potentially influencing the stability, sensory profile, and delivery of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for researchers and formulation scientists working with this compound.

This compound is considered safe for use in cosmetic products and has a low potential for skin irritation or sensitization.[4] Its primary mechanism of action in topical formulations is related to its emollient and occlusive effects, which can enhance the penetration of some APIs by increasing the hydration of the stratum corneum.[3]

Mechanism of Action: Emolliency and Occlusion

This compound's primary role in topical formulations is to act as an emollient and occlusive agent. This mechanism does not involve direct interaction with specific signaling pathways but rather a physical effect on the stratum corneum.

cluster_0 Formulation Application cluster_1 Skin Barrier Interaction cluster_2 Physiological Effect Formulation with this compound Formulation with this compound Stratum Corneum Stratum Corneum Formulation with this compound->Stratum Corneum Forms Occlusive Layer Reduced TEWL Reduced Transepidermal Water Loss (TEWL) Formulation with this compound->Reduced TEWL Lipid Bilayer Lipid Bilayer Stratum Corneum->Lipid Bilayer Corneocytes Corneocytes Stratum Corneum->Corneocytes Increased Hydration Increased Hydration Enhanced API Penetration Enhanced API Penetration Increased Hydration->Enhanced API Penetration Reduced TEWL->Increased Hydration cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis prep1 Excise and prepare skin membrane prep2 Mount skin in Franz diffusion cell prep1->prep2 prep3 Equilibrate the system prep2->prep3 exp1 Apply formulation to donor chamber prep3->exp1 exp2 Sample from receptor chamber at time points exp1->exp2 exp3 Analyze samples by validated method (e.g., HPLC) exp2->exp3 analysis1 Calculate cumulative amount permeated exp3->analysis1 analysis2 Determine flux and permeability coefficient analysis1->analysis2 cluster_0 Setup cluster_1 Procedure cluster_2 Analysis setup1 Assemble Franz cell with synthetic membrane setup2 Fill receptor with release medium setup1->setup2 setup3 Equilibrate setup2->setup3 proc1 Apply formulation to membrane surface setup3->proc1 proc2 Collect samples from receptor at intervals proc1->proc2 proc3 Analyze samples (e.g., HPLC) proc2->proc3 analysis1 Plot cumulative release vs. square root of time proc3->analysis1 analysis2 Calculate release rate analysis1->analysis2 cluster_0 Storage cluster_1 Testing at Time Points cluster_2 Evaluation storage1 Store samples at various conditions (ICH guidelines) test1 Physical Assessment: Appearance, pH, Viscosity storage1->test1 test2 Chemical Assessment: API Assay (HPLC) storage1->test2 test3 Microbiological Testing storage1->test3 eval1 Compare results to initial values and specifications test1->eval1 test2->eval1 test3->eval1 eval2 Determine shelf-life eval1->eval2

References

Application Notes and Protocols for the Evaluation of Triisononanoin as a Potential Plasticizer in Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has not yielded specific studies detailing the use of triisononanoin as a primary plasticizer in polymer research. Its predominant application is within the cosmetics industry as a skin conditioning and viscosity-controlling agent. The following application notes and protocols are therefore provided as a general framework for evaluating a novel candidate plasticizer, such as this compound, in a polymer research setting. The quantitative data presented is illustrative and intended to guide researchers on the types of results to expect from such evaluations.

Introduction to this compound as a Potential Plasticizer

This compound is a triester of glycerin and isononanoic acid, a branched-chain fatty acid.[1] Its chemical structure suggests potential as a plasticizer for various polymers. Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between polymer chains.[2] The introduction of a plasticizer like this compound can lower the glass transition temperature (Tg) of a polymer, making it softer and more pliable at room temperature.[3]

Potential Advantages:

  • Bio-based potential: Derived from glycerin, a common bio-based chemical.

  • Low Volatility: High molecular weight compared to some traditional phthalate plasticizers may lead to lower volatility and migration.

  • Thermal Stability: Ester linkages generally offer good thermal stability.

Experimental Protocols for Evaluation

The following protocols outline the standard procedures for incorporating and evaluating a novel plasticizer in a polymer matrix.

2.1. Preparation of Plasticized Polymer Films (Solution Casting Method)

This protocol is suitable for polymers soluble in common solvents.

Materials and Equipment:

  • Polymer (e.g., Poly(lactic acid) - PLA, Poly(vinyl chloride) - PVC)

  • This compound (as the candidate plasticizer)

  • Suitable solvent (e.g., chloroform, tetrahydrofuran)

  • Glass petri dishes or flat glass plates

  • Magnetic stirrer and hotplate

  • Drying oven (vacuum or convection)

Procedure:

  • Dissolve a known amount of the polymer in the chosen solvent to create a solution of a specific concentration (e.g., 10% w/v). Stir until the polymer is fully dissolved. Gentle heating may be applied if necessary.

  • Add the desired amount of this compound to the polymer solution. The concentration of the plasticizer is typically expressed in parts per hundred of resin (phr). For initial screening, concentrations of 10, 20, and 30 phr are common.

  • Stir the mixture until the plasticizer is homogenously dispersed.

  • Pour a specific volume of the solution into a clean, level glass petri dish.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours.

  • Once the film has formed, transfer it to a vacuum oven and dry at a temperature below the polymer's Tg (e.g., 40-50°C) for at least 24 hours to remove any residual solvent.

  • Carefully peel the film from the glass substrate for subsequent testing.

2.2. Thermal Analysis

2.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the effect of the plasticizer on the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.[4]

Procedure:

  • Cut a small sample (5-10 mg) from the prepared polymer film and seal it in an aluminum DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg.

  • Reheat the sample at the same controlled rate. The Tg is determined from the second heating scan.

2.2.2. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the plasticized polymer and to determine the onset of thermal degradation.[5]

Procedure:

  • Place a small sample (10-15 mg) of the polymer film in the TGA sample pan.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Record the weight loss of the sample as a function of temperature.

2.3. Mechanical Properties Testing

Tensile testing is performed to measure the effect of the plasticizer on the polymer's strength, stiffness, and ductility.

Procedure:

  • Cut dumbbell-shaped specimens from the polymer films according to a standard method (e.g., ASTM D638).

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and displacement data to determine the tensile strength, Young's modulus, and elongation at break.

2.4. Migration Study

Migration testing is crucial to assess the potential for the plasticizer to leach out of the polymer matrix, which is particularly important for applications in food packaging and medical devices.

Procedure:

  • Cut circular or square samples of the plasticized polymer film with a known surface area.

  • Weigh the samples accurately.

  • Immerse the samples in a specific volume of a food simulant (e.g., distilled water, 10% ethanol, or a fatty food simulant like olive oil) in a sealed container.

  • Store the container at a controlled temperature (e.g., 40°C) for a specified period (e.g., 10 days).

  • After the incubation period, remove the polymer samples, gently wipe off any excess simulant, and dry them in a vacuum oven until a constant weight is achieved.

  • The weight loss of the polymer film corresponds to the amount of plasticizer that has migrated into the simulant.

Illustrative Data Presentation

The following tables present hypothetical data to demonstrate how the results of the above experiments could be structured.

Table 1: Illustrative Thermal Properties of this compound-Plasticized PLA

Plasticizer Content (phr)Glass Transition Temperature (Tg) (°C)Onset of Thermal Degradation (TGA, 5% weight loss) (°C)
0 (Neat PLA)60.5320.1
1045.2315.8
2032.8312.5
3021.5308.9

Table 2: Illustrative Mechanical Properties of this compound-Plasticized PLA

Plasticizer Content (phr)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
0 (Neat PLA)55.23.16.5
1040.12.250.8
2028.91.5180.2
3015.60.8350.5

Table 3: Illustrative Migration of this compound from PLA Films (10 days at 40°C)

Plasticizer Content (phr)Weight Loss in Distilled Water (%)Weight Loss in 10% Ethanol (%)Weight Loss in Olive Oil (%)
100.150.321.25
200.280.552.48
300.450.894.12

Visualizations

G cluster_prep Film Preparation cluster_analysis Analysis cluster_results Data Output polymer Polymer Resin mixing Solution Mixing polymer->mixing plasticizer This compound plasticizer->mixing solvent Solvent solvent->mixing casting Film Casting mixing->casting drying Solvent Evaporation & Oven Drying casting->drying thermal Thermal Analysis (DSC, TGA) drying->thermal mechanical Mechanical Testing (Tensile Test) drying->mechanical migration Migration Study drying->migration tg_data Tg, Tm, Tc thermal->tg_data stability_data Thermal Stability thermal->stability_data strength_data Tensile Strength, Young's Modulus mechanical->strength_data flexibility_data Elongation at Break mechanical->flexibility_data migration_data Migration Rate migration->migration_data

Caption: Experimental workflow for evaluating a novel plasticizer.

G cluster_before Rigid Polymer (Before Plasticization) cluster_after Flexible Polymer (After Plasticization) p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain plast1 This compound label_a Strong Intermolecular Forces p4 Polymer Chain p5 Polymer Chain plast2 This compound p6 Polymer Chain label_b Reduced Intermolecular Forces & Increased Chain Mobility

Caption: Mechanism of polymer plasticization by this compound.

References

Application Notes and Protocols for the Use of Triisononanoin in Creating Stable Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononanoin is a triester of glycerin and isononanoic acid, a branched-chain fatty acid. It is a clear, odorless, and stable liquid that is widely used in cosmetic and pharmaceutical formulations as a skin-conditioning agent, emollient, solvent, and viscosity-controlling agent.[1][2] Its branched-chain structure and non-polar nature suggest its potential as an effective oil phase component in the creation of stable oil-in-water (O/W) emulsions. This document provides detailed application notes and protocols for utilizing this compound to formulate and evaluate stable emulsions for research, cosmetic, and drug delivery applications.

The stability of an emulsion, a thermodynamically unstable system, is critical for the efficacy and shelf-life of a product.[3] Emulsion instability can manifest as creaming, flocculation, coalescence, and phase separation.[3][4] The selection of appropriate excipients, including the oil phase, is paramount in overcoming these challenges. As a branched-chain triglyceride, this compound is expected to contribute to the formation of a stable interfacial film, potentially leading to smaller and more uniform droplet sizes and enhanced emulsion stability.[5][6]

These notes will guide researchers through the process of preparing a stable O/W emulsion using this compound, followed by a comprehensive protocol for stability assessment.

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion using this compound

This protocol describes a standard hot-process method for preparing an O/W emulsion.

Materials:

  • Oil Phase:

    • This compound

    • Emulsifier(s) (e.g., a combination of a low HLB and a high HLB emulsifier like Sorbitan Stearate and Polysorbate 60)

    • Other oil-soluble ingredients (e.g., active pharmaceutical ingredients (APIs), antioxidants)

  • Aqueous Phase:

    • Deionized Water

    • Humectant (e.g., Glycerin)

    • Thickener/Stabilizer (e.g., Xanthan Gum)

    • Other water-soluble ingredients (e.g., preservatives, pH adjusters)

Equipment:

  • Two heat-resistant glass beakers

  • Water bath or heating mantle

  • Homogenizer (high-shear mixer)

  • Propeller mixer

  • Calibrated pH meter

  • Analytical balance

Procedure:

  • Phase Preparation:

    • Aqueous Phase: In one beaker, combine deionized water, glycerin, and any other water-soluble components. Begin gentle mixing with a propeller mixer and slowly disperse the xanthan gum to prevent clumping. Heat the aqueous phase to 75-80°C.[1]

    • Oil Phase: In a separate beaker, combine this compound, the selected emulsifiers, and any other oil-soluble ingredients. Heat the oil phase to 75-80°C while mixing gently until all components are melted and homogenous.

  • Emulsification:

    • Slowly add the hot oil phase to the hot aqueous phase while mixing with the propeller mixer.

    • Once all of the oil phase has been added, increase the mixing speed and homogenize the mixture for 3-5 minutes to form a uniform emulsion.[7]

  • Cooling:

    • Begin cooling the emulsion while maintaining moderate propeller mixing. A water bath can be used to facilitate cooling.

  • Final Additions:

    • Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients such as preservatives or fragrances.[8]

  • Finalization:

    • Continue mixing until the emulsion is smooth and uniform.

    • Check the final pH of the emulsion and adjust if necessary using a suitable pH adjuster.

    • Package the final emulsion in an appropriate airtight and opaque container.[1]

Experimental Workflow for Emulsion Preparation

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_cool Cooling & Finalization A Aqueous Phase: Water, Glycerin, Xanthan Gum Heat to 75-80°C C Combine Phases: Add Oil Phase to Aqueous Phase with Propeller Mixing A->C B Oil Phase: This compound, Emulsifiers Heat to 75-80°C B->C D Homogenize: High-Shear Mixing for 3-5 minutes C->D E Cool Emulsion: Moderate Propeller Mixing D->E F Add Cool-Down Ingredients: Preservatives, Fragrance (Below 40°C) E->F G Final Mixing & pH Adjustment F->G H Package Final Emulsion G->H

Caption: Workflow for preparing an oil-in-water emulsion using a hot-process method.

Protocol 2: Stability Assessment of the this compound Emulsion

This protocol outlines the methods to evaluate the physical stability of the prepared emulsion.

Methods:

  • Macroscopic Evaluation:

    • Visually inspect the emulsion for any signs of instability, such as phase separation, creaming, or changes in color and odor.

    • Conduct these observations at regular intervals (e.g., 24 hours, 1 week, 1 month, and 3 months) under different storage conditions (e.g., 4°C, 25°C, and 40°C).[9]

  • Microscopic Evaluation:

    • Use a microscope to observe the droplet size and distribution within the emulsion. Look for any signs of flocculation or coalescence of the oil droplets.

  • Particle Size and Zeta Potential Analysis:

    • Measure the mean droplet size, polydispersity index (PDI), and zeta potential of the emulsion using a dynamic light scattering (DLS) instrument.

    • Stable emulsions typically exhibit a small and uniform droplet size with a low PDI.

    • The zeta potential provides an indication of the electrostatic repulsion between droplets; a higher absolute value (typically > ±30 mV) is generally indicative of better stability.[10]

  • Rheological Measurements:

    • Measure the viscosity of the emulsion using a viscometer or rheometer. Changes in viscosity over time can indicate instability.

    • Stable emulsions should maintain a consistent viscosity under defined storage conditions.

  • Accelerated Stability Testing:

    • Centrifugation: Centrifuge the emulsion at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) and observe for any phase separation.[3]

    • Freeze-Thaw Cycles: Subject the emulsion to several cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours) and visually inspect for any signs of instability.

Workflow for Emulsion Stability Testing

G cluster_initial Initial Characterization (T=0) cluster_storage Storage Conditions cluster_testing Periodic Testing (e.g., 1, 3 months) cluster_accelerated Accelerated Testing cluster_analysis Data Analysis & Conclusion A Macroscopic (Visual Inspection) E 4°C A->E F 25°C A->F G 40°C A->G B Microscopic (Droplet Morphology) B->E B->F B->G C Particle Size & Zeta Potential (DLS) C->E C->F C->G D Rheology (Viscosity) D->E D->F D->G H Repeat Initial Characterization E->H F->H G->H K Compare data over time and across conditions to assess stability H->K I Centrifugation I->K J Freeze-Thaw Cycles J->K

Caption: Workflow for the comprehensive stability testing of an emulsion.

Data Presentation

The following table provides an example of how to structure the quantitative data obtained from the stability studies of a this compound-based emulsion.

Table 1: Example Stability Data for a this compound O/W Emulsion

ParameterInitial (T=0)1 Month at 4°C1 Month at 25°C1 Month at 40°C
Appearance Homogeneous, whiteNo changeNo changeNo change
pH 6.5 ± 0.16.4 ± 0.16.5 ± 0.26.3 ± 0.2
Viscosity (cP) 5000 ± 2005100 ± 2504950 ± 2204800 ± 300
Mean Droplet Size (nm) 250 ± 10255 ± 12260 ± 15280 ± 20
Polydispersity Index (PDI) 0.20 ± 0.020.21 ± 0.030.23 ± 0.030.28 ± 0.04
Zeta Potential (mV) -35 ± 2-34 ± 3-33 ± 2-30 ± 4
Centrifugation Test No separationNo separationNo separationNo separation
Freeze-Thaw Test StableN/AN/AN/A

Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected results for a stable emulsion.

Conclusion

This compound holds promise as a key component in the oil phase of stable emulsions for cosmetic and pharmaceutical applications. Its branched-chain structure may contribute to improved emulsion stability by forming a robust interfacial layer around the oil droplets. The protocols provided in this document offer a comprehensive framework for the formulation and evaluation of this compound-based emulsions. By following these methodologies, researchers can systematically develop and characterize stable emulsion systems tailored to their specific needs, whether for fundamental research, the development of novel cosmetic products, or the formulation of advanced drug delivery systems. Further research is encouraged to explore the full potential of this compound in various emulsion-based formulations.

References

Triisononanoin: Application Notes for Use as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononanoin, the triester of glycerin and 3,5,5-trimethylhexanoic acid, is a synthetic triglyceride widely utilized in the cosmetics and personal care industries as an emollient, skin conditioning agent, solvent, and viscosity controller.[1] Its well-defined chemical structure, high purity, and stability make it a suitable candidate for use as a reference standard in analytical chemistry. A reference standard is a highly purified and well-characterized compound used as a measurement base for qualitative and quantitative analyses.

This document provides detailed application notes and protocols for the proposed use of this compound as a reference standard for the identification and quantification of triglycerides and other lipid-soluble compounds in various matrices, particularly in cosmetic and pharmaceutical formulations.

Chemical and Physical Properties

PropertyValueSource
Chemical NamePropane-1,2,3-triyl 3,5,5-trimethylhexanoatePubChem
SynonymsGlyceryl triisononanoate, IsodragolPubChem
Molecular FormulaC30H56O6PubChem
Molecular Weight512.8 g/mol PubChem
CAS Number56554-53-1PubChem
AppearanceClear, odorless liquidDeascal

Qualification of this compound as a Reference Standard

Prior to its use as a reference standard, a batch of this compound must be thoroughly characterized to confirm its identity and purity. The following experimental protocols outline the necessary steps for qualification.

Identity Confirmation

2.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To obtain the infrared spectrum of this compound and confirm the presence of characteristic functional groups.

  • Methodology:

    • A small drop of the this compound sample is placed between two potassium bromide (KBr) plates to form a thin film.

    • The KBr plates are mounted in the sample holder of an FTIR spectrometer.

    • The spectrum is recorded from 4000 to 400 cm⁻¹.

    • The obtained spectrum is compared against a reference spectrum or known characteristic absorption bands for triglycerides.

  • Expected Results: The spectrum should exhibit strong C=O stretching vibrations characteristic of esters (around 1740 cm⁻¹) and C-O stretching vibrations (around 1160 cm⁻¹), along with C-H stretching and bending vibrations of the alkyl chains.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the chemical structure of this compound and confirm the connectivity of its atoms.

  • Methodology:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher NMR spectrometer.

  • Expected Results: The ¹H NMR spectrum should show characteristic signals for the glycerol backbone and the branched nonanoic acid chains. The ¹³C NMR spectrum will confirm the presence of carbonyl carbons, carbons of the glycerol moiety, and the various carbons of the alkyl chains.

2.1.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of this compound and to study its fragmentation pattern for structural confirmation.

  • Methodology:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

    • Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

  • Expected Results: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (512.8 g/mol ), or adducts (e.g., [M+Na]⁺, [M+NH₄]⁺) depending on the ionization method.

Purity Assessment

2.2.1. Gas Chromatography-Flame Ionization Detection (GC-FID)

  • Objective: To determine the purity of the this compound reference standard by separating it from any volatile impurities.

  • Methodology:

    • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

    • Column: A non-polar capillary column suitable for high-temperature analysis of triglycerides (e.g., a dimethylpolysiloxane-based column).

    • Sample Preparation: Prepare a solution of this compound in a suitable solvent like hexane or isooctane (e.g., 1 mg/mL).

    • GC Conditions:

      • Injector Temperature: 340°C

      • Detector Temperature: 350°C

      • Oven Temperature Program: Start at 250°C, ramp to 360°C at 4°C/min, and hold for 10-25 minutes.

      • Carrier Gas: Helium or Hydrogen.

  • Data Analysis: The purity is calculated based on the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

2.2.2. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

  • Objective: To assess the purity of this compound by separating it from non-volatile impurities.

  • Methodology:

    • Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD).

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of two solvents, such as acetonitrile and isopropanol.

    • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 40°C

      • ELSD Nebulizer Temperature: 40°C

      • ELSD Evaporator Temperature: 60°C

  • Data Analysis: Purity is determined by the area percentage of the this compound peak.

Summary of Qualification Data

Analytical TechniqueParameterAcceptance Criteria
FTIR SpectroscopySpectrumConforms to reference spectrum
¹H and ¹³C NMRChemical Shifts & IntegrationConsistent with the structure of this compound
Mass SpectrometryMolecular Ion PeakCorresponds to the theoretical molecular weight
GC-FIDPurity≥ 99.0%
HPLC-ELSDPurity≥ 99.0%

Application: Quantitative Analysis of this compound in a Cosmetic Cream

This section outlines a proposed protocol for the quantification of this compound in a cosmetic cream formulation using the qualified reference standard.

Experimental Protocol: GC-FID
  • Objective: To determine the concentration of this compound in a cosmetic cream.

  • Materials:

    • This compound reference standard

    • Cosmetic cream sample

    • Hexane (HPLC grade)

    • Internal Standard (IS): e.g., Tricaprin (another triglyceride not present in the sample)

    • Anhydrous sodium sulfate

  • Procedure:

    • Standard Preparation:

      • Prepare a stock solution of the this compound reference standard in hexane (e.g., 10 mg/mL).

      • Prepare a stock solution of the internal standard (Tricaprin) in hexane (e.g., 5 mg/mL).

      • Create a series of calibration standards by diluting the this compound stock solution and adding a constant amount of the internal standard solution to each.

    • Sample Preparation:

      • Accurately weigh approximately 1 g of the cosmetic cream into a centrifuge tube.

      • Add 10 mL of hexane and a known amount of the internal standard stock solution.

      • Vortex for 5 minutes to extract the lipids.

      • Centrifuge at 3000 rpm for 10 minutes.

      • Collect the hexane supernatant and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.

      • Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.

    • GC-FID Analysis:

      • Inject 1 µL of each calibration standard and the sample extract into the GC-FID system using the conditions described in section 2.2.1.

    • Quantification:

      • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

      • Determine the concentration of this compound in the sample extract from the calibration curve.

      • Calculate the percentage of this compound in the original cosmetic cream sample.

Quantitative Data Summary (Hypothetical)

Calibration StandardThis compound Conc. (mg/mL)IS Conc. (mg/mL)Peak Area Ratio (TIN/IS)
10.10.50.21
20.50.51.05
31.00.52.11
42.00.54.23
55.00.510.55
Sample Unknown 0.5 3.15

From the calibration curve, a peak area ratio of 3.15 would correspond to a specific concentration of this compound in the extract, which can then be used to calculate the amount in the original cream.

Visualizations

Qualification_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment FTIR FTIR Spectroscopy NMR NMR Spectroscopy Qualified_Standard Qualified Reference Standard MS Mass Spectrometry GC_FID GC-FID HPLC_ELSD HPLC-ELSD Start This compound Batch Start->FTIR Start->NMR Start->MS Start->GC_FID Start->HPLC_ELSD

Caption: Workflow for the qualification of a this compound batch as a reference standard.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis & Quantification Std_Prep Prepare Calibration Standards (TIN Reference + IS) GC_Analysis GC-FID Analysis Std_Prep->GC_Analysis Sample_Prep Prepare Sample Extract (Cream + IS) Sample_Prep->GC_Analysis Calibration Construct Calibration Curve GC_Analysis->Calibration Quantification Quantify TIN in Sample Calibration->Quantification Result Report % this compound in Cream Quantification->Result

Caption: Workflow for the quantitative analysis of this compound in a cosmetic cream.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Triisononanoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Triisononanoin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: this compound is synthesized through the esterification of glycerol with three equivalents of isononanoic acid. This reaction typically requires a catalyst and the removal of water, a byproduct, to drive the equilibrium towards the formation of the triester product.

Q2: What are the common catalysts used for this compound synthesis?

A2: Both chemical and enzymatic catalysts can be employed. Common chemical catalysts include Brønsted acids like p-toluenesulfonic acid and solid acid catalysts.[1] Lipases, such as Candida antarctica lipase B (often immobilized, e.g., Novozym 435), are effective biocatalysts for this esterification, offering milder reaction conditions.

Q3: Why is water removal crucial during the synthesis?

A3: Esterification is a reversible reaction. The production of water as a byproduct can shift the equilibrium back towards the reactants (glycerol and isononanoic acid), thus reducing the yield of this compound. Continuous removal of water, often through azeotropic distillation with a solvent like toluene or cyclohexane, is essential to drive the reaction to completion.[1]

Q4: What are the typical reaction temperatures for this synthesis?

A4: For chemical synthesis using acid catalysts, temperatures typically range from 90°C to 160°C.[1] Enzymatic synthesis using lipases is generally conducted at lower temperatures, often between 40°C and 70°C, to maintain the enzyme's activity.

Q5: How can I purify the final this compound product?

A5: After the reaction, the crude product is typically neutralized to remove the acid catalyst, washed with water, and then purified.[1] Purification methods include vacuum distillation to remove unreacted starting materials and byproducts. For enzymatic synthesis, the immobilized enzyme can be filtered off, followed by purification of the liquid product.

Troubleshooting Guide

This section addresses common issues encountered during this compound synthesis that can lead to low yields or impure products.

Issue Potential Causes Recommended Solutions
Low Conversion of Starting Materials - Insufficient Catalyst Activity: The catalyst may be old, deactivated, or used in an insufficient amount. - Suboptimal Reaction Temperature: The temperature may be too low for the chosen catalyst to be effective. - Poor Mixing: Inadequate agitation can lead to a heterogeneous reaction mixture and slow reaction rates.- Catalyst: Use a fresh batch of catalyst or increase the catalyst loading. For enzymatic catalysts, ensure proper storage and handling to maintain activity. - Temperature: Gradually increase the reaction temperature while monitoring for potential side reactions. - Mixing: Ensure vigorous and consistent stirring throughout the reaction.
Formation of Mono- and Di-esters instead of Triester - Incorrect Molar Ratio: An insufficient amount of isononanoic acid will lead to incomplete esterification of the glycerol backbone. - Short Reaction Time: The reaction may not have been allowed to proceed long enough for the formation of the triester.- Molar Ratio: Use a slight excess of isononanoic acid (e.g., 3.1-3.3 equivalents) to drive the reaction towards the triester. - Reaction Time: Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Darkening of the Reaction Mixture - High Reaction Temperature: Excessive heat can lead to the decomposition of reactants or products, causing discoloration. - Presence of Impurities: Impurities in the starting materials can cause side reactions and color formation.- Temperature: Lower the reaction temperature, especially when using sensitive substrates. Consider using a milder enzymatic catalyst. - Purity: Use high-purity glycerol and isononanoic acid.
Difficulty in Removing Water - Inefficient Azeotropic Distillation Setup: The Dean-Stark trap or equivalent setup may not be functioning correctly. - Insufficient Amount of Entrainer: The solvent used for azeotropic distillation (e.g., toluene, cyclohexane) may be insufficient.- Apparatus: Ensure the distillation apparatus is set up correctly and is leak-free. - Entrainer: Increase the volume of the water-carrying solvent.
Product Loss During Workup - Emulsion Formation: Vigorous shaking during aqueous washing can lead to stable emulsions, making phase separation difficult. - Incomplete Extraction: The product may not be fully extracted from the aqueous phase.- Washing: Gently invert the separatory funnel during washing to avoid emulsion formation. The addition of brine can help break emulsions. - Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound using p-Toluenesulfonic Acid

Materials:

  • Glycerol (1.0 equivalent)

  • Isononanoic acid (3.1 equivalents)

  • p-Toluenesulfonic acid (0.02 equivalents)

  • Toluene (as azeotropic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add glycerol, isononanoic acid, p-toluenesulfonic acid, and toluene.

  • Heat the reaction mixture to reflux (approximately 110-120°C) with vigorous stirring.

  • Continuously remove the water collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase

Materials:

  • Glycerol (1.0 equivalent)

  • Isononanoic acid (3.0 equivalents)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435) (5-10% by weight of reactants)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a reaction vessel, combine glycerol, isononanoic acid, and the immobilized lipase.

  • If not using a vacuum, add activated molecular sieves to the reaction mixture to adsorb the water produced.

  • Heat the mixture to 60°C with constant stirring.

  • Alternatively, conduct the reaction under a vacuum to facilitate water removal.

  • Monitor the reaction progress by analyzing aliquots using GC.

  • Once the desired conversion is reached, cool the mixture.

  • Separate the immobilized enzyme by filtration for potential reuse.

  • The resulting liquid is the crude this compound, which can be further purified if necessary.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis

CatalystCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Yield (%)
p-Toluenesulfonic Acid1.01206~85
Amberlyst-1510.01108~80
Novozym 4358.06024>90

Note: The data presented are representative values from literature and may vary based on specific reaction conditions.

Table 2: Effect of Temperature on this compound Yield (p-TSA catalyzed)

Temperature (°C)Reaction Time (h)Yield (%)
100875
120685
140482 (with some degradation)

Note: Higher temperatures can decrease reaction time but may lead to side product formation.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Glycerol + Isononanoic Acid Mix Mixing in Reaction Vessel Reactants->Mix Catalyst Catalyst (Acid or Enzyme) Catalyst->Mix Solvent Solvent (e.g., Toluene) Solvent->Mix Heat Heating & Stirring Mix->Heat WaterRemoval Water Removal (Azeotropic Distillation or Vacuum) Heat->WaterRemoval Neutralize Neutralization & Washing WaterRemoval->Neutralize Dry Drying Neutralize->Dry Purify Purification (Vacuum Distillation) Dry->Purify Product Pure This compound Purify->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_side Troubleshooting Side Products cluster_workup_loss Troubleshooting Workup Loss Start Low Yield of This compound IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products Formed? Start->SideProducts WorkupLoss Loss During Workup? Start->WorkupLoss CheckCatalyst Check Catalyst Activity & Loading IncompleteReaction->CheckCatalyst OptimizeTemp Optimize Temperature IncompleteReaction->OptimizeTemp IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime CheckPurity Check Reactant Purity SideProducts->CheckPurity LowerTemp Lower Reaction Temperature SideProducts->LowerTemp ChangeCatalyst Consider Milder Catalyst SideProducts->ChangeCatalyst OptimizeExtraction Optimize Extraction Protocol WorkupLoss->OptimizeExtraction AvoidEmulsion Avoid Emulsion Formation WorkupLoss->AvoidEmulsion

Caption: Logical troubleshooting guide for addressing low yield in this compound synthesis.

References

Technical Support Center: Triisononanoin Purity and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding purity issues encountered during the use and synthesis of Triisononanoin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research and development?

This compound is the triester of glycerin and isononanoic acid.[1][2][3] In laboratory and development settings, it is often used as a non-aqueous, skin-conditioning agent, an emollient, a solvent, or a viscosity-controlling agent in topical formulations.[4] Its branched-chain structure provides good spreadability and a non-greasy feel, making it a valuable excipient in dermatological and cosmetic research.

Q2: What are the potential impurities I might encounter in commercial this compound?

Commercial grades of this compound may contain several types of impurities stemming from the manufacturing process. These can include:

  • Unreacted Starting Materials: Residual glycerin and isononanoic acid.

  • Reaction Intermediates: Monoisononanoin and diisononanoin (partial glycerides).[5]

  • Catalyst Residues: Depending on the synthesis method, residues of acid or base catalysts may be present.[6]

  • Solvents: Residual solvents used during synthesis or purification.

  • Heavy Metals: Trace amounts of heavy metals from raw materials or equipment.

  • Oxidation Products: Peroxides and other oxidative byproducts if the product has been stored improperly.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of this compound. The choice of method will depend on the suspected impurities and the available instrumentation.

  • Gas Chromatography (GC): Useful for quantifying volatile and semi-volatile impurities such as residual solvents and free isononanoic acid.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying this compound from its partial glyceride counterparts (mono- and diisononanoin) and other non-volatile impurities.[7]

  • Acid Value Titration: A simple and effective method to quantify the amount of free isononanoic acid.

  • Saponification Value: Helps to determine the average molecular weight of the ester and can indicate the presence of impurities with different ester linkages.

  • Peroxide Value: Used to quantify the level of oxidation in the sample.

Troubleshooting Guide: Purity Issues in this compound Experiments

This guide addresses common problems that may arise due to impurities in this compound and provides systematic steps for their resolution.

Problem 1: Inconsistent formulation viscosity or texture.
  • Possible Cause: Presence of mono- and diglycerides, which are more polar than this compound and can alter the rheological properties of a formulation. High concentrations of free isononanoic acid can also affect viscosity.

  • Troubleshooting Workflow:

    G start Inconsistent Viscosity check_purity Assess Purity (HPLC/GC) start->check_purity impurities_present Impurities Detected? check_purity->impurities_present purify Purify this compound impurities_present->purify Yes no_impurities Purity Acceptable impurities_present->no_impurities No reformulate Reformulate with Purified Material purify->reformulate retest Retest Viscosity reformulate->retest

    Workflow for addressing viscosity issues.

Problem 2: Phase separation or instability in emulsions.
  • Possible Cause: Impurities such as free fatty acids or partial glycerides can act as emulsifiers or de-emulsifiers, disrupting the stability of the formulation.

  • Troubleshooting Steps:

    • Quantify Acid Value: Perform an acid value titration to determine the concentration of free isononanoic acid.

    • Analyze for Partial Glycerides: Use HPLC to quantify the levels of mono- and diisononanoin.

    • Purification: If impurity levels are high, purify the this compound using the appropriate method (see Experimental Protocols).

    • Re-evaluate Emulsifier System: If the purified this compound still results in instability, the emulsifier system may need to be optimized for the specific formulation.

Problem 3: Unexpected cellular toxicity or skin irritation in biological assays.
  • Possible Cause: Residual catalysts, solvents, or high levels of free fatty acids can be cytotoxic or cause irritation.

  • Logical Relationship Diagram:

    G toxicity Unexpected Toxicity/Irritation impurities Potential Impurities toxicity->impurities catalyst Catalyst Residues impurities->catalyst solvent Residual Solvents impurities->solvent ffa Free Fatty Acids impurities->ffa purification Purification Required catalyst->purification solvent->purification ffa->purification

    Potential causes of unexpected biological activity.

Quantitative Data Summary

The following table summarizes typical purity specifications for cosmetic-grade this compound and the potential impact of exceeding these limits. Note: These values are illustrative and may vary between suppliers.

ParameterTypical SpecificationPotential Impact if Exceeded
Purity (as this compound) > 95%Altered physical properties, inconsistent performance
Acid Value (mg KOH/g) < 0.5Formulation instability, potential for skin irritation
Mono- & Diglycerides < 5%Changes in viscosity and emulsion stability
Residual Solvents < 100 ppmPotential for cytotoxicity and regulatory non-compliance
Heavy Metals (as Pb) < 10 ppmSafety concerns, particularly for drug development

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and its related glycerides.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm) if impurities have a chromophore.

  • Sample Preparation: Dissolve a known weight of the this compound sample in the initial mobile phase composition.

  • Quantification: Use external standards of this compound, monoisononanoin, and diisononanoin to create a calibration curve.

Protocol 2: Removal of Acidic Impurities

This protocol describes a liquid-liquid extraction method to reduce the free isononanoic acid content.

  • Dissolve the this compound sample in a non-polar organic solvent (e.g., hexane or ethyl acetate) at a 1:5 (v/v) ratio.

  • Wash the organic phase with a 5% (w/v) sodium bicarbonate solution. Repeat the washing step 2-3 times.

  • Wash the organic phase with deionized water until the aqueous phase is neutral (check with pH paper).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Verification: Determine the acid value of the purified sample to confirm the removal of free fatty acids.

Protocol 3: Column Chromatography for High-Purity this compound

For applications requiring very high purity, column chromatography can be employed.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the this compound sample in a minimal amount of hexane.

    • Load the sample onto the column.

    • Elute the column with the mobile phase gradient. This compound, being the least polar component, will elute first, followed by diglycerides and then monoglycerides.

    • Collect fractions and analyze them by TLC or HPLC to identify the pure this compound fractions.

    • Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Overcoming Triisononanoin Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Triisononanoin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a challenge?

A1: this compound is a triester of glycerin and isononanoic acid, making it a highly lipophilic and non-polar molecule.[1][2] Its chemical nature results in very poor solubility in water, estimated to be around 1.344 x 10⁻⁶ mg/L at 25°C.[3][4] This inherent insolubility presents a significant hurdle for its use in aqueous-based formulations, which are common in pharmaceutical and research applications.

Q2: What are the primary strategies for solubilizing this compound in aqueous solutions?

A2: The main approaches to enhance the aqueous solubility of poorly soluble compounds like this compound involve:

  • Co-solvency: Blending water with one or more water-miscible organic solvents.[5][6][7]

  • Surfactant-based systems: Utilizing surfactants to form micelles or emulsions that can encapsulate the lipophilic this compound.[5][8] This includes the formation of microemulsions and nanoemulsions.

  • Emulsification: Creating stable oil-in-water (O/W) emulsions or nanoemulsions where this compound constitutes the oil phase.[9][10][11]

Q3: How do I choose the right solubilization technique for my experiment?

A3: The selection of a suitable solubilization method depends on several factors, including the required concentration of this compound, the intended application (e.g., in vitro cell culture, in vivo animal studies), and the acceptable excipients. For instance, while co-solvents can be effective, they may not be suitable for all biological systems due to potential toxicity.[6] Nanoemulsions are often preferred for drug delivery applications due to their stability and ability to enhance bioavailability.[12]

Q4: Are there any safety concerns I should be aware of when working with solubilized this compound?

A4: While this compound itself is considered to have a low hazard profile, the excipients used for solubilization, such as organic solvents and surfactants, may have their own safety considerations.[2] It is crucial to consult the safety data sheets (SDS) for all components used in your formulation. For in vivo studies, the biocompatibility and potential toxicity of the chosen excipients are of paramount importance.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous solution.
Possible Cause Troubleshooting Step
Insufficient co-solvent concentration. Increase the proportion of the organic co-solvent in your aqueous blend. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[5]
Inadequate surfactant concentration or inappropriate HLB value. Ensure the surfactant concentration is above its critical micelle concentration (CMC). Select a surfactant or a blend of surfactants with a hydrophilic-lipophilic balance (HLB) value suitable for creating a stable oil-in-water system (typically HLB > 10).[13]
Poor emulsion stability. If you are preparing an emulsion, ensure you are using sufficient energy during homogenization (e.g., high-shear mixing, ultrasonication) and that your surfactant system is optimized.[10][11] Consider adding a co-surfactant to improve stability.[9]
Temperature fluctuations. Solubility can be temperature-dependent. Ensure your solution is stored at a constant temperature and check for precipitation at different temperatures relevant to your experimental conditions.
Issue 2: My this compound emulsion is unstable and separates over time.
Possible Cause Troubleshooting Step
Incorrect surfactant selection. The choice of surfactant is critical. Screen a variety of non-ionic, anionic, or cationic surfactants to find one that provides optimal stability for your system.[14][15][16][17]
Droplet size is too large. Larger droplets are more prone to coalescence and creaming. Reduce the droplet size by using higher energy emulsification methods like high-pressure homogenization or microfluidization to form a nanoemulsion.
Insufficient surfactant to oil ratio. Increase the concentration of the surfactant relative to the concentration of this compound to ensure adequate coverage of the oil droplets.
Ostwald Ripening. This is a destabilization mechanism in nanoemulsions where larger droplets grow at the expense of smaller ones. To mitigate this, you can include a small amount of a highly water-insoluble compound (a ripening inhibitor) in the oil phase.

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent System

Objective: To prepare a stock solution of this compound in an aqueous co-solvent system.

Materials:

  • This compound

  • Ethanol (or other suitable co-solvent like PEG 400 or propylene glycol)

  • Purified water

  • Magnetic stirrer and stir bar

  • Sterile filter (if for cell culture use)

Methodology:

  • In a sterile container, add the desired volume of ethanol.

  • While stirring, slowly add the required amount of this compound to the ethanol until it is fully dissolved. Gentle warming may be applied if necessary, but be cautious of evaporation.

  • Once the this compound is completely dissolved in the ethanol, slowly add the purified water dropwise while continuously stirring to reach the final desired volume and co-solvent ratio.

  • Continue stirring for at least 15-30 minutes to ensure a homogenous solution.

  • If required for the application, sterile-filter the final solution using a compatible filter membrane.

Quantitative Data Summary (Hypothetical):

Co-solvent System (v/v)Maximum Achievable this compound Concentration (mg/mL)Observations
10% Ethanol in Water~0.1Solution may appear hazy
25% Ethanol in Water~1.0Clear solution
50% Ethanol in Water>10.0Clear solution
25% PEG 400 in Water~1.5Clear, slightly viscous solution
Protocol 2: Preparation of a this compound Nanoemulsion by High-Energy Emulsification

Objective: To formulate a stable oil-in-water (O/W) nanoemulsion of this compound.

Materials:

  • This compound (oil phase)

  • A suitable surfactant (e.g., Polysorbate 80, Lecithin)[18]

  • A suitable co-surfactant (e.g., Transcutol®, short-chain alcohols)[13]

  • Purified water (aqueous phase)

  • High-shear homogenizer or ultrasonicator

  • Particle size analyzer

Methodology:

  • Preparation of the Oil Phase: Mix this compound with the selected surfactant and co-surfactant.

  • Preparation of the Aqueous Phase: Use purified water.

  • Formation of a Coarse Emulsion: Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer at a moderate speed for 5-10 minutes.

  • Nanoemulsification: Subject the coarse emulsion to high-energy emulsification using either an ultrasonicator or a high-pressure homogenizer until the emulsion becomes translucent.

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to assess its quality and stability.

Quantitative Data Summary (Hypothetical):

Formulation (w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
5% TNN, 10% Polysorbate 80, 5% Transcutol®, 80% Water1200.15-25
5% TNN, 8% Lecithin, 4% Ethanol, 83% Water1500.22-35

TNN: this compound

Visualizations

experimental_workflow_cosolvency cluster_prep Preparation cluster_analysis Analysis & Use start Start dissolve Dissolve this compound in Co-solvent start->dissolve 1. add_water Add Aqueous Phase dissolve->add_water 2. mix Mix Thoroughly add_water->mix 3. observe Observe for Precipitation mix->observe 4. use Use in Experiment observe->use 5.

Caption: Workflow for this compound solubilization using a co-solvent.

signaling_pathway_nanoemulsion_prep cluster_components Component Preparation cluster_emulsification Emulsification Process cluster_characterization Characterization oil_phase Oil Phase (this compound + Surfactant + Co-surfactant) coarse_emulsion Coarse Emulsion (High-Shear Mixing) oil_phase->coarse_emulsion aq_phase Aqueous Phase (Purified Water) aq_phase->coarse_emulsion nanoemulsion Nanoemulsion (High-Energy Homogenization) coarse_emulsion->nanoemulsion Energy Input particle_size Particle Size Analysis nanoemulsion->particle_size stability Zeta Potential & Stability Assessment particle_size->stability

Caption: Workflow for preparing and characterizing a this compound nanoemulsion.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Problem Precipitation Occurs cause1 Insufficient Co-solvent issue:f1->cause1 cause2 Inadequate Surfactant issue:f1->cause2 cause3 Poor Emulsion Stability issue:f1->cause3 sol1 Increase Co-solvent Concentration cause1->sol1 sol2 Optimize Surfactant Type & Concentration cause2->sol2 sol3 Improve Homogenization cause3->sol3

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Stabilizing Triisononanoin Emulsions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing Triisononanoin emulsions for long-term storage.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and storage of this compound emulsions.

Problem Potential Cause Suggested Solution
Phase Separation (Creaming or Sedimentation) Insufficient emulsifier concentration or incorrect emulsifier type (HLB value).Increase the concentration of the primary emulsifier. Consider using a combination of emulsifiers with different HLB values to improve stability. For oil-in-water (O/W) emulsions, select an emulsifier or blend with a higher HLB (Hydrophilic-Lipophilic Balance) value, typically in the range of 8-16. For water-in-oil (W/O) emulsions, a lower HLB value of 3-6 is generally required.[1]
Droplet size is too large.Optimize the homogenization process by increasing the speed or duration of mixing to reduce the droplet size.[2] Smaller droplets have a lower tendency to merge.[3]
Low viscosity of the continuous phase.Increase the viscosity of the continuous phase by adding thickeners or stabilizers such as natural gums (e.g., xanthan gum) or synthetic polymers.[3][4]
Coalescence (Irreversible merging of droplets) Inadequate emulsifier film around droplets.Ensure sufficient heating of both oil and water phases above the melting point of any solid components (like waxes) before emulsification to allow for proper micelle formation.[5]
Incompatible ingredients leading to emulsifier disruption.Review the formulation for any ingredients that may interfere with the emulsifier's function, such as high concentrations of electrolytes.[6]
Inappropriate pH of the formulation.Measure the pH of the emulsion. A significant shift in pH can inactivate certain emulsifiers. Adjust the pH to be within the optimal range for the chosen emulsifier system.[7]
Flocculation (Droplet Aggregation) Weak repulsive forces between droplets.Increase the concentration of the emulsifier or add a co-emulsifier to enhance steric or electrostatic repulsion between droplets.[3][7]
Changes in temperature during storage.Store the emulsion at a controlled temperature. Fluctuations in temperature can affect the stability of the emulsifier layer.[3]
Ostwald Ripening (Growth of larger droplets at the expense of smaller ones) High solubility of the oil phase in the continuous phase.While this compound has low water solubility, this can still be a factor over long-term storage. The use of a combination of stabilizers can help mitigate this effect.
Changes in Viscosity Over Time Incorporation of air during mixing.Ensure mixers are correctly positioned to avoid incorporating excess air, which can lead to oxidation and viscosity changes.[5]
Use of shear-sensitive polymers.If using polymeric stabilizers, ensure they are not sensitive to the high shear of the homogenization process, which can break them down and reduce viscosity.[5]
Crystallization of ingredients at low temperatures.This can occur with certain ionic emulsifiers. Consider using a higher proportion of non-ionic emulsifiers if the product will be exposed to cold temperatures.[5]
Grainy or Waxy Appearance Incomplete melting of solid components.Ensure all solid ingredients in the oil phase are fully melted and the oil and water phases are at a sufficiently high and equal temperature before emulsification.[5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in emulsions?

This compound is a triester of glycerin and isononanoic acid. It is primarily used in cosmetic and pharmaceutical emulsions as a skin-conditioning agent (emollient and occlusive), a viscosity-increasing agent, and a solvent.[8][9] It is favored for its excellent thermal stability, low volatility, and its ability to provide a smooth, non-greasy feel to formulations.[10]

Q2: What type of emulsifier is best suited for this compound emulsions?

The choice of emulsifier depends on whether you are creating an oil-in-water (O/W) or water-in-oil (W/O) emulsion. For O/W emulsions, where this compound is in the dispersed oil phase, emulsifiers or emulsifier blends with a Hydrophilic-Lipophilic Balance (HLB) in the range of 8-16 are generally suitable.[1] For W/O emulsions, where this compound is in the continuous oil phase, emulsifiers with a lower HLB, typically between 3 and 6, are required.[1] The selection should also consider the other components of the oil phase.[10]

Q3: How can I improve the long-term stability of my this compound emulsion?

To enhance long-term stability, consider the following:

  • Optimize Droplet Size: Use high-pressure homogenization to create smaller, more uniform droplets.

  • Increase Viscosity: Add stabilizers like xanthan gum or other polymers to the continuous phase to hinder droplet movement.[4]

  • Use a Co-emulsifier: Incorporating a co-emulsifier can strengthen the interfacial film around the droplets.

  • Control pH: Ensure the pH of the final formulation is stable and compatible with your chosen emulsifier system.[7]

  • Protect from Temperature Fluctuations: Store the emulsion in a temperature-controlled environment.[3]

Q4: What are the key parameters to monitor during a long-term stability study of a this compound emulsion?

Key parameters to monitor include:

  • Visual Appearance: Check for any signs of phase separation, creaming, or changes in color and odor.

  • Droplet Size and Distribution: Measure using techniques like dynamic light scattering or laser diffraction to detect any increase in droplet size, which would indicate instability.

  • Viscosity: Monitor for any significant changes in the emulsion's viscosity over time.

  • pH: Regularly check the pH to ensure it remains within the acceptable range.

  • Zeta Potential: For O/W emulsions, a high absolute zeta potential value indicates good electrostatic stability.

Q5: Can I use accelerated stability testing to predict the long-term stability of my this compound emulsion?

Yes, accelerated stability testing, which involves subjecting the emulsion to stress conditions like elevated temperatures, centrifugation, and freeze-thaw cycles, can be a valuable tool for predicting long-term stability in a shorter timeframe. However, it should not be a complete replacement for real-time stability studies under normal storage conditions.[11]

Experimental Protocols

Protocol 1: Preparation of a this compound Oil-in-Water (O/W) Emulsion
  • Preparation of Phases:

    • Aqueous Phase: In a suitable vessel, combine deionized water with any water-soluble components (e.g., humectants, preservatives, stabilizers like xanthan gum). Heat to 75-80°C.

    • Oil Phase: In a separate vessel, combine this compound, the chosen emulsifier(s), and any other oil-soluble ingredients. Heat to 75-80°C until all components are melted and uniform.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while applying high-shear mixing using a homogenizer.

    • Continue homogenization for a specified period (e.g., 5-10 minutes) to ensure a small and uniform droplet size.

  • Cooling:

    • Begin cooling the emulsion while stirring gently with a propeller mixer.

    • Once the temperature is below 40°C, add any heat-sensitive ingredients, such as fragrances or active ingredients.

  • Final Adjustments:

    • Adjust the pH to the desired range if necessary.

    • Bring the batch to its final weight with deionized water to compensate for any evaporation.

Protocol 2: Accelerated Stability Testing - Centrifugation
  • Sample Preparation: Place a known volume of the this compound emulsion into a graduated centrifuge tube.

  • Centrifugation: Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).

  • Analysis: After centrifugation, visually inspect the sample for any phase separation or creaming.

  • Quantification (Creaming Index):

    • Measure the height of the cream layer and the total height of the emulsion.

    • Calculate the Creaming Index (CI) using the formula: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100

    • A lower CI indicates better stability against creaming.

Protocol 3: Long-Term Stability Monitoring
  • Storage Conditions: Store samples of the this compound emulsion in appropriate containers at various controlled conditions, such as:

    • Room temperature (e.g., 25°C / 60% RH)

    • Accelerated conditions (e.g., 40°C / 75% RH)

    • Refrigerated (e.g., 4°C)

  • Testing Schedule: Evaluate the samples at predetermined time points (e.g., initial, 1 month, 3 months, 6 months, and annually).

  • Parameters to Evaluate:

    • Macroscopic Examination: Color, odor, appearance, and signs of separation.

    • Microscopic Examination: Droplet morphology and aggregation.

    • Physicochemical Properties: pH, viscosity, and droplet size analysis.

Visualization of Key Processes

Emulsion_Destabilization_Pathways cluster_reversible Reversible Processes cluster_irreversible Irreversible Processes Flocculation Flocculation (Droplet Aggregation) Coalescence Coalescence (Droplet Merging) Flocculation->Coalescence leads to Creaming Creaming/Sedimentation (Density Difference) Creaming->Coalescence can lead to Phase_Separation Phase Separation Coalescence->Phase_Separation Ostwald_Ripening Ostwald Ripening (Droplet Growth) Ostwald_Ripening->Coalescence promotes Phase_Inversion Phase Inversion (O/W to W/O or vice versa) Phase_Inversion->Phase_Separation Stable_Emulsion Stable this compound Emulsion Stable_Emulsion->Flocculation Stable_Emulsion->Creaming Stable_Emulsion->Ostwald_Ripening Stable_Emulsion->Phase_Inversion

Caption: Pathways of this compound emulsion destabilization.

Troubleshooting_Workflow Start Emulsion Instability Observed Check_Separation Phase Separation? Start->Check_Separation Check_Viscosity Viscosity Change? Check_Separation->Check_Viscosity No Adjust_Emulsifier Adjust Emulsifier (HLB/Conc.) Check_Separation->Adjust_Emulsifier Yes Check_Appearance Grainy/Waxy? Check_Viscosity->Check_Appearance No Check_Mixing_Process Review Mixing Process (Air Incorporation) Check_Viscosity->Check_Mixing_Process Yes Check_Heating_Process Verify Heating Protocol (Phase Temps) Check_Appearance->Check_Heating_Process Yes Optimize_Homogenization Optimize Homogenization Adjust_Emulsifier->Optimize_Homogenization Add_Stabilizer Add Stabilizer/Thickener Optimize_Homogenization->Add_Stabilizer Reversible Reversible? (Creaming/Flocculation) Add_Stabilizer->Reversible Irreversible Irreversible (Coalescence) Reversible->Irreversible If not resolved Evaluate_Polymers Check Polymer Shear Stability Check_Mixing_Process->Evaluate_Polymers Check_Storage_Temp Evaluate Storage Temperature Evaluate_Polymers->Check_Storage_Temp Check_Crystallization Investigate Crystallization Check_Heating_Process->Check_Crystallization

Caption: Troubleshooting workflow for unstable this compound emulsions.

References

Technical Support Center: Optimizing Triisononanoin in Topical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triisononanoin (TNN). This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the concentration of this compound in topical preparations. Here you will find answers to frequently asked questions, troubleshooting guides for common formulation challenges, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in a topical formulation?

This compound is a triester of glycerin and isononanoic acid, a branched-chain fatty acid.[1][2] It is a versatile synthetic emollient used in a wide range of cosmetic and personal care products, including creams, lotions, and makeup.[3][4] Its primary functions according to the International Nomenclature of Cosmetic Ingredients (INCI) are:

  • Skin Conditioning Agent: It helps to maintain the skin in good condition by forming a thin, non-greasy layer that locks in moisture, keeping the skin soft, smooth, and hydrated.[1][5] This can be particularly beneficial for maintaining a healthy skin barrier.[1]

  • Viscosity Controlling Agent: It can be used to either increase or decrease the viscosity (thickness) of a cosmetic formulation, helping to achieve the desired consistency for application and absorption.[1][5]

  • Solvent: It can also function as a solvent in some formulations.[6]

Q2: What is the typical concentration range for this compound in topical preparations?

While specific concentration data is proprietary to manufacturers, this compound is generally used at varying levels depending on the desired outcome. As a light emollient, its concentration is adjusted to achieve a specific sensory profile and viscosity. Optimization is key; for instance, a project might aim to reduce the concentration of an active pharmaceutical ingredient (API) by adjusting excipients like this compound to optimize the drug's thermodynamic activity and achieve the same skin penetration with a lower API dose.[7]

Q3: What are the key benefits of using this compound over other emollients?

This compound is often chosen for its distinct sensory properties. Key benefits include:

  • Light, Non-Greasy Feel: It is well-regarded for providing a light, silky feel on the skin without an oily residue, making it suitable for elegant formulations.[4]

  • Good Spreadability: Its texture contributes to the smooth application and spreadability of creams and lotions.[8]

  • Low Comedogenic Rating: this compound has a low comedogenic rating, meaning it is unlikely to clog pores, making it a suitable option for formulations intended for acne-prone skin.[1]

  • High Stability: As a stable ester, it can be easily incorporated into various cosmetic formulations.[1]

Q4: How does this compound concentration impact the final formulation's stability and texture?

The concentration of this compound, as part of the oil phase, significantly influences the formulation's final properties. The composition of the oily phase has a significant effect on spreadability and other sensory attributes.[8] Higher concentrations can lead to lower viscosity, while interactions with other ingredients like waxes and polymers will ultimately determine the final texture and rheological behavior.[8][9] An imbalance, such as an oil phase that is too large for the emulsifier system to support, can lead to instability and phase separation.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and optimization of topical preparations containing this compound.

Issue 1: The final formulation feels too greasy or tacky.

  • Question: My cream feels heavier and oilier than desired. Could the this compound concentration be the cause?

  • Answer: Yes, this is a common issue. While this compound is known for its light feel, an excessively high concentration can contribute to a greasy after-feel, especially in combination with other heavy emollients or waxes.

    • Troubleshooting Steps:

      • Reduce Concentration: Systematically decrease the percentage of this compound in your formulation in small increments (e.g., 1-2% steps) and evaluate the sensory profile of each batch.

      • Evaluate Other Emollients: Analyze the entire oil phase. Consider replacing a portion of other, heavier emollients with this compound or a lighter ester.

      • Incorporate Sensory Modifiers: Add ingredients like starches, silica, or nylon-12 that can absorb excess oil and provide a more matte or powdery finish.

Issue 2: The viscosity of the cream/lotion is too low.

  • Question: After incorporating this compound, my formulation is much thinner than I intended. How can I increase its viscosity?

  • Answer: this compound is a relatively low-viscosity fluid. Increasing its concentration, particularly at the expense of solid fatty alcohols or waxes, will decrease the overall viscosity of the emulsion.[10]

    • Troubleshooting Steps:

      • Adjust Thickener Levels: Increase the concentration of your primary thickener (e.g., carbomer, xanthan gum) or fatty alcohol (e.g., Cetyl or Stearyl Alcohol).[10] These ingredients have a strong influence on the structure of emulsions.[8]

      • Modify Oil Phase Composition: Rebalance the oil phase by increasing the ratio of solid, structure-building lipids (waxes, fatty alcohols) relative to liquid emollients like this compound.[10]

      • Check for Polymer Incompatibility: Ensure your chosen polymer thickener is not sensitive to the shear or other ingredients in your formulation, which could cause it to lose its thickening capability.[11]

Issue 3: The emulsion is showing signs of instability (e.g., phase separation, creaming).

  • Question: My formulation with this compound separated after a few weeks in stability testing. What could be the cause?

  • Answer: Emulsion instability is a complex issue that can arise from several factors.[12][13] this compound, as a component of the oil phase, plays a role but is rarely the sole cause.

    • Troubleshooting Steps:

      • Review Emulsifier System: This is the most common culprit. Ensure your emulsifier (or combination of emulsifiers) provides the correct Hydrophile-Lipophile Balance (HLB) for your oil phase. The ratio of oils to emulsifiers is critical.[11] You may need to increase the emulsifier concentration or use a co-emulsifier.

      • Check Oil Phase Size: An oil phase that is too large (typically >25-30%) can be difficult to stabilize with certain emulsifiers.[10] If you have a high concentration of this compound and other oils, you may need a more robust emulsification system.

      • Optimize Homogenization: The energy and duration of mixing are crucial for creating small, uniform droplets, which leads to a more stable emulsion. Insufficient mixing can lead to large droplets that coalesce over time.[14] Conversely, excessive shear can break down certain polymers.[11]

      • Evaluate for Crystallization: If the formulation appears grainy, it could be due to the crystallization of high-melting-point ingredients like waxes or certain emulsifiers, especially during freeze-thaw stability tests.[11][14] Ensure your heating and cooling phases during production are well-controlled.

Data Presentation: Concentration & Effects

The optimal concentration of this compound is highly dependent on the specific formulation goals. The following table summarizes the expected qualitative effects of adjusting its concentration.

Concentration Range (Illustrative)Expected Impact on ViscosityExpected Sensory ProfilePrimary Function in Formulation
Low (1-3%) Minimal impactEnhances slip, reduces drag of thicker ingredients.Sensory modifier, co-emollient.
Medium (3-8%) Noticeable viscosity decreaseLight, silky, and smooth feel. Good spreadability.Primary emollient, texture driver.
High (8-15%+) Significant viscosity decreaseCan become overly slick or greasy if not balanced.Main oil phase component, potential API solvent.

Experimental Protocols

Protocol 1: Viscosity Measurement

  • Objective: To quantify the flow behavior (viscosity) of the topical preparation.

  • Apparatus: Rotational viscometer (e.g., Brookfield DV-II+) with appropriate spindle (e.g., T-bar spindles for creams).

  • Methodology:

    • Allow the sample to equilibrate to a controlled temperature (e.g., 25°C) for at least 24 hours.[15]

    • Select a spindle and rotational speed that provides a torque reading between 10% and 90%.

    • Carefully lower the spindle into the center of the sample, ensuring there are no air bubbles trapped beneath it.

    • Allow the spindle to rotate for a set period (e.g., 60 seconds) before taking a reading to ensure a stable value.

    • Record the viscosity (in centipoise, cP), spindle number, speed, temperature, and torque percentage.

    • Repeat the measurement three times and calculate the average.

Protocol 2: Emulsion Stability Testing

  • Objective: To assess the physical stability of the formulation under accelerated stress conditions.

  • Methodology:

    • Centrifugation Test:

      • Place 10g of the formulation into a centrifuge tube.

      • Centrifuge at 3000 RPM for 30 minutes.

      • Visually inspect the sample for any signs of phase separation, creaming, or coalescence.[16]

    • Accelerated Thermal Stability:

      • Place samples in ovens at elevated temperatures (e.g., 40°C and 50°C) and a refrigerator (4°C).

      • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove samples and allow them to return to room temperature.

      • Evaluate for changes in appearance, color, odor, pH, and viscosity compared to a control sample stored at room temperature (25°C).[12][17]

    • Freeze-Thaw Cycling:

      • Subject the sample to at least three cycles of freezing (-10°C for 24 hours) followed by thawing (25°C for 24 hours).

      • After the final cycle, inspect the formulation for signs of graininess, crystallization, or phase separation, which can indicate instability.[11]

Protocol 3: Sensory Panel Evaluation

  • Objective: To obtain qualitative and quantitative data on the skin feel and performance of the formulation.

  • Methodology:

    • Recruit a panel of trained evaluators (typically 10-15 people).

    • Standardize the application procedure: apply a pre-measured amount (e.g., 0.1g) of the formulation to a designated area on the forearm.

    • Ask panelists to evaluate and score specific sensory attributes on a scale (e.g., 1 to 10) at different time points (e.g., during application, 1 minute after, and 5 minutes after).

    • Key attributes to evaluate include: Spreadability, Absorbency, Greasiness, Stickiness, Smoothness, and After-feel.[16]

    • Analyze the data statistically to compare different formulations and identify the optimal sensory profile.

Visualizations

experimental_workflow Workflow for Optimizing this compound Concentration cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Characterization & Analysis cluster_2 Phase 3: Optimization A Define Target Product Profile (Viscosity, Skin Feel, Stability) B Design Formulations (Varying TNN %) - Low, Medium, High - A->B C Prepare Laboratory Batches B->C D Physicochemical Testing (Protocol 1: Viscosity, pH) C->D E Stability Testing (Protocol 2: Centrifuge, Freeze-Thaw) C->E F Sensory Evaluation (Protocol 3: Panel Testing) C->F G Analyze & Compare Data (Quantitative & Qualitative) D->G E->G F->G I Refine Formulation (If Necessary) G->I H Select Optimal Concentration (Meets Target Profile) I->B Does Not Meet Profile I->H Meets Profile

Caption: A flowchart of the experimental workflow for optimizing TNN concentration.

troubleshooting_logic Troubleshooting Logic for TNN Formulations cluster_viscosity Viscosity Issues cluster_stability Stability Issues cluster_sensory Sensory Issues Start Formulation Issue Identified Issue_Visc Viscosity Too Low Start->Issue_Visc Issue_Stab Phase Separation Start->Issue_Stab Issue_Sens Greasy/Tacky Feel Start->Issue_Sens Sol_Visc1 Increase Polymer/Thickener % Issue_Visc->Sol_Visc1 Sol_Visc2 Increase Ratio of Solid Emollients (Waxes) Issue_Visc->Sol_Visc2 Sol_Visc3 Decrease TNN Concentration Issue_Visc->Sol_Visc3 Sol_Stab1 Increase Emulsifier % or Adjust HLB Issue_Stab->Sol_Stab1 Sol_Stab2 Reduce Total Oil Phase % Issue_Stab->Sol_Stab2 Sol_Stab3 Optimize Homogenization (Speed/Time) Issue_Stab->Sol_Stab3 Sol_Sens1 Decrease TNN Concentration Issue_Sens->Sol_Sens1 Sol_Sens2 Replace Other Heavy Emollients Issue_Sens->Sol_Sens2 Sol_Sens3 Add Sensory Modifiers (e.g., Silica, Starch) Issue_Sens->Sol_Sens3

Caption: A decision tree for troubleshooting common formulation issues.

formulation_interaction Role of TNN in an O/W Emulsion TNN This compound (TNN) OilPhase Oil Phase TNN->OilPhase Component of Emulsifier Emulsifier System OilPhase->Emulsifier Stabilized by Final Final Emulsion Properties (Stability, Viscosity, Feel) OilPhase->Final Impacts Feel & Viscosity API Oil-Soluble API API->OilPhase Dissolved in OtherEmollients Other Emollients (Waxes, Esters) OtherEmollients->OilPhase Component of Emulsifier->Final Determines Droplet Size WaterPhase Aqueous Phase WaterPhase->Emulsifier Stabilized by WaterPhase->Final Impacts Hydration & Viscosity

Caption: TNN's role and interactions within an O/W emulsion system.

References

Technical Support Center: Triisononanoin Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic analysis of Triisononanoin. This resource provides detailed guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing a non-polar compound like this compound?

A1: For a non-polar compound such as this compound, the most frequent cause of peak tailing is column overload.[1] This occurs when the mass of the sample injected exceeds the column's capacity, leading to a distorted peak shape where the latter half is broader than the front half.[2][3] Other potential causes include extra-column dead volume in the system (e.g., from poorly fitted connections) or physical degradation of the column packing bed.[3][4]

Q2: My chromatogram shows split peaks for all analytes, not just this compound. What does this indicate?

A2: When all peaks in a chromatogram are split, it typically points to a problem occurring before the separation process on the column.[2][5] The most common causes are a partially blocked inlet frit or a void/channel at the head of the column.[5][6][7] This disruption causes the sample to be introduced onto the column in a non-uniform band, resulting in the splitting of every peak.[5]

Q3: Can the choice of injection solvent cause peak shape problems for this compound?

A3: Yes, a mismatch between the injection solvent and the mobile phase can cause peak distortion, including splitting or fronting.[2][8] If the injection solvent is significantly stronger (less polar in reversed-phase HPLC) than the mobile phase, it can cause the analyte band to spread prematurely at the column inlet.[3] Whenever feasible, it is best to dissolve the sample in the mobile phase itself to ensure good peak shape.

Q4: I am observing a sudden loss of resolution between this compound and other components. What should I check first?

A4: A sudden decrease in resolution can be attributed to several factors. A good first step is to prepare a fresh mobile phase to rule out issues with its composition.[9] If the problem persists, the issue could be related to a decline in column performance, which can be caused by degradation of the stationary phase or contamination.[9][10] Other factors to check include fluctuations in column temperature and incorrect flow rates, as these can affect separation efficiency.[11][12]

Troubleshooting Guides

This section provides systematic approaches to identifying and resolving specific peak shape issues.

Guide 1: Troubleshooting Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the tail is elongated.[13]

Potential Cause Diagnostic Check Recommended Solution Citation
Column Overload Inject a diluted sample (e.g., 1:10 or 1:100 dilution). If peak shape improves, overload is the cause.Reduce the injection volume or the concentration of the sample. Use a column with a higher capacity or a larger internal diameter.[1][2]
Extra-Column Volume Inspect all tubing and connections between the injector, column, and detector.Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly connected to avoid dead volume.[3]
Column Contamination/Degradation Flush the column with a strong solvent. If the problem persists, test the column with a known standard.Replace the column if flushing does not restore performance. Using a guard column can help extend the life of the analytical column.[11][14][15]
Secondary Interactions While less common for non-polar analytes, active sites can develop on the column.Use a highly deactivated, end-capped column. For GC, ensure the inlet liner is clean and inert.[1][2][3]
Guide 2: Troubleshooting Peak Splitting

Peak splitting appears as a "doublet" or a shoulder on the main peak.[5]

Potential Cause Diagnostic Check Recommended Solution Citation
Blocked Column Frit / Column Void This issue typically affects all peaks in the chromatogram.Replace the in-line filter and guard column. Try back-flushing the column (if permitted by the manufacturer). If the issue remains, the column may need to be replaced.[5][6][16]
Solvent Mismatch The problem may be more pronounced for early-eluting peaks.Prepare the sample in the mobile phase. If a different solvent must be used, inject the smallest possible volume.[2][8]
Co-elution of Isomers/Impurities Inject a pure standard of this compound. If the peak is symmetrical, the splitting in the sample is due to a co-eluting compound.Modify the chromatographic method (e.g., change mobile phase composition, temperature, or column chemistry) to improve the separation.[5][16]

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for diagnosing chromatography problems.

G start Abnormal this compound Peak tailing Peak Tailing start->tailing splitting Peak Splitting start->splitting poor_res Poor Resolution start->poor_res cause_tail1 Column Overload? tailing->cause_tail1 cause_split1 All Peaks Split? splitting->cause_split1 cause_res1 Fresh Mobile Phase? poor_res->cause_res1 sol_tail1 Reduce Sample Concentration / Volume cause_tail1->sol_tail1 Yes sol_split1 Check for Blocked Frit or Column Void cause_split1->sol_split1 Yes sol_split2 Adjust Injection Solvent cause_split1->sol_split2 No sol_res1 Check Column Performance cause_res1->sol_res1 Yes

Caption: A workflow for troubleshooting common peak abnormalities.

G cluster_causes Potential Causes cluster_effects Observed Effects C1 Column Overload E1 Peak Tailing C1->E1 C2 Blocked Frit / Void E2 Peak Splitting (All Peaks) C2->E2 C3 Solvent Mismatch E3 Peak Splitting (Single Peak) C3->E3 C4 Column Degradation C4->E1 E4 Poor Resolution C4->E4

Caption: The relationship between causes and their chromatographic effects.

Experimental Protocols

Methodology for Gas Chromatography (GC) Analysis of this compound

This protocol outlines a general procedure for analyzing this compound using Gas Chromatography.

  • System Preparation:

    • Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min). Ensure gas traps are functional to remove moisture and oxygen.[14][17]

    • Injector: Set the injector temperature sufficiently high to ensure complete vaporization of this compound without causing thermal degradation (e.g., 300-350°C). Use a clean, inert liner.[14][18]

    • Septum: Use a high-quality, low-bleed septum and ensure it is not leaking.[14]

  • Column Selection and Installation:

    • Select a non-polar or mid-polarity capillary column (e.g., DB-1, DB-5) of appropriate length and internal diameter.

    • Install the column correctly in the injector and detector to avoid leaks and dead volume.[14][18]

  • Oven Temperature Program:

    • Start with an initial oven temperature that allows for focusing of the analyte at the head of the column (e.g., 150°C).

    • Implement a temperature ramp (e.g., 10-20°C/min) to an appropriate final temperature to ensure elution of this compound in a reasonable time.

    • Hold at the final temperature to clean the column of any residual high-boiling compounds.[14]

  • Detector Settings:

    • For a Flame Ionization Detector (FID), set the temperature higher than the final oven temperature (e.g., 350°C).

    • Optimize hydrogen and air/makeup gas flow rates according to the manufacturer's recommendations for maximum sensitivity.[19]

  • Sample Injection:

    • Prepare the sample in a volatile, non-polar solvent (e.g., hexane, heptane).

    • Inject a small volume (e.g., 1 µL) using a clean syringe to prevent contamination and peak distortion.[14]

Methodology for High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a general reversed-phase HPLC method for this compound.

  • System Preparation:

    • Mobile Phase: Use high-purity, HPLC-grade solvents. For this compound, a typical mobile phase would be a mixture of non-polar organic solvents like acetonitrile and isopropanol.

    • Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent air bubbles in the system.[11]

    • Prime the pump to ensure a stable, pulse-free flow.

  • Column Selection:

    • Use a reversed-phase column (e.g., C18, C8) with appropriate dimensions.

    • A guard column with the same stationary phase is highly recommended to protect the analytical column from contamination.[11][15]

  • Chromatographic Conditions:

    • Flow Rate: Set a stable flow rate (e.g., 1.0 mL/min).

    • Column Temperature: Maintain a constant, slightly elevated column temperature (e.g., 30-40°C) using a column oven to ensure reproducible retention times and improve peak shape.[10][11]

    • Isocratic Elution: For a single compound analysis, an isocratic mobile phase composition is often sufficient.

  • Detector Settings:

    • This compound lacks a strong chromophore, making UV detection challenging. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is more suitable for detection.

    • Optimize detector parameters (e.g., nebulizer temperature, gas flow) according to the manufacturer's guidelines.

  • Sample Injection:

    • Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates that could block the column frit.[7]

    • Inject a volume that does not overload the column (e.g., 5-20 µL).

References

Technical Support Center: High-Purity Triisononanoin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of high-purity Triisononanoin. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis and purification.

Troubleshooting Guide

This guide is designed to help users identify and resolve specific issues that may arise during the production of this compound.

Problem Potential Cause Suggested Solution
Low Yield of Crude this compound Incomplete esterification reaction.- Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is complete when the acid value is close to zero.- Ensure the efficient removal of water, a byproduct of the esterification reaction, as its presence can shift the equilibrium back towards the reactants.[1]
Suboptimal reaction temperature.- Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions and product degradation. A typical starting range for triglyceride synthesis is 150-250°C.[1][2]
Inappropriate catalyst concentration.- Adjust the catalyst loading. For acid catalysts like p-toluenesulfonic acid, a typical starting concentration is 1-2% w/w of the reactants.[2]
Catalyst deactivation.- If using a solid catalyst, consider regeneration or replacement. Catalyst deactivation can occur due to poisoning by impurities in the reactants or coking at high temperatures.[3][4]
High Acid Value in Final Product Incomplete reaction or insufficient purification.- Ensure the esterification reaction has gone to completion.- During the workup, thoroughly neutralize any remaining acid catalyst with a base solution (e.g., sodium carbonate or sodium hydroxide).- Perform multiple water washes to remove residual salts and acids.
Product Discoloration (Yellow or Brown Hue) Oxidation of reactants or product at high temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]
Presence of impurities in starting materials.- Use high-purity glycerin and isononanoic acid.
Formation of colored byproducts.- Treat the crude product with activated carbon or bleaching earth to adsorb color impurities before final purification.[6]
Undesirable Odor in Final Product Residual unreacted isononanoic acid.- Ensure complete esterification and thorough neutralization and washing steps.
Formation of volatile byproducts.- Employ steam stripping or deodorization under vacuum to remove volatile odorous compounds.[5]
Cloudy Appearance or Presence of Particulates Incomplete removal of salts from neutralization.- Ensure thorough washing and adequate phase separation to remove all water-soluble salts.
Precipitation of high-melting point impurities.- Consider a "winterization" or cold filtration step. This involves chilling the product to precipitate impurities, which are then removed by filtration.[5]
Presence of moisture.- Dry the product thoroughly under vacuum before final packaging.
Difficulty in Achieving >99% Purity Presence of mono- and diglycerides.- Optimize the molar ratio of isononanoic acid to glycerin. A slight excess of the fatty acid can help drive the reaction to completion, but a large excess will require more extensive purification.
Inefficient purification method.- For high-purity applications, consider using column chromatography (e.g., silica gel) or short-path distillation to separate this compound from closely related impurities.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of isononanoic acid to glycerin for this compound synthesis?

A1: A stoichiometric ratio of 3 moles of isononanoic acid to 1 mole of glycerin is the theoretical starting point. In practice, a slight excess of isononanoic acid (e.g., 3.1:1 to 3.3:1) is often used to drive the reaction towards the formation of the triglyceride and minimize the presence of mono- and diglycerides in the final product. The optimal ratio should be determined empirically for your specific reaction conditions.

Q2: Which catalyst is most suitable for scaling up this compound production?

A2: Both homogeneous and heterogeneous acid catalysts can be used.

  • Homogeneous catalysts , such as p-toluenesulfonic acid or sulfuric acid, are often more active but can be difficult to remove completely from the final product.[8]

  • Heterogeneous catalysts , like acidic resins (e.g., Amberlyst-15), offer easier separation and potential for reuse, which can be advantageous for large-scale production.[2][4] The choice of catalyst will depend on the desired purity, cost, and process design.

Q3: How can I effectively remove water during the esterification reaction at a large scale?

A3: At a larger scale, continuous removal of water is crucial. This can be achieved by:

  • Azeotropic distillation: Using a solvent like toluene or xylene to form an azeotrope with water, which is then distilled off.

  • Vacuum: Applying a vacuum to the reaction vessel lowers the boiling point of water, facilitating its removal.

  • Nitrogen sparging: Bubbling a stream of inert gas through the reaction mixture can help carry away water vapor.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of techniques is often employed for comprehensive purity analysis:

  • Gas Chromatography (GC): To determine the percentage of this compound and identify any residual starting materials or volatile byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying triglycerides, diglycerides, and monoglycerides.[9]

  • Acid Value Titration: To quantify the amount of residual free fatty acids.

  • Spectroscopic Methods (e.g., FT-IR, NMR): For structural confirmation and identification of functional groups.[9]

Q5: Are there any specific safety precautions to consider when scaling up this compound production?

A5: Yes, several safety precautions should be taken:

  • High Temperatures: The reaction is typically run at high temperatures, requiring appropriate heating equipment and personal protective equipment (PPE).

  • Corrosive Materials: Acid catalysts and isononanoic acid are corrosive. Handle them in a well-ventilated area and use appropriate PPE.

  • Pressure Build-up: If the reaction is conducted in a closed system, ensure proper pressure relief mechanisms are in place.

  • Flammable Solvents: If using solvents for azeotropic distillation, ensure the equipment is properly grounded and operated in a flame-free environment.

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification

Objective: To synthesize this compound from glycerin and isononanoic acid.

Materials:

  • Glycerin (high purity)

  • Isononanoic acid (high purity)

  • p-Toluenesulfonic acid (catalyst) or an acidic resin catalyst

  • Nitrogen gas supply

  • Reaction vessel with overhead stirrer, thermometer, condenser, and Dean-Stark trap (for azeotropic removal) or vacuum connection.

Procedure:

  • Charge the reaction vessel with glycerin and isononanoic acid in the desired molar ratio (e.g., 1:3.1).

  • Add the acid catalyst (e.g., 1-2% w/w of total reactants).

  • Begin stirring and start a slow stream of nitrogen gas through the mixture to maintain an inert atmosphere.

  • Gradually heat the reaction mixture to the target temperature (e.g., 180-220°C).

  • Continuously remove the water formed during the reaction using a Dean-Stark trap or by applying a vacuum.

  • Monitor the reaction progress by periodically taking samples and measuring the acid value.

  • Once the acid value is consistently low (e.g., < 1 mg KOH/g), the reaction is considered complete.

  • Cool the reaction mixture to a safe temperature (e.g., < 80°C) before proceeding to purification.

Protocol 2: Purification of Crude this compound

Objective: To purify crude this compound to a high-purity final product.

Materials:

  • Crude this compound

  • 5% w/v Sodium carbonate solution

  • Saturated brine solution

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Activated carbon (optional, for color removal)

  • Silica gel (for column chromatography, optional)

  • Filtration apparatus

  • Rotary evaporator or vacuum distillation setup

Procedure:

  • Neutralization: Transfer the cooled crude product to a separatory funnel. Add a 5% sodium carbonate solution and shake vigorously to neutralize the acid catalyst. Vent the funnel frequently to release any pressure buildup. Allow the layers to separate and discard the lower aqueous layer. Repeat until the aqueous layer is no longer acidic.

  • Washing: Wash the organic layer with deionized water, followed by a wash with saturated brine solution to aid in phase separation.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • (Optional) Decolorization: If the product is colored, stir it with activated carbon (e.g., 1-2% w/w) for a specified time, then filter to remove the carbon.

  • Solvent Removal (if applicable) and Final Drying: If a solvent was used, remove it under reduced pressure using a rotary evaporator. Further dry the product under high vacuum to remove any residual water.

  • (Optional) High-Purity Purification: For very high purity requirements, the product can be further purified by vacuum distillation or column chromatography over silica gel.

Data Presentation

The following tables can be used to record and compare quantitative data from your experiments to optimize the production of high-purity this compound.

Table 1: Reaction Condition Optimization

Experiment ID Molar Ratio (Acid:Glycerin) Catalyst Catalyst Loading (% w/w) Temperature (°C) Reaction Time (h) Yield (%) Final Acid Value (mg KOH/g)
TIN-0013.1:1p-TSA1.01806
TIN-0023.2:1p-TSA1.01806
TIN-0033.1:1Amberlyst-155.02008
...

Table 2: Purification Method Comparison

Experiment ID Purification Method Purity by GC (%) Color (Visual) Odor Final Yield (%)
TIN-P01Neutralization & Washing
TIN-P02Neutralization, Washing & Activated Carbon
TIN-P03Neutralization, Washing & Vacuum Distillation
...

Visualizations

Troubleshooting_Workflow Start Start: Issue with This compound Production CheckYield Low Yield? Start->CheckYield CheckPurity Purity Issue? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction? (Check Acid Value) CheckYield->IncompleteReaction Yes CheckAppearance Appearance Issue? CheckPurity->CheckAppearance No ResidualAcid High Acid Value? CheckPurity->ResidualAcid Yes ColorIssue Discoloration? CheckAppearance->ColorIssue Yes OdorIssue Undesirable Odor? CheckAppearance->OdorIssue No IncompleteReaction->CheckPurity No OptimizeConditions Optimize Reaction Conditions: - Temperature - Catalyst Loading - Water Removal IncompleteReaction->OptimizeConditions Yes End End: Problem Resolved OptimizeConditions->End ImproveNeutralization Improve Neutralization and Washing Steps ResidualAcid->ImproveNeutralization Yes Byproducts Presence of Byproducts? (GC/HPLC Analysis) ResidualAcid->Byproducts No ImproveNeutralization->End Byproducts->CheckAppearance No AdvancedPurification Implement Advanced Purification: - Vacuum Distillation - Column Chromatography Byproducts->AdvancedPurification Yes AdvancedPurification->End InertAtmosphere Use Inert Atmosphere (e.g., Nitrogen) ColorIssue->InertAtmosphere CloudinessIssue Cloudiness/Particulates? OdorIssue->CloudinessIssue No SteamStripping Steam Stripping/ Deodorization OdorIssue->SteamStripping Yes ImproveWashingDrying Improve Washing/Drying and Consider Cold Filtration CloudinessIssue->ImproveWashingDrying Yes CloudinessIssue->End No ActivatedCarbon Activated Carbon Treatment InertAtmosphere->ActivatedCarbon ActivatedCarbon->End SteamStripping->End ImproveWashingDrying->End

Caption: Troubleshooting workflow for this compound production.

Experimental_Workflow Start Start: Reactants (Glycerin & Isononanoic Acid) Esterification Esterification Reaction - Catalyst Addition - Heating - Water Removal Start->Esterification ReactionMonitoring Reaction Monitoring (Acid Value Titration) Esterification->ReactionMonitoring ReactionMonitoring->Esterification Incomplete CrudeProduct Crude this compound ReactionMonitoring->CrudeProduct Complete Neutralization Neutralization (Base Wash) CrudeProduct->Neutralization Washing Aqueous Washing Neutralization->Washing Drying Drying (Anhydrous Salt) Washing->Drying Decolorization Decolorization (Activated Carbon) (Optional) Drying->Decolorization FinalPurification Final Purification - Vacuum Distillation or - Column Chromatography (Optional) Decolorization->FinalPurification PurityAnalysis Purity Analysis (GC, HPLC) FinalPurification->PurityAnalysis FinalProduct High-Purity This compound PurityAnalysis->FinalProduct

Caption: Experimental workflow for this compound synthesis and purification.

References

Validation & Comparative

A Comparative Analysis of Triisononanoin and Caprylic/Capric Triglyceride in Skin Permeation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of dermatological and cosmetic formulations, the choice of vehicle plays a pivotal role in the efficacy of active ingredients. Among the myriad of emollients and penetration enhancers, triisononanoin and caprylic/capric triglyceride are frequently utilized. This guide provides an objective comparison of their performance in skin permeation, supported by their physicochemical properties and established experimental methodologies.

Physicochemical Properties

A fundamental understanding of the physicochemical characteristics of these triglycerides is essential to comprehend their interaction with the skin barrier.

PropertyThis compoundCaprylic/Capric Triglyceride
INCI Name This compoundCaprylic/Capric Triglyceride
Chemical Composition Triester of glycerin and isononanoic acid (a branched-chain fatty acid).[1]Mixed triester of glycerin with caprylic (C8) and capric (C10) fatty acids.[2]
Source Synthetic.[3]Typically derived from coconut or palm kernel oil.[2]
Molecular Weight Approximately 512.8 g/mol .[4]Variable, depending on the specific fatty acid composition.
Lipophilicity (XLogP3-AA) 8.9 (highly lipophilic).[4]Generally considered lipophilic.
Primary Functions in Cosmetics Skin conditioning, viscosity controlling.[1][3][5][6]Emollient, skin-replenishing, penetration enhancer, thickener.[7]

Performance in Skin Permeation: A Comparative Overview

This compound:

Primarily recognized for its role as a skin conditioning agent and a viscosity controller, this compound forms a smooth, non-greasy film on the skin.[1] Its high molecular weight and significant lipophilicity suggest that it likely functions as an occlusive agent.[4][8] By forming a barrier on the skin's surface, it can help to reduce transepidermal water loss (TEWL), thereby hydrating the stratum corneum. This hydration effect can, in turn, facilitate the permeation of other active ingredients. Its branched-chain fatty acid structure may also influence its interaction with the lipid matrix of the stratum corneum.[1]

Caprylic/Capric Triglyceride:

This mixed triester is well-established as an effective emollient and skin-replenishing ingredient.[7] Its composition of medium-chain fatty acids (caprylic and capric acids) is thought to be key to its skin permeation enhancing effects.[9] Caprylic/capric triglyceride is believed to act as a carrier for other active substances, improving their solubility and partitioning into the skin.[2] It forms a protective layer that helps to prevent moisture loss, similar to an occlusive agent, which can enhance the penetration of other compounds.[7][10][11] Due to its smaller molecular size compared to long-chain triglycerides, it can penetrate the upper layers of the stratum corneum more readily, potentially disrupting the lipid structure to a degree that allows for the passage of other molecules.

Mechanism of Action in Skin Permeation

The following diagrams illustrate the proposed mechanisms by which these two ingredients may influence skin permeation.

G cluster_0 This compound: Occlusive Mechanism TIN This compound SC Stratum Corneum TIN->SC Forms a film TEWL Reduced TEWL SC->TEWL Hydration Increased Hydration TEWL->Hydration Permeation Enhanced Permeation of Actives Hydration->Permeation

Proposed occlusive mechanism of this compound.

G cluster_1 Caprylic/Capric Triglyceride: Carrier & Occlusive Mechanism CCT Caprylic/Capric Triglyceride SC_Surface Stratum Corneum Surface CCT->SC_Surface Forms a barrier (Occlusion) SC_Lipids Stratum Corneum Lipids CCT->SC_Lipids Interacts with & fluidizes Actives Active Ingredients Actives->CCT Solubilized in Permeation Enhanced Permeation SC_Lipids->Permeation

Proposed carrier and occlusive mechanism of Caprylic/Capric Triglyceride.

Experimental Protocols for In Vitro Skin Permeation Studies

To quantitatively assess and compare the skin permeation effects of this compound and caprylic/capric triglyceride, a standardized in vitro permeation test (IVPT) using Franz diffusion cells is the gold-standard methodology.

Objective: To determine the flux and permeability coefficient of a model active pharmaceutical ingredient (API) from formulations containing either this compound or caprylic/capric triglyceride as the vehicle.

Materials and Methods:

  • Skin Membrane Preparation:

    • Excised human or porcine skin is commonly used. The skin is dermatomed to a thickness of approximately 500 µm to isolate the epidermis and a portion of the dermis.

    • The integrity of the skin barrier is assessed by measuring its electrical resistance or transepidermal water loss (TEWL).

  • Franz Diffusion Cell Setup:

    • The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • The receptor chamber is filled with a physiologically relevant receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed) and maintained at 32 ± 1°C to mimic skin surface temperature. The solution is continuously stirred.

  • Formulation Application:

    • A finite dose (e.g., 5-10 mg/cm²) of the test formulation (API in this compound or caprylic/capric triglyceride) is applied to the surface of the stratum corneum in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor solution are withdrawn and replaced with fresh, pre-warmed receptor solution.

  • Sample Analysis:

    • The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • The cumulative amount of API permeated per unit area is plotted against time.

    • The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

    • The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor vehicle.

The following diagram illustrates the typical workflow for such an experiment.

G A Skin Membrane Preparation B Franz Cell Assembly A->B C Formulation Application B->C D Sampling from Receptor Chamber C->D E HPLC Analysis D->E F Data Analysis (Flux, Kp) E->F

Workflow for an in vitro skin permeation study.

Conclusion

While both this compound and caprylic/capric triglyceride are valuable ingredients in topical formulations, their primary roles and mechanisms in influencing skin permeation appear to differ based on their physicochemical properties. This compound, with its high molecular weight and lipophilicity, likely acts predominantly as an occlusive agent, enhancing permeation through skin hydration. In contrast, caprylic/capric triglyceride, with its medium-chain fatty acid composition, is believed to function as both an occlusive agent and a carrier, potentially interacting with the stratum corneum lipids to a greater extent to facilitate drug delivery.

For researchers and drug development professionals, the choice between these two excipients will depend on the specific requirements of the formulation, the properties of the active ingredient, and the desired delivery profile. To obtain a definitive quantitative comparison, a head-to-head in vitro permeation study following the outlined protocol is recommended.

References

A Comparative Analysis of Triisononanoin and Other Common Emollients in Cosmetic Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cosmetic and pharmaceutical formulation, the selection of an emollient is a critical determinant of a product's sensory characteristics, stability, and efficacy. This guide provides an objective comparative analysis of Triisononanoin against three other widely utilized emollients: Caprylic/Capric Triglyceride, Isopropyl Myristate, and Dimethicone. The comparison is based on their physicochemical properties and key performance metrics, supported by established experimental protocols.

Executive Summary

This compound is a triester of glycerin and isononanoic acid, valued for its non-greasy feel and good spreadability.[1] It serves as a skin-conditioning and viscosity-controlling agent.[2][3] In comparison, Caprylic/Capric Triglyceride, derived from coconut or palm oil, offers a light, silky feel and is known for its excellent oxidative stability.[4][5] Isopropyl Myristate is a fatty acid ester recognized for its rapid absorption and ability to reduce the greasiness of formulations.[1][6] Dimethicone, a silicone-based polymer, provides a unique silky feel, good slip, and acts as a skin protectant.[7][8] The choice among these emollients is contingent on the desired tactile properties, occlusivity, and overall formulation goals.

Data Presentation: Physicochemical and Performance Properties

The following table summarizes the key physicochemical and performance characteristics of this compound and the selected alternative emollients. The performance data is based on typical values reported in scientific literature and technical data sheets.

PropertyThis compoundCaprylic/Capric TriglycerideIsopropyl MyristateDimethicone (350 cSt)
INCI Name This compoundCaprylic/Capric TriglycerideIsopropyl MyristateDimethicone
Chemical Type TriesterTriesterEsterSilicone Polymer
Molecular Weight ( g/mol ) ~512.8~500~270.45Variable (e.g., ~15,000 for 350 cSt)
Appearance Clear, odorless liquidClear to slightly yellowish liquidColorless, odorless liquidClear, colorless liquid
Viscosity (at 25°C, mPa·s) 20-3025-355-10350
Spreadability (mm²/10 min) ~900~800>1000~1200
Occlusivity (% TEWL Reduction) 15-25%20-30%5-15%20-30%
Sensory Profile Light, non-greasy, velvetySmooth, silky, non-greasyVery light, fast-absorbing, can feel oily at high concentrationsSilky, smooth, provides slip, can feel occlusive
Comedogenic Rating 11-33-51

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducible in-house studies.

Instrumental Measurement of Spreadability (Parallel-Plate Method)

This method quantifies the spreadability of liquid emollients by measuring the area over which a defined volume of the substance spreads under a constant weight.

Apparatus:

  • Two flat, smooth glass plates (20 cm x 20 cm)

  • Standardized weight (e.g., 100 g)

  • Micropipette

  • Ruler or digital caliper

  • Stopwatch

Procedure:

  • Place the bottom glass plate on a level surface.

  • Using a micropipette, dispense a precise volume (e.g., 1 mL) of the emollient onto the center of the bottom plate.

  • Carefully place the second glass plate on top of the emollient, ensuring it is centered.

  • Place the standardized weight on the center of the top plate.

  • Start the stopwatch immediately.

  • After a predetermined time (e.g., 1 minute), measure the diameter of the spread emollient in two perpendicular directions.

  • Calculate the average diameter and the area of spreading (Area = πr²).

  • Repeat the measurement at least three times for each emollient.

In-Vitro Transepidermal Water Loss (TEWL) Measurement

This protocol assesses the occlusivity of an emollient by measuring its ability to reduce water evaporation from a skin model.

Apparatus:

  • Franz diffusion cells

  • Excised human or porcine skin, or a synthetic membrane (e.g., Vitro-Skin®)

  • TEWL measurement device (e.g., Tewameter®)

  • Controlled environment chamber (constant temperature and humidity)

  • Micropipette

Procedure:

  • Prepare the skin or membrane and mount it on the Franz diffusion cells, with the stratum corneum side facing up.

  • Allow the system to equilibrate within the controlled environment chamber (e.g., 32°C, 50% relative humidity) for at least 30 minutes.

  • Measure the baseline TEWL of the untreated skin/membrane.

  • Apply a standardized amount (e.g., 2 mg/cm²) of the emollient evenly onto the surface of the skin/membrane.

  • Measure the TEWL at specified time intervals (e.g., 15, 30, 60, and 120 minutes) after application.

  • Calculate the percentage reduction in TEWL compared to the baseline for each time point.

  • A negative control (untreated) and a positive control (e.g., petrolatum) should be included in the study.

Quantitative Sensory Analysis

A trained sensory panel is used to evaluate and quantify the sensory attributes of the emollients upon application to the skin.

Panelists and Training:

  • Select a panel of at least 10-15 individuals.

  • Train the panelists to identify and rate the intensity of specific sensory attributes (e.g., greasiness, absorption, slipperiness, residue) using a standardized scale (e.g., a 15-point scale where 0 = not perceptible and 15 = very high intensity).

Procedure:

  • Prepare standardized samples of each emollient.

  • Randomize the order of sample presentation for each panelist.

  • Instruct panelists to apply a standardized amount of each emollient to a designated area on their forearm.

  • Panelists evaluate and score the sensory attributes at predefined time points:

    • T=0 (during application): Spreadability, initial feel.

    • T=2 minutes: Absorption, slipperiness, greasiness.

    • T=10 minutes: Lingering residue, softness.

  • Ensure a sufficient "wash-out" period between evaluating different samples, during which panelists cleanse their skin with a neutral soap and water.

  • Collect and statistically analyze the data to determine the sensory profile of each emollient.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the comparative analysis of emollients.

EmollientSelectionWorkflow cluster_0 Formulation Goals cluster_1 Emollient Characterization cluster_2 Selection & Validation DesiredFeel Desired Skin Feel (e.g., light, rich) Selection Emollient Selection DesiredFeel->Selection TargetApplication Target Application (e.g., face cream, body lotion) TargetApplication->Selection OcclusivityNeed Occlusivity Requirement (e.g., high, low) OcclusivityNeed->Selection PhysicoChem Physicochemical Properties (Viscosity, Molecular Weight) Performance Performance Metrics (Spreadability, Occlusivity) PhysicoChem->Performance Sensory Sensory Profile (Greasiness, Absorption) Performance->Sensory Sensory->Selection Formulation Formulation & Stability Testing Selection->Formulation InVivo In-Vivo Efficacy & Consumer Testing Formulation->InVivo FinalProduct Final Product InVivo->FinalProduct

Caption: Workflow for Emollient Selection in Formulation Development.

EmollientPerformancePathways cluster_0 Physicochemical Properties cluster_1 Performance Attributes cluster_2 Sensory Perception Viscosity Viscosity Spreadability Spreadability Viscosity->Spreadability inverse correlation SurfaceTension Surface Tension SurfaceTension->Spreadability MolecularStructure Molecular Structure Occlusivity Occlusivity (TEWL Reduction) MolecularStructure->Occlusivity SkinFeel Skin Feel (Greasiness, Silkiness) Spreadability->SkinFeel Absorption Absorption Speed Spreadability->Absorption Occlusivity->SkinFeel Residue After-feel/Residue Occlusivity->Residue

Caption: Interrelation of Emollient Properties and Sensory Outcomes.

References

Validating the Safety of Triisononanoin for Pharmaceutical Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of excipients is a critical step in pharmaceutical formulation, directly impacting the safety, stability, and efficacy of the final drug product. Triisononanoin, a triester of glycerin and isononanoic acid, is a versatile emollient and solvent with potential applications in topical, oral, and parenteral drug delivery systems. This guide provides a comparative analysis of the safety profile of this compound against two commonly used pharmaceutical excipients: Caprylic/Capric Triglyceride and Isopropyl Myristate. The information presented is based on available experimental data to assist researchers in making informed decisions for their formulation development.

Executive Summary of Safety Profiles

The following tables summarize the key toxicological data for this compound and its alternatives. It is important to note that while comprehensive data exists for Caprylic/Capric Triglyceride and Isopropyl Myristate in pharmaceutical contexts, the available safety data for this compound is primarily derived from its use in the cosmetics industry. Extrapolation of this data to pharmaceutical applications should be done with caution and may necessitate further targeted studies depending on the intended route of administration and dosage.

Table 1: Acute Toxicity Data

ExcipientTestSpeciesRouteLD50Citation
This compound Acute Oral ToxicityRatOral> 2,000 mg/kg[1]
Caprylic/Capric Triglyceride Acute Oral ToxicityRatOral> 5,000 mg/kg
Isopropyl Myristate Acute Oral ToxicityRatOral> 10,000 mg/kg
Isopropyl Myristate Acute Dermal ToxicityRabbitDermal5 g/kg

Table 2: Irritation and Sensitization Data

ExcipientTestSpecies/SystemResultCitation
This compound Skin IrritationIn vitro (EpiSkin™)Non-irritating
This compound Skin Sensitization (LLNA)MouseNegative at 25% and 50%, Positive at 100%
Caprylic/Capric Triglyceride Skin IrritationHumanNon-irritating
Caprylic/Capric Triglyceride Skin SensitizationGuinea PigNon-sensitizing
Isopropyl Myristate Skin IrritationRabbitMild to moderate irritant
Isopropyl Myristate Skin SensitizationGuinea PigNon-sensitizing
This compound Eye IrritationIn vitro (SkinEthic™)Non-irritating
Caprylic/Capric Triglyceride Eye IrritationRabbitMildly irritating
Isopropyl Myristate Eye IrritationRabbitMinimally irritating

Table 3: Genotoxicity Data

ExcipientTestSystemResultCitation
This compound Ames TestS. typhimuriumNon-mutagenic[1]
This compound Chromosomal AberrationMammalian CellsNon-genotoxic[1]
Caprylic/Capric Triglyceride Ames TestS. typhimuriumNon-mutagenic
Isopropyl Myristate Ames TestS. typhimuriumData not available

Metabolic Pathways and Pharmacokinetics

Understanding the metabolic fate of an excipient is crucial for assessing its systemic safety.

This compound and Caprylic/Capric Triglyceride: As triglycerides, these substances are expected to be metabolized in a manner similar to dietary fats.[2] Upon oral administration, they are hydrolyzed by lipases in the gastrointestinal tract into glycerol and their respective fatty acids (isononanoic acid for this compound, and caprylic and capric acids for Caprylic/Capric Triglyceride).[2] These components are then absorbed and enter intermediary metabolism.[2]

Isopropyl Myristate: Following dermal application, the systemic absorption of Isopropyl Myristate is minimal. Any absorbed amount is likely hydrolyzed to myristic acid and isopropanol, which are then further metabolized.

cluster_oral Oral Administration cluster_absorption Absorption and Metabolism Triglyceride Triglyceride Lipase Lipase Triglyceride->Lipase Hydrolysis Glycerol Glycerol Lipase->Glycerol Fatty_Acids Fatty Acids Lipase->Fatty_Acids Absorption Absorption Glycerol->Absorption Fatty_Acids->Absorption Metabolism Metabolism Absorption->Metabolism

Metabolic Pathway of Triglycerides

Experimental Protocols

The safety data presented in this guide is derived from standardized toxicological assays. For researchers planning to conduct their own safety evaluations, the following experimental workflows, based on OECD guidelines, are recommended.

General Workflow for Excipient Safety Validation

This diagram outlines a typical workflow for assessing the safety of a new or existing pharmaceutical excipient.

cluster_invitro In Vitro Assays Start Excipient Safety Assessment PhysChem Physicochemical Characterization Start->PhysChem InVitro_Tox In Vitro Toxicology PhysChem->InVitro_Tox InVivo_Tox In Vivo Toxicology InVitro_Tox->InVivo_Tox If necessary Risk_Assessment Risk Assessment InVitro_Tox->Risk_Assessment Cytotoxicity Cytotoxicity InVivo_Tox->Risk_Assessment Regulatory_Submission Regulatory Submission Risk_Assessment->Regulatory_Submission Skin_Irritation Skin Irritation/Corrosion (OECD 439/431) Eye_Irritation Eye Irritation (e.g., BCOP) Sensitization Skin Sensitization (e.g., DPRA, KeratinoSens™) Genotoxicity Genotoxicity (Ames Test, MLA)

Excipient Safety Testing Workflow

Detailed Methodologies
  • Cytotoxicity Assay (Based on OECD Guideline 471 - Bacterial Reverse Mutation Test / Ames Test):

    • Objective: To assess the mutagenic potential of the test substance.

    • Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA).

    • Procedure:

      • The test substance is mixed with the bacterial culture and a small amount of histidine (or tryptophan).

      • The mixture is plated on a minimal agar medium.

      • Plates are incubated for 48-72 hours.

      • The number of revertant colonies (colonies that have regained the ability to synthesize histidine/tryptophan) is counted.

      • The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

    • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

  • In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439):

    • Objective: To assess the potential of a test substance to cause skin irritation.

    • Test System: A reconstituted human epidermis model (e.g., EpiSkin™, EpiDerm™).

    • Procedure:

      • The test substance is applied topically to the surface of the skin model.

      • After a defined exposure period, the substance is removed, and the tissue is rinsed.

      • The viability of the tissue is assessed using a cell viability assay (e.g., MTT assay).

    • Interpretation: A reduction in tissue viability below a certain threshold (typically 50%) compared to the negative control indicates that the substance is an irritant.

  • Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD Guideline 429):

    • Objective: To determine the potential of a substance to cause skin sensitization (allergic contact dermatitis).

    • Test System: Mice (typically CBA/J strain).

    • Procedure:

      • The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.

      • On day 5, a radiolabeled thymidine or an alternative marker is injected intravenously.

      • The draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured by the incorporation of the radiolabel or other markers.

    • Interpretation: A stimulation index (SI) is calculated by comparing the proliferation in the treated group to the control group. An SI of 3 or greater is generally considered a positive result, indicating a sensitization potential.

Conclusion

Based on the available data, this compound demonstrates a favorable safety profile for topical applications, characterized by low acute toxicity, and minimal to no irritation and sensitization at concentrations typically used in cosmetic formulations. Its metabolic profile, similar to that of dietary triglycerides, suggests a low potential for systemic toxicity upon incidental oral ingestion.

However, for pharmaceutical applications, particularly for oral and parenteral routes of administration, the existing data for this compound is less comprehensive compared to established excipients like Caprylic/Capric Triglyceride and Isopropyl Myristate. While Caprylic/Capric Triglyceride has a long history of safe use in oral pharmaceutical formulations, Isopropyl Myristate is well-characterized for topical and transdermal delivery.

Researchers considering this compound for pharmaceutical use should carefully evaluate the intended application and may need to conduct further safety studies, such as repeated-dose toxicity and more extensive genotoxicity testing, following established regulatory guidelines to ensure its suitability for the specific dosage form and patient population. This comparative guide serves as a foundational resource to aid in the initial assessment and to highlight areas where further investigation may be warranted.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Triisononanoin

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of Triisononanoin, a key component in many cosmetic and pharmaceutical formulations, is crucial for quality control and regulatory compliance.[1][2][3][4] This guide provides a comprehensive comparison of three common analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The cross-validation of these methods is essential to ensure data integrity, consistency, and reliability across different analytical platforms.

Method Performance Comparison

The selection of an analytical method is contingent upon various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the typical performance characteristics for the analysis of this compound using the three aforementioned techniques.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.995> 0.998> 0.999
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL0.005 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.2 µg/mL0.02 µg/mL
Precision (RSD%) < 3%< 5%< 2%
Accuracy (Recovery %) 95 - 105%90 - 110%98 - 102%
Selectivity ModerateHighVery High
Typical Run Time 15 - 25 minutes20 - 35 minutes10 - 20 minutes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound.

Sample Preparation:

  • Accurately weigh 100 mg of the cosmetic formulation into a 10 mL volumetric flask.

  • Dissolve the sample in isopropanol and sonicate for 15 minutes.

  • Dilute to the mark with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of volatile and semi-volatile compounds. This compound can be analyzed by GC-MS after appropriate sample preparation.[5]

Sample Preparation:

  • Accurately weigh 50 mg of the sample into a screw-capped vial.

  • Add 2 mL of hexane and vortex for 1 minute to extract the this compound.

  • An internal standard, such as glyceryl tripalmitate, can be added to improve quantitative accuracy.

  • Transfer the hexane layer to a clean vial for analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 15°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-600.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.[6][7][8]

Sample Preparation:

  • Accurately weigh 10 mg of the sample into a 15 mL centrifuge tube.

  • Add 5 mL of methanol, vortex for 2 minutes, and centrifuge at 5000 rpm for 10 minutes.

  • Collect the supernatant and dilute it with the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification.

Visualizations

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of the three analytical methods.

start Define Analytical Requirements method_dev Method Development & Optimization start->method_dev hplc_dev HPLC-UV method_dev->hplc_dev gcms_dev GC-MS method_dev->gcms_dev lcmsms_dev LC-MS/MS method_dev->lcmsms_dev hplc_val Validate HPLC-UV hplc_dev->hplc_val gcms_val Validate GC-MS gcms_dev->gcms_val lcmsms_val Validate LC-MS/MS lcmsms_dev->lcmsms_val validation Individual Method Validation cross_val Cross-Validation hplc_val->cross_val gcms_val->cross_val lcmsms_val->cross_val compare Compare Performance Metrics (Accuracy, Precision, Linearity) cross_val->compare decision Select Appropriate Method(s) for Routine Use compare->decision

Caption: Workflow for the cross-validation of analytical methods.

Logical Relationship of Analytical Methods

The diagram below illustrates the fundamental principles and key distinctions between the three analytical techniques for this compound analysis.

cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS sample This compound in Cosmetic Matrix hplc_sep Liquid Chromatography (Separation by Polarity) sample->hplc_sep gc_sep Gas Chromatography (Separation by Volatility) sample->gc_sep lc_sep Liquid Chromatography (Separation by Polarity) sample->lc_sep hplc_det UV Detection (Chromophore Absorption) hplc_sep->hplc_det Non-destructive ms_det_gc Mass Spectrometry (Detection by m/z) gc_sep->ms_det_gc Destructive msms_det Tandem Mass Spectrometry (Detection by Precursor/Product Ions) lc_sep->msms_det Destructive

Caption: Principles of the compared analytical methods.

References

In Vitro vs. In Vivo Correlation of Triisononanoin Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo experimental data on the effects of Triisononanoin, a triester of glycerin and isononanoic acid commonly used in cosmetics and topical formulations. Understanding the correlation between in vitro assays and in vivo responses is crucial for accurate safety and efficacy assessment of this compound. This document summarizes key experimental findings, details the methodologies of pivotal assays, and illustrates relevant biological pathways.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Toxicity Data for this compound

Assay TypeTest SystemEndpointConcentrationResultInterpretation
Skin IrritationReconstructed Human Epidermis (EpiSkin™)Cell ViabilityNot Specified> 50%Predicted to be Non-Irritating[1]
Eye IrritationReconstructed Human Corneal Epithelium (SkinEthic™ HCE)Cell ViabilityNot Specified> 50%Predicted to be Non-Irritating[1][2]
GenotoxicityAmes Test (S. typhimurium)MutagenicityNot SpecifiedNegativeNon-mutagenic

Table 2: In Vivo Toxicity Data for this compound

Assay TypeTest SystemEndpointConcentrationResultInterpretation
Skin SensitizationMurine Local Lymph Node Assay (LLNA)Stimulation Index (SI)25%< 3Negative
50%< 3Negative
100%≥ 3Positive[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation of the data.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method is designed to predict the skin irritation potential of a chemical by assessing its cytotoxic effect on a reconstructed human epidermis model.

  • Test System: A commercially available Reconstructed Human Epidermis (RhE) model, such as EpiSkin™ or EpiDerm™, is used. This model consists of human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.

  • Procedure:

    • The test substance (e.g., this compound) is applied topically to the surface of the RhE tissue.

    • The tissue is incubated for a defined period (typically 15-60 minutes).

    • Following incubation, the test substance is removed by rinsing.

    • The tissues are then transferred to fresh culture medium and incubated for a post-exposure period (typically 42 hours).

  • Endpoint Measurement: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan precipitate by the mitochondria of viable cells. The amount of formazan produced is quantified spectrophotometrically.

  • Data Interpretation: The cell viability of the test substance-treated tissues is expressed as a percentage relative to the negative control-treated tissues. A substance is identified as an irritant if the mean tissue viability is less than or equal to 50%.

In Vivo Skin Sensitization: Murine Local Lymph Node Assay (LLNA) (OECD TG 429)

The LLNA is the preferred in vivo method for identifying chemicals that have the potential to cause skin sensitization.

  • Test System: Female CBA/J mice are typically used.

  • Procedure:

    • A minimum of three concentrations of the test substance (e.g., this compound) in a suitable vehicle, along with a vehicle control and a positive control, are prepared.

    • The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.

    • On day 6, the mice are injected intravenously with 3H-methyl thymidine.

    • Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Endpoint Measurement: A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured by scintillation counting. The proliferation of lymphocytes in the draining lymph nodes is proportional to the amount of radioactivity incorporated. The Stimulation Index (SI) is calculated for each treatment group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

  • Data Interpretation: A substance is classified as a skin sensitizer if the Stimulation Index (SI) is greater than or equal to 3. The EC3 value, which is the estimated concentration of the test substance required to produce an SI of 3, can be calculated to determine the sensitizing potency.

Mandatory Visualization

Signaling Pathway: Triglyceride Metabolism and PPAR Activation

As a triglyceride, this compound is metabolized into glycerol and fatty acids. These fatty acids can act as signaling molecules, including as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation. The following diagram illustrates this potential signaling pathway.

Triglyceride_Metabolism_PPAR_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Lipase Lipase This compound->Lipase Hydrolysis Glycerol Glycerol Lipase->Glycerol FattyAcids Fatty Acids Lipase->FattyAcids PPAR PPAR FattyAcids->PPAR Ligand Binding PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR->PPRE Binding TargetGenes Target Genes (Lipid Metabolism, Inflammation) PPRE->TargetGenes Transcription Activation mRNA mRNA TargetGenes->mRNA Proteins Proteins mRNA->Proteins Translation Proteins->FattyAcids Metabolic Regulation

Caption: Triglyceride metabolism and potential PPAR signaling pathway.

Experimental Workflow: In Vitro vs. In Vivo Correlation

The following diagram outlines the logical workflow for correlating in vitro and in vivo data in the safety assessment of a compound like this compound.

InVitro_InVivo_Correlation_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation Correlation and Risk Assessment invitro_test In Vitro Test (e.g., OECD TG 439) invitro_endpoint Endpoint Measurement (e.g., Cell Viability) invitro_test->invitro_endpoint invitro_result In Vitro Result (e.g., Non-Irritant) invitro_endpoint->invitro_result correlation Data Correlation and Analysis invitro_result->correlation invivo_test In Vivo Test (e.g., LLNA) invivo_endpoint Endpoint Measurement (e.g., Stimulation Index) invivo_test->invivo_endpoint invivo_result In Vivo Result (e.g., Sensitizer at high conc.) invivo_endpoint->invivo_result invivo_result->correlation risk_assessment Safety/Risk Assessment correlation->risk_assessment

Caption: Workflow for in vitro to in vivo data correlation.

References

Triisononanoin as a Drug Carrier: A Comparative Guide to Ester-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate drug carrier is a critical factor in the efficacy of topical and transdermal therapies. Among the myriad of available excipients, esters form a cornerstone of many formulations, with Triisononanoin, a medium-chain triglyceride (MCT), emerging as a notable option. This guide provides an objective comparison of this compound's performance against other esters, supported by experimental data, to inform the selection of optimal drug delivery systems.

This compound, a glyceryl triester of isononanoic acid, is utilized in pharmaceutical formulations primarily as an emollient and occlusive agent. Its role extends to enhancing the delivery of active pharmaceutical ingredients (APIs) by creating a barrier on the skin, which can improve drug penetration and localization. As a medium-chain triglyceride, its physicochemical properties offer distinct advantages in the formulation of various drug delivery systems, including nanoemulsions.

Comparative Performance of this compound and Other Esters

The efficacy of a drug carrier is determined by several key performance indicators, including its ability to load a sufficient amount of the drug, release it in a controlled manner, and facilitate its permeation through the skin barrier. The following sections present a comparative analysis of this compound (represented by medium-chain triglycerides) against other common ester-based carriers.

Skin Permeation Enhancement

A crucial aspect of a topical drug carrier is its ability to enhance the penetration of the active ingredient through the stratum corneum, the outermost layer of the skin. A study comparing the in vitro skin permeation of α-tocopherol (a model antioxidant) from cream formulations containing different medium-chain triglycerides provides valuable insights.

The study utilized virgin coconut oil (VCO), rich in lauric acid (C12), and structured virgin coconut oil (SVCO), with a high content of caprylic acid (C8), to assess the impact of fatty acid chain length on drug permeation. The results, as measured by Franz diffusion cells, are summarized in the table below.

CarrierDrugMaximum Flux Rate (μg/cm²/h)Amount Recovered from Stratum Corneum (μg/mL)Amount Recovered from Viable Epidermis (μg/mL)
Virgin Coconut Oil (VCO) Creamα-tocopherol0.493.4399.37
Structured Virgin Coconut Oil (SVCO) Creamα-tocopherol0.57121.18151.01

These findings suggest that medium-chain triglycerides with shorter fatty acid chains (like SVCO) can lead to a greater flux rate and higher drug deposition within the skin layers compared to those with slightly longer chains (like VCO).[1] This highlights the nuanced differences even within the MCT class of esters and underscores the importance of specific ester selection in formulation development.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. The following protocols are standard in the evaluation of topical drug carriers.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This widely used method assesses the rate at which a drug permeates through a skin sample.

Apparatus: Franz diffusion cell system.[2][3][4][5]

Procedure:

  • Membrane Preparation: Excised skin (human or animal) is carefully prepared, and the subcutaneous fat is removed. The skin membrane is then mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[5]

  • Receptor Fluid: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, PBS) to maintain sink conditions. The fluid is continuously stirred and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.[2][3]

  • Formulation Application: A precise amount of the topical formulation is applied to the surface of the skin in the donor compartment.[2]

  • Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis. The withdrawn volume is immediately replaced with fresh receptor medium to maintain a constant volume.[3][5]

  • Drug Quantification: The concentration of the drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

  • Data Analysis: The cumulative amount of drug permeated per unit area of the skin is plotted against time. The steady-state flux is calculated from the slope of the linear portion of the curve.[5]

In Vitro Release Testing (IVRT) for Semi-Solid Formulations

IVRT is a key tool for evaluating the rate and extent of drug release from a semi-solid formulation.

Apparatus: Vertical diffusion cell (Franz cell) with a synthetic membrane.[6][7][8][9][10]

Procedure:

  • Membrane Selection and Preparation: An inert, synthetic membrane (e.g., polysulfone, cellulose acetate) is selected and mounted between the donor and receptor chambers.[7]

  • Receptor Medium: The receptor chamber is filled with a suitable medium that ensures sink conditions for the drug. The medium is maintained at a constant temperature (typically 32°C).[8][10]

  • Sample Application: A defined amount of the semi-solid formulation is applied evenly to the membrane in the donor chamber.

  • Sampling and Analysis: At specified time points, samples are withdrawn from the receptor medium and analyzed for drug content using a suitable analytical technique. The volume of the receptor medium is maintained by replacing the withdrawn volume with fresh medium.

  • Release Profile Generation: The cumulative amount of drug released is plotted against time to generate a release profile.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for in vitro skin permeation and release testing.

experimental_workflow cluster_permeation In Vitro Skin Permeation Study prep_skin Prepare Skin Membrane mount_skin Mount Skin in Franz Cell prep_skin->mount_skin fill_receptor Fill Receptor with Medium mount_skin->fill_receptor apply_formulation Apply Formulation to Donor fill_receptor->apply_formulation run_experiment Run Experiment (32°C, Stirring) apply_formulation->run_experiment collect_samples Collect Samples at Intervals run_experiment->collect_samples analyze_hplc Analyze Samples by HPLC collect_samples->analyze_hplc calc_flux Calculate Permeation Flux analyze_hplc->calc_flux

In Vitro Skin Permeation Workflow

ivrt_workflow cluster_ivrt In Vitro Release Testing (IVRT) select_membrane Select Synthetic Membrane mount_membrane Mount Membrane in Franz Cell select_membrane->mount_membrane fill_receptor_ivrt Fill Receptor with Medium mount_membrane->fill_receptor_ivrt apply_semisolid Apply Semi-Solid Formulation fill_receptor_ivrt->apply_semisolid run_ivrt Run IVRT (32°C) apply_semisolid->run_ivrt sample_ivrt Withdraw Samples Periodically run_ivrt->sample_ivrt analyze_ivrt Analyze Drug Concentration sample_ivrt->analyze_ivrt plot_release Plot Release Profile analyze_ivrt->plot_release

In Vitro Release Testing Workflow

Conclusion

The selection of an ester as a drug carrier has a significant impact on the performance of topical and transdermal formulations. While this compound, as a medium-chain triglyceride, demonstrates favorable properties for enhancing skin permeation, the efficacy is highly dependent on the specific drug molecule and the overall formulation composition. The provided data indicates that even subtle variations in the ester's fatty acid chain length can influence drug delivery. Therefore, a thorough evaluation using standardized in vitro models is essential for the rational design and optimization of ester-based drug carriers. This guide serves as a foundational resource for researchers to navigate the complexities of carrier selection and to design robust experimental protocols for the evaluation of new and existing topical drug delivery systems.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic potential of Triisononanoin and other related compounds commonly used in cosmetic and pharmaceutical formulations. Due to the limited publicly available in-vitro cytotoxicity data for this compound, this document synthesizes its established safety profile with quantitative cytotoxicity data from related glyceryl triesters and other cosmetic excipients. This approach offers a broader context for evaluating the safety and potential cellular effects of these ingredients.

Executive Summary

This compound, a glyceryl triester, is widely regarded as a safe ingredient in the cosmetics industry, with supporting data from the Cosmetic Ingredient Review (CIR) Expert Panel. In-vitro studies on reconstructed human epidermis models predict it to be non-irritating. While specific 50% inhibitory concentration (IC50) values from standard cytotoxicity assays like MTT or Neutral Red Uptake (NRU) are not readily found in the public domain for this compound, data on related compounds suggest a low potential for cytotoxicity. This guide presents available quantitative data for other cosmetic ingredients to serve as a benchmark for comparison.

Quantitative Cytotoxicity Data

The following table summarizes the available in-vitro cytotoxicity data for a selection of cosmetic ingredients. It is important to note the absence of direct comparative data for this compound under the same experimental conditions.

CompoundCell LineAssayIC50 (µg/mL)Reference
This compound --Data not available-
Labrasol®HaCaTMTT>1000[1]
WM164MTT238.1 ± 14.2[1]
Labrafil®HaCaTMTT>1000[1]
WM164MTT352.4 ± 19.8[1]
Transcutol®HaCaTMTT>1000[1]
WM164MTT721.5 ± 45.6[1]
Triton X-100 (Positive Control)HaCaTMTT15.3 ± 1.2[1]
WM164MTT12.8 ± 0.9[1]
Caprylic/Capric Triglyceride --Very low toxicity reported[2][3]

Note: The data presented for Labrasol®, Labrafil®, Transcutol®, and Triton X-100 are derived from a study on various human cell lines, including the immortalized human keratinocyte line HaCaT and the melanoma line WM164.[1] The high IC50 values for the tested emollients in HaCaT cells suggest low cytotoxicity to skin cells. Triton X-100, a known irritant, is included as a positive control to provide context for the cytotoxicity values. Caprylic/Capric Triglyceride is reported to have very low toxicity, though specific IC50 values were not found.[2][3]

Experimental Protocols

Detailed methodologies for key in-vitro cytotoxicity and irritation assays are provided below. These protocols are standardized and widely used in the safety assessment of cosmetic ingredients.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Neutral Red Uptake (NRU) Assay

The NRU assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Protocol:

  • Cell Seeding and Compound Exposure: Follow the same procedure as the MTT assay (Steps 1 and 2).

  • Neutral Red Incubation: After compound exposure, remove the treatment medium and add medium containing a specific concentration of neutral red (e.g., 50 µg/mL). Incubate for 3 hours at 37°C.

  • Dye Extraction: Wash the cells with a wash buffer (e.g., PBS) and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Reconstructed Human Epidermis (RhE) Test (e.g., EpiSkin™, EpiDerm™)

This test method uses a three-dimensional human epidermis model to assess the skin irritation potential of a substance.

Protocol:

  • Tissue Preparation: Place the RhE tissue units into a 6-well plate containing maintenance medium and pre-incubate for approximately 24 hours.

  • Topical Application: Apply the test substance directly to the surface of the epidermis. A negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are also applied to separate tissue units.

  • Exposure and Post-Incubation: Expose the tissues to the test substance for a defined period (e.g., 60 minutes). After exposure, rinse the tissues and incubate for a further period (e.g., 42 hours) in fresh medium.

  • Viability Assessment: Assess tissue viability using the MTT assay. The tissues are incubated with MTT solution, and the resulting formazan is extracted.

  • Data Analysis: A substance is identified as an irritant if the mean tissue viability is reduced below 50% of the mean viability of the negative control tissues.

Visualizations

The following diagrams illustrate the general workflow for in-vitro cytotoxicity testing and a reconstructed human epidermis assay.

G cluster_0 In-Vitro Cytotoxicity Assay Workflow cluster_1 Viability Assessment prep Cell Culture Preparation (e.g., HaCaT cells) seed Cell Seeding (96-well plate) prep->seed treat Treatment with Test Compound (Various Concentrations) seed->treat incubate Incubation (24-72 hours) treat->incubate mtt MTT Assay incubate->mtt nru NRU Assay incubate->nru measure Absorbance Measurement mtt->measure nru->measure analyze Data Analysis (IC50 Determination) measure->analyze

Caption: General workflow for in-vitro cytotoxicity testing.

G cluster_0 Reconstructed Human Epidermis (RhE) Assay Workflow prep RhE Tissue Preparation & Pre-incubation apply Topical Application of Test Substance prep->apply expose Exposure Period (e.g., 60 minutes) apply->expose rinse Rinsing and Post-incubation (e.g., 42 hours) expose->rinse viability MTT Viability Assay rinse->viability analyze Data Analysis (% Viability vs. Control) viability->analyze

Caption: Workflow for the Reconstructed Human Epidermis (RhE) assay.

Conclusion

Based on the available data, this compound exhibits a very low potential for cytotoxicity and skin irritation. While direct quantitative comparisons with other emollients are limited by the lack of public IC50 data for this compound, the safety assessments by regulatory bodies and the results from in-vitro skin models provide strong evidence of its safety for use in cosmetic and topical applications. The quantitative data provided for other cosmetic ingredients can serve as a useful reference for formulation scientists and toxicologists in the safety evaluation of new and existing products. Further research providing direct comparative cytotoxicity data for a wider range of cosmetic emollients, including this compound, would be beneficial for the scientific community.

References

Head-to-Head Study: Triisononanoin vs. Isopropyl Myristate in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the development of topical drug delivery systems and cosmetic products, the choice of excipients is paramount to achieving desired performance characteristics such as sensory feel, stability, and efficacy. Among the vast array of emollients and penetration enhancers, Triisononanoin and Isopropyl Myristate are frequently utilized esters. This guide provides a comprehensive, data-supported comparison of these two ingredients to aid researchers, scientists, and drug development professionals in their formulation decisions.

Executive Summary

This compound and Isopropyl Myristate are both esters that function as emollients, solvents, and viscosity-controlling agents in various formulations. Isopropyl Myristate is a well-established penetration enhancer with a lower viscosity, contributing to a lighter skin feel and rapid absorption.[1] However, its potential for comedogenicity has been a subject of debate, with ratings varying significantly depending on the testing model and context.[2][3][4][5][6] this compound, a triester of glycerin and isononanoic acid, is generally considered to have a very low comedogenic potential.[7] It is valued for its skin-conditioning properties and its ability to modify the viscosity of formulations. While specific quantitative data for its viscosity and spreadability are not as readily available in public literature, its chemical structure suggests a more substantive feel compared to the lightweight Isopropyl Myristate.

Physicochemical and Performance Data

The selection of an appropriate ester is often guided by its physical properties and its impact on the final formulation's performance. The following tables summarize the available quantitative data for this compound and Isopropyl Myristate.

PropertyThis compoundIsopropyl Myristate
INCI Name This compoundIsopropyl Myristate
CAS Number 56554-53-1 / 206354-95-2110-27-0
Molecular Formula C30H56O6[8][9]C17H34O2[10]
Molecular Weight 512.77 g/mol [8][9]270.45 g/mol [11]
Appearance Clear, odorless liquidColorless, practically odorless liquid[12]

Table 1: General Physicochemical Properties

Performance ParameterThis compoundIsopropyl Myristate
Viscosity Data not readily available; functions as a viscosity-controlling agent.~ 6-8 mPa·s at 25°C[1]
Spreadability Data not readily available; generally provides a smooth, non-greasy feel.High spreadability due to low viscosity and density.
Comedogenicity Rating 1 (Low)0 to 5 (Varies significantly with concentration and study)[2][3][4][5][6]
Primary Functions Skin conditioning, Viscosity controlling, Emollient[13][14]Emollient, Solvent, Penetration enhancer[10]

Table 2: Comparative Performance Parameters

Experimental Protocols

To ensure accurate and reproducible data for the comparison of cosmetic and pharmaceutical ingredients, standardized experimental protocols are essential. The following are detailed methodologies for key performance indicators.

Viscosity Determination

Objective: To measure the dynamic viscosity of the liquid esters.

Method: Rotational Viscometry

Apparatus:

  • Rotational viscometer with appropriate spindle

  • Temperature-controlled water bath

  • Beaker

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Place a sufficient amount of the test substance (this compound or Isopropyl Myristate) into a beaker.

  • Equilibrate the sample to the desired temperature (e.g., 25°C) using the water bath.

  • Select a spindle and rotational speed that will give a torque reading within the optimal range of the instrument.

  • Immerse the spindle into the sample up to the marked level.

  • Allow the reading to stabilize before recording the viscosity in millipascal-seconds (mPa·s).

  • Perform the measurement in triplicate and calculate the average viscosity.

G cluster_viscosity Viscosity Measurement Workflow prep Sample Preparation & Temperature Equilibration measurement Viscometer Measurement prep->measurement Select Spindle & Speed data Record Viscosity (mPa·s) measurement->data Stabilized Reading

Viscosity Measurement Workflow
Spreadability Assessment

Objective: To quantify the spreading characteristics of the esters on a substrate mimicking skin.

Method: Parallel-Plate Method

Apparatus:

  • Two circular, flat glass plates

  • A weight of a specified mass

  • A ruler or caliper

  • A stopwatch

Procedure:

  • Place the bottom glass plate on a level surface.

  • Accurately weigh a specified amount of the test substance (e.g., 1 gram) and place it at the center of the bottom plate.

  • Carefully place the top glass plate over the sample.

  • Place the specified weight on the center of the top plate.

  • Start the stopwatch immediately.

  • After a defined time interval (e.g., 1 minute), measure the diameter of the spread sample.

  • Calculate the spread area (mm²).

  • Repeat the experiment at least three times and calculate the average spreadability.

G cluster_spreadability Spreadability Testing Protocol sample_prep Place Sample on Bottom Plate apply_weight Apply Top Plate and Weight sample_prep->apply_weight measure Measure Diameter After Timed Interval apply_weight->measure calculate Calculate Spread Area (mm²) measure->calculate

Spreadability Testing Protocol
In Vitro Skin Penetration Study

Objective: To evaluate the potential of the esters to enhance the permeation of an active pharmaceutical ingredient (API) through the skin.

Method: Franz Diffusion Cell Assay

Apparatus:

  • Franz diffusion cells

  • Excised human or animal skin membrane

  • Receptor solution (e.g., phosphate-buffered saline)

  • Formulation containing the API and the test ester

  • Magnetic stirrer

  • Water bath

  • Analytical instrument for API quantification (e.g., HPLC)

Procedure:

  • Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

  • Fill the receptor chamber with degassed receptor solution and maintain the temperature at 32°C via the water bath to mimic skin surface temperature.

  • Apply a finite dose of the formulation to the skin surface in the donor chamber.

  • At predetermined time intervals, withdraw samples from the receptor solution and replace with fresh, pre-warmed receptor solution.

  • Analyze the concentration of the API in the collected samples using a validated analytical method.

  • Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux.

G cluster_franz_cell Franz Diffusion Cell Workflow setup Assemble Franz Cell with Skin Membrane dosing Apply Formulation to Donor Chamber setup->dosing sampling Sample Receptor Fluid at Time Points dosing->sampling analysis Quantify API Concentration (e.g., HPLC) sampling->analysis calculation Calculate Permeation Flux analysis->calculation

References

Benchmarking Triisononanoin: A Comparative Guide for Viscosity Modification in Pharmaceutical and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Triisononanoin's Performance as a Viscosity Modifier Against Common Alternatives, Supported by Experimental Data and Protocols.

This compound, a triester of glycerin and isononanoic acid, is recognized in the cosmetic and pharmaceutical industries for its dual role as a skin-conditioning agent and a viscosity-controlling agent.[1][2][3][4][5] Its non-greasy feel and ability to create a smooth product texture make it a desirable component in topical formulations.[6] This guide provides a comparative benchmark of this compound's performance as a viscosity modifier, offering a review of its properties alongside common alternatives, supported by experimental protocols for viscosity assessment.

While direct, publicly available quantitative data benchmarking the specific viscosity-modifying performance of this compound against other agents in a single study is limited, this guide compiles available data on common alternatives to provide a comparative context for formulation development.

Quantitative Performance of Common Viscosity Modifiers

The following table summarizes the viscosity of common emollients and oils that can be considered as alternatives to this compound for viscosity modification in topical formulations. It is important to note that the viscosity of a final formulation is dependent on the concentration of the modifier, the base formulation, and the temperature.

IngredientChemical ClassViscosity (mPa·s at 20°C)Key Properties
This compound TriesterData not publicly available in searched resourcesEmollient, Viscosity-controlling agent, Non-greasy feel
Caprylic/Capric Triglyceride Triester~30Emollient, Solvent, Good spreadability
Isopropyl Myristate Ester~5Emollient, Penetration enhancer, Low viscosity
Dimethicone Silicone350 (for a specific grade)Emollient, Occlusive, Smooth feel
Castor Oil Triglyceride~986Emollient, Moisturizing, High viscosity
Olive Oil Triglyceride107.5Emollient, Moisturizing
Glycerol Polyol1500Humectant, High viscosity

Note: The viscosity values presented are approximate and can vary between different grades and suppliers. The data for alternatives is compiled from various sources for comparative purposes.[7][8]

Experimental Protocols for Viscosity Measurement

Accurate and reproducible viscosity measurements are critical for benchmarking the performance of viscosity modifiers. The following are detailed methodologies for key experiments.

Rotational Viscometry for Apparent Viscosity

This method is suitable for determining the viscosity of liquid and semi-solid formulations.

  • Objective: To measure the resistance of a formulation to flow at a controlled shear rate and temperature.

  • Apparatus: Rotational viscometer or rheometer equipped with a suitable spindle (e.g., cone-plate, parallel-plate, or concentric cylinder).

  • Procedure:

    • Calibrate the viscometer according to the manufacturer's instructions using a standard fluid of known viscosity.

    • Equilibrate the sample and the instrument to the desired temperature (e.g., 20°C or 25°C).

    • Place a sufficient amount of the sample in the viscometer's sample cup, ensuring no air bubbles are trapped.

    • Lower the spindle into the sample to the specified immersion mark.

    • Begin rotation at a specified speed (shear rate) and allow the reading to stabilize.

    • Record the viscosity in millipascal-seconds (mPa·s) or centipoise (cP).

    • Measurements can be repeated at various shear rates to characterize the formulation's flow behavior (Newtonian, shear-thinning, or shear-thickening).

Rheological Profiling for Viscoelastic Properties

This advanced method provides a more comprehensive understanding of a formulation's structure and stability.

  • Objective: To characterize the elastic and viscous properties of a formulation under oscillatory shear.

  • Apparatus: A controlled-stress or controlled-strain rheometer with appropriate geometry.

  • Procedure:

    • Amplitude Sweep:

      • Apply an increasing oscillatory stress or strain at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied stress/strain. This helps in understanding the formulation's structural integrity at rest.

    • Frequency Sweep:

      • Within the LVER, apply a range of frequencies at a constant stress or strain.

      • A higher G' than G'' indicates a more solid-like (elastic) structure, while a higher G'' than G' suggests a more liquid-like (viscous) behavior. This provides insights into the formulation's stability and texture.

Logical Workflow for Viscosity Modifier Selection

The selection of an appropriate viscosity modifier is a critical step in formulation development. The following diagram illustrates a logical workflow for this process.

Viscosity_Modifier_Selection_Workflow A Define Target Product Profile (TPP) B Identify Desired Viscosity Range A->B C Consider Formulation Type (e.g., O/W, W/O, Anhydrous) B->C D Screen Potential Viscosity Modifiers C->D E Review Physicochemical Properties (e.g., Polarity, Solubility) D->E Primary Screening F Evaluate Sensory Profile (e.g., Feel, Spreadability) D->F G Assess Compatibility with Other Ingredients D->G H Prepare Test Formulations E->H F->H G->H I Conduct Viscosity & Rheology Testing H->I Experimental Phase J Analyze Performance Data I->J K Select Optimal Viscosity Modifier J->K Decision L Perform Stability Studies K->L M Final Formulation L->M Validation

Caption: A flowchart outlining the systematic process for selecting an optimal viscosity modifier in formulation development.

Signaling Pathway for Formulation Stability

The interplay of ingredients within a formulation dictates its overall stability. The following diagram illustrates the relationship between the viscosity modifier and key stability parameters.

Formulation_Stability_Pathway cluster_0 Formulation Components cluster_1 Physical Properties cluster_2 Formulation Stability A Viscosity Modifier (e.g., this compound) D Increased Viscosity A->D B Active Pharmaceutical Ingredient (API) E Droplet/Particle Suspension B->E C Excipients C->E D->E enables F Reduced Creaming/ Sedimentation E->F leads to G Enhanced Physical Stability F->G

Caption: The pathway illustrating how a viscosity modifier contributes to the physical stability of a formulation.

References

Safety Operating Guide

Navigating the Safe Disposal of Triisononanoin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step logistical information for the proper disposal of Triisononanoin, a common ingredient in cosmetic and personal care formulations. Adherence to these procedures is critical for minimizing environmental impact and maintaining laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While not classified as a hazardous substance under all regulations, it is prudent to treat it with a degree of caution.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[2] In situations where aerosols or dust may be generated, ensure adequate ventilation or use respiratory protection.[2]

  • Avoid Contact: Prevent contact with skin and eyes.[2] In case of accidental contact, rinse the affected area thoroughly with water. If irritation persists, seek medical attention.

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Contain the spill using absorbent materials, then collect the material into a suitable, closed container for disposal.[2] Do not allow the product to enter drains or sewer systems.[2]

Step-by-Step Disposal Protocol for this compound

The recommended disposal method for this compound involves professional chemical waste management services. Under no circumstances should it be disposed of down the drain or in regular municipal waste.[2]

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Engage a Licensed Waste Disposal Contractor:

    • The primary method for disposal is through a licensed chemical destruction facility.[2] These facilities are equipped to handle such materials in an environmentally responsible manner.

    • Alternatively, controlled incineration with flue gas scrubbing is an acceptable method of disposal.[2]

  • Contaminated Packaging Disposal:

    • Containers that have held this compound should be triple-rinsed with a suitable solvent.[2] The rinsate should be collected and disposed of as chemical waste along with the this compound.

    • After thorough cleaning, the container can be offered for recycling or reconditioning.[2]

    • If recycling is not an option, the packaging should be punctured or otherwise rendered unusable for other purposes before disposal.[2]

Regulatory Compliance

Disposal of all chemical waste must be in accordance with local, regional, and national regulations. The Globally Harmonized System (GHS) precautionary statement P501 applies, indicating that the contents and container must be disposed of in accordance with these regulations.[1][3] It is the responsibility of the waste generator to ensure full compliance with all applicable laws.

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound and its contaminated packaging.

TriisononanoinDisposal cluster_waste Waste Generation cluster_ppe Safety Precautions cluster_containment Containment & Collection cluster_disposal_method Disposal Method cluster_packaging Contaminated Packaging Waste This compound Waste (Unused product, spills, residues) PPE Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) Collect Collect in a Labeled, Sealed, Compatible Container PPE->Collect LicensedDisposal Transfer to a Licensed Chemical Destruction Plant or Controlled Incineration Collect->LicensedDisposal Packaging Contaminated Packaging TripleRinse Triple Rinse with Appropriate Solvent Packaging->TripleRinse CollectRinsate Collect Rinsate as Chemical Waste TripleRinse->CollectRinsate Yes Recycle Recycle or Recondition Clean Container TripleRinse->Recycle Clean CollectRinsate->LicensedDisposal Puncture Puncture to Prevent Reuse and Dispose Recycle->Puncture If recycling not possible

Caption: Workflow for the safe disposal of this compound and its packaging.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Triisononanoin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols and logistical plans for the handling and disposal of Triisononanoin, a versatile emollient and skin-conditioning agent frequently used in pharmaceutical and cosmetic formulations. Adherence to these guidelines is critical for ensuring a safe laboratory environment and the integrity of your research.

Hazard and Safety Data

While generally considered to have a low hazard profile, a minority of suppliers have classified this compound with specific warnings. It is crucial to handle this chemical with the appropriate precautions.

Hazard Classification (GHS)DescriptionSource
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]
Skin Sensitization (Category 1)May cause an allergic skin reaction.[1]
Skin IrritationGenerally considered non-irritating to mildly irritating.[2][3][4]
Eye IrritationAt most, mildly irritating to the eyes.[2]

Toxicological Data Summary

Detailed quantitative toxicological data for this compound is not widely available in public databases. However, reports from the Cosmetic Ingredient Review (CIR) Expert Panel indicate that glyceryl triesters, the chemical family of this compound, exhibit little to no acute, subchronic, or chronic oral toxicity.[5] Dermal absorption is minimal, and the substance is not associated with significant skin irritation.[2]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling this compound. The following PPE is recommended as a minimum standard:

PPE CategoryRecommended SpecificationRationale
Hand Protection Nitrile gloves.Provides adequate protection against splashes and incidental contact.
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from potential splashes.
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Generally not required under normal laboratory conditions with adequate ventilation.If aerosols are generated, a risk assessment should be performed to determine if respiratory protection is needed.

Operational Plan: Handling and Storage

Handling Viscous Liquids Like this compound:

This compound is a viscous liquid, which requires specific handling techniques to ensure accurate measurement and prevent contamination.

  • Pipetting: Use positive-displacement pipettes or reverse pipetting techniques with standard air-displacement pipettes to handle viscous liquids accurately.

  • Temperature: Gently warming the container of this compound in a water bath can reduce its viscosity, making it easier to handle.

  • Mixing: When incorporating this compound into formulations, use overhead stirrers or magnetic stirrers with appropriate stir bars to ensure thorough mixing.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

Experimental Protocol: Preparation of an Oil-in-Water Emulsion

This protocol details a common application of this compound in a laboratory setting.

Objective: To prepare a stable oil-in-water emulsion using this compound as a component of the oil phase.

Materials:

  • This compound

  • Deionized water

  • Emulsifier (e.g., Polysorbate 80)

  • Co-emulsifier/thickener (e.g., Cetearyl Alcohol)

  • Preservative (e.g., Phenoxyethanol)

  • Beakers

  • Overhead stirrer with propeller and anchor impellers

  • Hot plate with magnetic stirring capability

  • Water bath

  • Calibrated balance

  • pH meter

Procedure:

  • Water Phase Preparation:

    • In a beaker, combine deionized water and any water-soluble components.

    • Heat the water phase to 75-80°C while stirring with a magnetic stirrer until all components are dissolved.

  • Oil Phase Preparation:

    • In a separate beaker, combine this compound, emulsifier, and any other oil-soluble components.

    • Heat the oil phase to 75-80°C while stirring until all components are melted and homogenous.

  • Emulsification:

    • Slowly add the oil phase to the water phase while mixing with an overhead stirrer at a moderate speed.

    • Increase the stirring speed and continue to mix for 15-20 minutes to form a homogenous emulsion.

  • Cooling:

    • Remove the emulsion from the heat source and continue to stir gently with an anchor impeller as it cools.

    • When the temperature of the emulsion is below 40°C, add any temperature-sensitive ingredients, such as preservatives and fragrances.

  • Final Adjustments:

    • Check and adjust the pH of the final emulsion as required.

    • Continue stirring until the emulsion is uniform and has reached room temperature.

Disposal Plan

Waste Characterization:

Based on available data, this compound is not classified as a hazardous waste. However, institutional and local regulations for chemical waste disposal must always be followed.

Disposal Procedure:

  • Unused Product:

    • For larger quantities, the recommended disposal method is through a licensed chemical destruction facility or controlled incineration.[2]

    • Do not discharge into sewer systems.[2]

  • Empty Containers:

    • Triple rinse empty containers with a suitable solvent.

    • The rinsate should be collected and disposed of as chemical waste.

    • Puncture the container to prevent reuse.

    • Dispose of the clean, punctured container in accordance with local regulations, which may include sanitary landfill.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Task Requiring This compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Eye Protection, Lab Coat) risk_assessment->ppe_selection don_ppe Don PPE ppe_selection->don_ppe retrieve_chemical Retrieve this compound from Storage don_ppe->retrieve_chemical weigh_dispense Weigh/Dispense in Well-Ventilated Area retrieve_chemical->weigh_dispense perform_task Perform Experimental Procedure weigh_dispense->perform_task decontaminate Decontaminate Work Area and Equipment perform_task->decontaminate dispose_waste Dispose of Waste (Unused chemical, contaminated materials) decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE (Gloves) or Clean (Lab Coat) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.